KIN59
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C29H26N4O5 |
|---|---|
分子量 |
510.5 g/mol |
IUPAC名 |
9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C29H26N4O5/c34-24-22(38-28(25(24)35)33-18-32-23-26(33)30-17-31-27(23)36)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,34-35H,16H2,(H,30,31,36)/t22-,24?,25+,28-/m1/s1 |
InChIキー |
YEPZMZDCXFRHCL-JYOIYRBNSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
KIN59: A Dual-Targeting Angiogenesis Inhibitor - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIN59, chemically known as 5'-O-Tritylinosine, is a small molecule inhibitor with a multifaceted mechanism of action primarily targeting angiogenesis.[1][2] Initially identified as a potent, allosteric inhibitor of thymidine (B127349) phosphorylase (TPase), further research has revealed its significant activity as a fibroblast growth factor-2 (FGF2) antagonist.[2][3] This dual-targeting capability positions this compound as a compelling candidate for anti-cancer therapies by disrupting key pathways involved in tumor neovascularization and growth. This document provides an in-depth technical guide on the core mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and cellular consequences. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism.
Core Mechanism of Action
This compound exerts its anti-angiogenic effects through two primary mechanisms:
-
Allosteric Inhibition of Thymidine Phosphorylase (TPase): this compound acts as a non-competitive inhibitor of TPase, an enzyme identical to the angiogenic protein platelet-derived endothelial cell growth factor (PD-ECGF).[3] Unlike competitive inhibitors that bind to the active site, this compound binds to an allosteric site on the enzyme. This binding induces a conformational change that inhibits the enzyme's catalytic activity, thereby reducing its pro-angiogenic effects.[3] The 5'-O-trityl group of this compound is crucial for this inhibitory activity.[3]
-
Antagonism of Fibroblast Growth Factor-2 (FGF2) Signaling: this compound directly interferes with the FGF2 signaling pathway, a critical driver of angiogenesis. It inhibits the binding of FGF2 to its receptor, Fibroblast Growth Factor Receptor-1 (FGFR1).[2] This action prevents the formation of the productive heparan sulphate proteoglycan (HSPG)/FGF2/FGFR1 ternary complex, which is essential for receptor activation and downstream signaling.[2] Notably, this compound's inhibitory effect is specific to FGF2-mediated signaling, with no significant impact on Vascular Endothelial Growth Factor (VEGF)-stimulated biological responses.[2]
Impact on Cellular Signaling Pathways
The dual-target nature of this compound leads to the downstream inhibition of key pro-angiogenic and pro-survival signaling cascades.
-
Inhibition of FGFR1 Phosphorylation: By preventing FGF2 from binding to FGFR1, this compound abrogates the initial step of FGF2-mediated signal transduction: the autophosphorylation and activation of the receptor.[1][2]
-
Suppression of Akt Activation: A critical downstream effector of FGFR1 signaling is the serine/threonine kinase Akt, which plays a central role in cell survival and proliferation. This compound has been shown to inhibit the phosphorylation and activation of Akt in response to FGF2 stimulation.[1][2]
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits the FGF2 signaling pathway by preventing FGF2 binding to FGFR1.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key IC50 values.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line / Enzyme | Stimulant | IC50 Value | Reference |
| Cell Proliferation | Bovine macrovascular endothelial GM7373 | FGF2 (30 ng/mL) | 5.8 µM | [1] |
| Cell Proliferation | Bovine macrovascular endothelial GM7373 | PBS (10%) | 63 µM | [1] |
| Enzyme Inhibition | Recombinant bacterial (E. coli) Thymidine Phosphorylase | - | 44 µM | [1][3] |
| Enzyme Inhibition | Human Thymidine Phosphorylase | - | 67 µM | [1][3] |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Mice with subcutaneous tumors from FGF2-transformed endothelial cells | 15 mg/kg; s.c.; twice daily for 20 days | Significant inhibition of tumor growth and neovascularization | [1][2] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
Thymidine Phosphorylase (TPase) Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of TPase.
-
Protocol:
-
Recombinant human or E. coli TPase is incubated with varying concentrations of this compound.
-
The substrate, thymidine, and a phosphate (B84403) donor are added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (e.g., thymine) is quantified, typically by spectrophotometry or HPLC.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the concentration of this compound.
-
-
Key Findings: this compound inhibits both bacterial and human TPase with IC50 values of 44 µM and 67 µM, respectively.[1][3] The inhibition is non-competitive with respect to both thymidine and phosphate, indicating an allosteric mechanism.[3]
Endothelial Cell Proliferation Assay
-
Objective: To assess the effect of this compound on FGF2-stimulated endothelial cell growth.
-
Protocol:
-
Bovine macrovascular endothelial GM7373 cells are seeded in multi-well plates and allowed to attach.
-
The cells are serum-starved to synchronize their cell cycle.
-
Cells are then treated with FGF2 (e.g., 30 ng/mL) in the presence of various concentrations of this compound for 24 hours.[1]
-
After the incubation period, the cells are trypsinized and counted using a cell counter.
-
The percentage of cell proliferation inhibition is calculated relative to control cells treated with FGF2 alone.
-
The IC50 value is determined from the dose-response curve.
-
-
Key Findings: this compound inhibits FGF2-induced proliferation of GM7373 cells in a dose-dependent manner with an IC50 of 5.8 µM.[1]
Western Blot Analysis of Protein Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation status of FGFR1 and Akt.
-
Protocol:
-
FGFR1-overexpressing GM7373 cells are serum-starved and then pre-treated with this compound (e.g., 60 µM) for 30 minutes.[1]
-
The cells are then stimulated with FGF2 (e.g., 10 ng/mL) for a short period (e.g., 10 minutes).[1]
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FGFR1 (p-FGFR1) and phosphorylated Akt (p-Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Total FGFR1 and Akt levels are also measured as loading controls.
-
-
Key Findings: this compound inhibits the FGF2-stimulated phosphorylation of both FGFR1 and Akt.[1]
The following diagram outlines the general workflow for these key experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidine phosphorylase is noncompetitively inhibited by 5'-O-trityl-inosine (this compound) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
KIN59: A Dual-Action Inhibitor of Thymidine Phosphorylase and FGF2 Signaling for Anti-Angiogenic Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KIN59, chemically known as 5'-O-trityl-inosine, is a novel small molecule inhibitor with a unique dual mechanism of action, targeting both thymidine (B127349) phosphorylase (TP) and fibroblast growth factor-2 (FGF2) signaling.[1][2] As a non-competitive, allosteric inhibitor of TP, this compound offers a distinct advantage over traditional active-site inhibitors.[1] Furthermore, its ability to antagonize FGF2-mediated angiogenesis positions it as a promising multi-targeted agent for cancer therapy.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine (B1678525) nucleoside salvage pathway.[1] Elevated levels of TP are observed in a wide variety of solid tumors and are often correlated with poor prognosis due to its role in promoting angiogenesis, tumor growth, and metastasis.[3][4][5] TP's enzymatic activity, which catalyzes the reversible conversion of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate, is crucial for its angiogenic properties. The inhibition of TP is therefore a compelling strategy in cancer drug development.[6]
This compound has emerged as a significant inhibitor of TP.[1] Unlike many other inhibitors that compete with the substrate at the active site, this compound binds to an allosteric site, inducing a conformational change that inhibits the enzyme's function.[1][7] This non-competitive mechanism may offer advantages in terms of specificity and overcoming resistance.
Adding to its therapeutic potential, this compound has been identified as a potent antagonist of Fibroblast Growth Factor-2 (FGF2), a major driver of angiogenesis.[2] this compound disrupts the FGF2 signaling cascade by inhibiting the binding of FGF2 to its receptor (FGFR1), thereby preventing downstream signaling events crucial for endothelial cell proliferation and survival.[2] This dual-action profile makes this compound a compelling candidate for further investigation and development as a multi-targeted anti-angiogenic drug.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency against both thymidine phosphorylase and FGF2-mediated cellular processes.
| Target Enzyme/Process | Species/Cell Line | IC50 Value (µM) | Reference |
| Recombinant Thymidine Phosphorylase | E. coli | 44 | [1] |
| Recombinant Thymidine Phosphorylase | Human | 67 | [1] |
| FGF2-stimulated Cell Proliferation | Bovine macrovascular endothelial GM7373 cells | 5.8 | [8] |
| PBS-stimulated Cell Proliferation | Bovine macrovascular endothelial GM7373 cells | 63 | [8] |
Mechanism of Action
Allosteric Inhibition of Thymidine Phosphorylase
This compound acts as a non-competitive inhibitor of thymidine phosphorylase.[1] This means it does not compete with the natural substrates, thymidine or inorganic phosphate (B84403), for binding at the active site.[1] Instead, this compound binds to a distinct allosteric site on the enzyme.[1] Computational and mutagenesis studies have identified a plausible binding pocket for this compound in the vicinity of the Gly405-Val419 loop, approximately 11Å from the substrate-binding site.[9] The binding of this compound to this site is thought to induce a conformational change in the enzyme, which in turn inhibits its catalytic activity.[7] The integrity of this allosteric site, particularly the intricate hydrogen-bonding network involving Aspartic acid-203 (Asp203), is crucial for both efficient enzyme catalysis and the inhibitory effect of this compound.[5][9]
Figure 1: Allosteric inhibition of Thymidine Phosphorylase by this compound.
Antagonism of FGF2 Signaling
This compound exhibits a second, crucial anti-angiogenic mechanism by acting as a fibroblast growth factor-2 (FGF2) antagonist.[2] It directly interferes with the FGF2 signaling pathway, a key driver of endothelial cell proliferation and angiogenesis. This compound inhibits the binding of FGF2 to its high-affinity receptor, FGF receptor-1 (FGFR1).[2] This prevents the formation of the productive heparan sulphate proteoglycan/FGF2/FGFR1 ternary complex, a critical step for receptor activation.[2] Consequently, downstream signaling cascades, including the phosphorylation of Akt, are abrogated.[2] Notably, this compound's inhibitory effect is specific to FGF2-mediated signaling and does not affect VEGF-stimulated biological responses.[2]
Figure 2: this compound antagonism of the FGF2 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Thymidine Phosphorylase Inhibition Assay
This protocol is for determining the IC50 value of this compound against recombinant human thymidine phosphorylase.
Materials:
-
Recombinant human thymidine phosphorylase (TPase)
-
Thymidine
-
Potassium phosphate buffer (pH 7.4)
-
Xanthine (B1682287) oxidase
-
Thymine
-
This compound
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, thymidine, and xanthine oxidase.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding TPase to each well.
-
Incubate the plate at 37°C.
-
The conversion of thymidine to thymine is coupled to the oxidation of xanthine, which can be monitored spectrophotometrically by measuring the increase in absorbance at 290 nm.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 3: Workflow for Thymidine Phosphorylase Inhibition Assay.
Chicken Chorioallantoic Membrane (CAM) Assay
This in vivo assay is used to assess the anti-angiogenic activity of this compound.
Materials:
-
Fertilized chicken eggs
-
Gelatin sponges
-
Phosphate-buffered saline (PBS)
-
This compound
-
FGF2 or TPase (as angiogenic stimuli)
-
Stereomicroscope
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
On embryonic day 9, place a sterile gelatin sponge on the CAM.
-
Apply the test substance to the sponge. This can be this compound alone, an angiogenic stimulus (FGF2 or TPase) alone, or a combination of this compound and the angiogenic stimulus. Use PBS as a control.
-
Reseal the window and continue incubation for 48-72 hours.
-
Examine the CAM under a stereomicroscope and quantify the degree of angiogenesis by counting the number of blood vessels converging towards the sponge.
-
Compare the vascularization in the this compound-treated groups to the control and stimulus-only groups to determine the inhibitory effect.
Figure 4: Workflow for the Chicken Chorioallantoic Membrane (CAM) Assay.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells stimulated with FGF2.
Materials:
-
Bovine macrovascular endothelial GM7373 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
FGF2
-
This compound
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, BrdU)
Procedure:
-
Seed GM7373 cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 24 hours to synchronize their cell cycles.
-
Treat the cells with varying concentrations of this compound in the presence or absence of a stimulating agent like FGF2 (e.g., 30 ng/mL).
-
Incubate for 24-48 hours.
-
Quantify cell proliferation using a suitable method. For direct cell counting, trypsinize the cells and count them using a hemocytometer with Trypan Blue exclusion to assess viability. Alternatively, use a colorimetric assay like MTT or an incorporation assay like BrdU.
-
Calculate the percentage of proliferation relative to the FGF2-stimulated control and determine the IC50 value for this compound.
Western Blot Analysis of FGFR and Akt Phosphorylation
This protocol is for assessing the effect of this compound on the FGF2-induced phosphorylation of its receptor and downstream signaling molecules.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
FGF2
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FGFR1, anti-FGFR1, anti-phospho-Akt, anti-Akt, anti-GAPDH (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Culture endothelial cells to near confluence.
-
Pre-treat the cells with this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with FGF2 for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
This compound represents a significant advancement in the development of thymidine phosphorylase inhibitors due to its unique allosteric mechanism of action. Its dual functionality as an FGF2 antagonist further enhances its therapeutic potential, offering a multi-pronged attack on tumor-induced angiogenesis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the capabilities of this compound.
Future research should focus on in vivo efficacy studies in various cancer models to translate the promising in vitro and in ovo findings. Further elucidation of the precise molecular interactions at the allosteric binding site could aid in the design of even more potent and specific second-generation inhibitors. The exploration of this compound in combination with other chemotherapeutic agents or targeted therapies could also unveil synergistic effects and new avenues for cancer treatment. The continued investigation of this compound and similar dual-action inhibitors holds great promise for the future of anti-angiogenic therapy.
References
- 1. Thymidine phosphorylase is noncompetitively inhibited by 5'-O-trityl-inosine (this compound) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chicken chorioallantoic membrane model in biology, medicine and bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5'-O-tritylinosine and analogues as allosteric inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibroblast growth factor 2-antagonist activity of a long-pentraxin 3-derived anti-angiogenic pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
5'-O-Tritylinosine: A Dual-Role Molecule in Synthetic Chemistry and Cancer Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5'-O-Tritylinosine is a chemically modified nucleoside that holds a significant position in both synthetic organic chemistry and the field of cancer biology. Its primary and long-established function is as a crucial building block in the automated solid-phase synthesis of oligonucleotides, where the trityl group serves as a protecting moiety for the 5'-hydroxyl group of inosine. This protection strategy is fundamental to achieving controlled, sequential addition of nucleotide units. More recently, 5'-O-Tritylinosine, under the identifier KIN59, has been characterized as a potent allosteric inhibitor of thymidine (B127349) phosphorylase (TPase), an enzyme implicated in angiogenesis and tumor progression. Furthermore, this compound exhibits anti-angiogenic properties through the inhibition of Fibroblast Growth Factor 2 (FGF2) signaling. This technical guide provides a comprehensive overview of the structure, synthesis, and dual functions of 5'-O-Tritylinosine, complete with detailed experimental protocols, quantitative data, and pathway diagrams to support researchers in its application.
Chemical Structure and Properties
5'-O-Tritylinosine is a derivative of the naturally occurring nucleoside inosine. The key structural feature is the presence of a triphenylmethyl (trityl) group covalently attached to the 5'-hydroxyl group of the ribose sugar.
-
IUPAC Name: 5'-O-(triphenylmethyl)inosine
-
Molecular Formula: C₂₉H₂₆N₄O₅
-
Molecular Weight: 510.54 g/mol
-
CAS Number: 4152-77-6
The bulky and lipophilic trityl group imparts specific chemical properties that are exploited in its synthetic applications. It renders the 5'-hydroxyl group unreactive to the conditions used during oligonucleotide synthesis, yet it can be selectively removed under mild acidic conditions to allow for the next nucleotide coupling step.
Function as a Protected Nucleoside in Oligonucleotide Synthesis
The primary application of 5'-O-Tritylinosine is in the chemical synthesis of oligonucleotides. The synthesis of DNA and RNA oligonucleotides is a stepwise process that requires the sequential addition of nucleotide monomers to a growing chain. To ensure the correct formation of phosphodiester bonds at the desired positions (typically between the 3'-hydroxyl of one nucleotide and the 5'-hydroxyl of the next), all other reactive functional groups on the nucleoside must be temporarily blocked or "protected."
The trityl group on 5'-O-Tritylinosine serves as a robust protecting group for the 5'-hydroxyl function. Its steric bulk prevents unwanted side reactions at this position during the coupling of the 3'-phosphoramidite of the preceding nucleotide. The dimethoxytrityl (DMT) group, a derivative of the trityl group, is more commonly used in modern automated synthesis due to its increased acid lability, allowing for faster and milder deprotection.
Workflow of 5'-O-Tritylinosine in Automated Oligonucleotide Synthesis
The incorporation of a 5'-O-Tritylinosine moiety at the 5'-end of a synthetic oligonucleotide follows the standard phosphoramidite (B1245037) synthesis cycle.
KIN59: A Multi-Targeted Antagonist of Fibroblast Growth Factor 2 (FGF2) Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 5'-O-Tritylinosine (KIN59) is a small molecule initially identified as an allosteric inhibitor of thymidine (B127349) phosphorylase, an enzyme implicated in angiogenesis.[1][2][3] Subsequent research has revealed a significant and distinct activity of this compound as a potent antagonist of Fibroblast Growth Factor 2 (FGF2) signaling.[1] This dual-targeting capability positions this compound as a promising lead compound for the development of multi-targeted anti-angiogenic therapies in oncology. This document provides a comprehensive overview of the FGF2 antagonist activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Core Mechanism of FGF2 Antagonism
This compound exerts its FGF2 antagonist activity by directly interfering with the formation of the essential signaling complex required for receptor activation.[1] The canonical activation of FGF signaling is initiated by the formation of a ternary complex consisting of the FGF2 ligand, its high-affinity tyrosine kinase receptor (FGFR), and a low-affinity heparan sulfate (B86663) proteoglycan (HSPG) co-receptor.[4] this compound has been shown to inhibit the binding of FGF2 to FGF receptor-1 (FGFR1), thereby preventing the formation of the productive HSPG/FGF2/FGFR1 ternary complex.[1][3] This blockade of receptor engagement effectively abrogates downstream signaling cascades, including FGFR activation and Akt signaling, leading to an inhibition of FGF2-induced cellular responses such as endothelial cell proliferation.[1][2] Notably, this compound's inhibitory action is specific to the FGF2 pathway, as it does not affect VEGF-stimulated biological responses.[1]
Quantitative Efficacy Data
The inhibitory potency of this compound on FGF2-mediated cellular proliferation has been quantified in vitro. The following table summarizes the key efficacy data for this compound.
| Assay Type | Cell Line | Stimulant | IC50 Value | Reference |
| Cell Proliferation | Bovine macrovascular endothelial GM7373 cells | FGF2 (30 ng/mL) | 5.8 µM | [2] |
| Cell Proliferation | Bovine macrovascular endothelial GM7373 cells | 10% Fetal Bovine Serum (FBS) | 63 µM | [2][3] |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the FGF2 signaling pathway and the proposed mechanism of action for this compound.
Caption: Canonical FGF2 signaling pathway leading to downstream activation.
Caption: this compound inhibits FGF2 binding to FGFR1, blocking downstream signaling.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound's FGF2 antagonist activity are provided below.
Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay is used to evaluate the effect of this compound on both developmental and induced angiogenesis.
References
- 1. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast growth factor 2-antagonist activity of a long-pentraxin 3-derived anti-angiogenic pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
KIN59: A Multi-Targeted Inhibitor of Angiogenesis and Tumor Growth
An In-Depth Technical Guide on the Biological Effects of KIN59 on Cell Lines
This technical guide provides a comprehensive overview of the biological effects of this compound, a synthetic nucleoside analogue, with a particular focus on its anti-angiogenic and anti-tumor properties. This compound has been identified as a potent, multi-targeted inhibitor, primarily functioning as an antagonist of Fibroblast Growth Factor-2 (FGF2) signaling and an allosteric inhibitor of thymidine (B127349) phosphorylase.[1][2] This document details the molecular mechanisms of this compound, its impact on key cellular processes in various cell lines, and provides detailed experimental protocols for researchers in oncology and drug development.
Core Mechanism of Action: Dual Inhibition of Angiogenic Pathways
This compound exerts its biological effects through a dual mechanism, targeting two critical pathways involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.
-
Inhibition of Thymidine Phosphorylase: this compound acts as an allosteric inhibitor of thymidine phosphorylase, an enzyme that promotes angiogenesis.[1][2]
-
Antagonism of FGF2 Signaling: Crucially, this compound inhibits the angiogenic response triggered by Fibroblast Growth Factor-2 (FGF2).[1][2] It achieves this by directly binding to the FGF2 receptor, FGFR1, thereby preventing the formation of the productive heparan sulphate proteoglycan/FGF2/FGFR1 ternary complex.[1][2] This blockade abrogates downstream signaling cascades, including the activation of Akt.[1][2]
Notably, this compound's inhibitory action is specific to the FGF2 pathway, as it does not affect the angiogenic response stimulated by Vascular Endothelial Growth Factor (VEGF).[1][2]
Data Summary: In Vitro and In Vivo Efficacy of this compound
The anti-angiogenic and anti-tumor effects of this compound have been quantified in a series of in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Endothelial Cell Proliferation and Signaling
| Cell Line | Assay | Treatment | Concentration of this compound | Result | Reference |
| GM7373 (Bovine Aortic Endothelial Cells) | Cell Proliferation | FGF2 (30 ng/mL) | 0 - 100 µM | Dose-dependent inhibition of FGF2-induced cell proliferation | [2] |
| GM7373 (Bovine Aortic Endothelial Cells) | Cell Proliferation | 10% Fetal Bovine Serum | 0 - 100 µM | No significant effect on serum-induced cell proliferation | [2] |
| Fetal Bovine Heart Endothelial Cells (FBHE) | FGF Receptor Activation | FGF2 (10 ng/mL) | 50 µM | Abrogation of FGF2-induced FGFR phosphorylation | [1] |
| Fetal Bovine Heart Endothelial Cells (FBHE) | Akt Signaling | FGF2 (10 ng/mL) | 50 µM | Abrogation of FGF2-induced Akt phosphorylation | [1] |
| Fetal Bovine Heart Endothelial Cells (FBHE) | VEGF Receptor Activation | VEGF (30 ng/mL) | 50 µM | No effect on VEGF-induced VEGFR2 phosphorylation | [1] |
| Fetal Bovine Heart Endothelial Cells (FBHE) | Akt Signaling | VEGF (30 ng/mL) | 50 µM | No effect on VEGF-induced Akt phosphorylation | [1] |
| HSPG-deficient FGFR1-transfected CHO cells | Cell Adhesion (HSPG/FGF2/FGFR1 complex formation) | FGF2 (30 ng/mL) | 0 - 50 µM | Dose-dependent inhibition of cell binding to wild-type CHO-K1 monolayers | [2] |
Table 2: In Vivo Effects of this compound on Angiogenesis and Tumor Growth
| Model | Assay | Treatment | Dosage | Result | Reference |
| Chicken Chorioallantoic Membrane (CAM) | Angiogenesis Assay (Basal) | This compound | 125 nmol | Inhibition of endogenous angiogenesis | [2] |
| Chicken Chorioallantoic Membrane (CAM) | Angiogenesis Assay (Thymidine Phosphorylase-induced) | This compound | 125 nmol | Abrogation of thymidine phosphorylase-induced angiogenesis | [2] |
| Chicken Chorioallantoic Membrane (CAM) | Angiogenesis Assay (FGF2-induced) | This compound | 125 nmol | Inhibition of FGF2-induced angiogenesis | [2] |
| Chicken Chorioallantoic Membrane (CAM) | Angiogenesis Assay (VEGF-induced) | This compound | 125 nmol | No inhibition of VEGF-induced angiogenesis | [2] |
| Immunodeficient Nude Mice | Subcutaneous Tumor Growth (FGF2-transformed endothelial cells) | Systemic administration of this compound | Not specified | Inhibition of tumor growth and neovascularization | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits the FGF2 signaling pathway by blocking FGF2 binding to its receptor, FGFR1.
Caption: A typical experimental workflow to evaluate the biological effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.
Endothelial Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on endothelial cell growth induced by FGF2.
-
Cell Line: GM7373 bovine aortic endothelial cells.
-
Materials:
-
GM7373 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human FGF2
-
This compound
-
Trypsin-EDTA
-
Cell counter (e.g., Coulter counter)
-
24-well plates
-
-
Procedure:
-
Seed GM7373 cells in 24-well plates at a density of 5 x 104 cells per well in DMEM supplemented with 10% FBS.
-
After 24 hours, replace the medium with DMEM containing 0.5% FBS and incubate for another 24 hours to synchronize the cells.
-
Treat the cells with 30 ng/mL of FGF2 in the presence or absence of varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). As a control, treat a set of cells with 10% FBS in the presence of this compound.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, wash the cells with PBS, detach them using Trypsin-EDTA, and resuspend in a known volume of medium.
-
Count the cells using a cell counter.
-
Calculate the percentage of inhibition of cell proliferation relative to the FGF2-treated control without this compound.
-
Western Blot Analysis for Signaling Pathway Activation
This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins like FGFR and Akt.
-
Cell Line: Fetal Bovine Heart Endothelial (FBHE) cells.
-
Materials:
-
FBHE cells
-
Serum-free medium
-
Recombinant human FGF2
-
Recombinant human VEGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-FGFR1, anti-p-VEGFR2, anti-p-Akt, anti-FAK (as a loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Culture FBHE cells to near confluence and then serum-starve them overnight.
-
Pre-incubate the cells with 50 µM this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with either 10 ng/mL FGF2 or 30 ng/mL VEGF for 10 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 50 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Normalize the phosphorylated protein levels to the loading control (FAK).
-
Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay assesses the effect of this compound on both basal and growth factor-induced angiogenesis.
-
Model: Fertilized chicken eggs.
-
Materials:
-
Fertilized chicken eggs
-
Gelatin sponges
-
Phosphate-Buffered Saline (PBS)
-
Thymidine phosphorylase
-
FGF2
-
VEGF
-
This compound
-
Vehicle control (e.g., 40% cremophor in PBS)
-
Stereomicroscope
-
-
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On day 3 of incubation, open a small window in the shell to expose the CAM.
-
On day 9, place gelatin sponges soaked with either PBS (for basal angiogenesis), 5 units of thymidine phosphorylase, 500 ng of FGF2, or 500 ng of VEGF onto the CAM.
-
For the treatment groups, co-administer 125 nmol of this compound or the vehicle control with the angiogenic factors.
-
Seal the windows and return the eggs to the incubator.
-
After 48 hours (on day 11), excise the sponges and the surrounding CAM.
-
Quantify the number of blood vessels converging towards the sponge under a stereomicroscope.
-
Histological examination (H&E staining) can also be performed to visualize blood vessel infiltration into the sponges.
-
Conclusion
This compound presents a promising profile as a multi-targeted anti-angiogenic agent. Its ability to specifically inhibit the FGF2 signaling pathway, in addition to its inhibitory effect on thymidine phosphorylase, provides a dual-pronged approach to block tumor-associated neovascularization. The data summarized herein demonstrates its efficacy in both in vitro and in vivo models, warranting further investigation as a potential therapeutic candidate for the treatment of solid tumors. The detailed protocols provided in this guide are intended to facilitate further research into the biological activities of this compound and similar compounds.
References
An In-depth Technical Guide to the Analysis of the FGF2 Signaling Pathway and its Inhibition by KIN59
Introduction
KIN59 (5'-O-Tritylinosine) is a small molecule inhibitor with a dual mechanism of action that positions it as a compound of interest for anti-angiogenic and anti-cancer research. It functions as both an allosteric inhibitor of the enzyme thymidine (B127349) phosphorylase (TP) and as an antagonist of the fibroblast growth factor-2 (FGF2) signaling pathway. Dysregulation of both TP activity and FGF2 signaling is implicated in the progression of various solid tumors, primarily by promoting angiogenesis, cell proliferation, and survival.
This technical guide provides a comprehensive overview of the signaling cascades affected by this compound, with a primary focus on the FGF2 pathway. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for the compound's activity, and visualizations of the relevant molecular interactions and workflows.
Section 1: Thymidine Phosphorylase (TP) Inhibition
Thymidine phosphorylase (TP) is an enzyme involved in pyrimidine (B1678525) nucleoside metabolism, catalyzing the reversible conversion of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate.[1][2] TP is identical to the angiogenic factor known as platelet-derived endothelial cell growth factor (PD-ECGF).[3] Elevated expression of TP is observed in a wide range of solid tumors and is associated with increased tumor angiogenesis, growth, and metastasis.[1][2]
The angiogenic effect of TP is dependent on its enzymatic activity.[3] The product, 2-deoxy-D-ribose, is believed to mediate the downstream angiogenic and chemotactic activities, potentially through mechanisms involving oxidative stress.[4] this compound acts as an allosteric inhibitor of TP, thereby blocking its pro-angiogenic functions.[4][5]
Section 2: FGF2 Signaling Pathway and its Antagonism by this compound
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[6] The FGF family consists of 22 ligands that bind to four transmembrane receptor tyrosine kinases (FGFRs 1-4).[6] FGF2 is a potent pro-angiogenic member of this family.
Signaling Cascade:
-
Ligand Binding and Complex Formation: FGF2 binds to its cognate receptor, FGFR1, a process that is stabilized by heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This interaction leads to the formation of a stable ternary complex.[7]
-
Receptor Dimerization and Activation: The formation of this complex induces dimerization of FGFR1, which in turn activates the intracellular tyrosine kinase domains.
-
Autophosphorylation: The activated kinase domains transphosphorylate each other on specific tyrosine residues.[6]
-
Downstream Signal Transduction: These phosphotyrosine sites serve as docking platforms for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades:[6][8]
-
RAS-MAPK Pathway: Recruitment of adaptor proteins like FRS2, GRB2, and SOS activates RAS, which subsequently triggers the RAF-MEK-ERK phosphorylation cascade. Activated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell proliferation.[9]
-
PI3K-AKT Pathway: Activated FGFR can also recruit and activate Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of AKT. The PI3K-AKT pathway is a key regulator of cell survival and apoptosis.[8]
-
This compound functions as an FGF2 antagonist by inhibiting the binding of FGF2 to FGFR1, thereby preventing the formation of the productive signaling complex and blocking downstream pathway activation.
Section 3: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Target / Cell Line | Assay Type | Condition | IC50 Value (µM) | Reference |
| Thymidine Phosphorylase (E. coli) | Biochemical | Recombinant enzyme | 44 | N/A |
| Thymidine Phosphorylase (Human) | Biochemical | Recombinant enzyme | 67 | N/A |
| GM7373 Endothelial Cells | Cell Proliferation | FGF2-stimulated | 5.8 | N/A |
| GM7373 Endothelial Cells | Cell Proliferation | PBS-stimulated | 63 | N/A |
| Ba/F3 (Tel-FGFR1 transformed) | Cell Proliferation | - | 1.5 | [10] |
Section 4: Experimental Protocols for Pathway Analysis
This section provides detailed methodologies for key experiments used to characterize the activity of FGF2 pathway inhibitors like this compound.
In Vitro Biochemical Assay: FGFR1 Kinase Assay (ADP-Glo™)
This assay quantifies the kinase activity of purified FGFR1 by measuring the amount of ADP produced in the phosphorylation reaction.[11]
-
Materials:
-
Reagent Preparation:
-
1X Kinase Buffer: Dilute concentrated buffer stock (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[12]
-
Enzyme/Substrate Mix: Dilute FGFR1 enzyme and substrate to desired concentrations in 1X Kinase Buffer.
-
Inhibitor Dilutions: Perform serial dilutions of this compound in 1X Kinase Buffer containing DMSO (final DMSO concentration should be consistent across all wells, e.g., <1%).
-
-
Step-by-Step Procedure:
-
Add 1 µL of serially diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the FGFR1 enzyme/substrate mix to each well and mix gently.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (e.g., to a final concentration of 50 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Cell-Based Assay: Cell Proliferation (MTT/WST-1)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of an inhibitor on cell proliferation.[10]
-
Materials:
-
Endothelial cells (e.g., GM7373) or cancer cell lines with active FGF signaling (e.g., SNU-16).[14]
-
Complete culture medium.
-
Serum-free or low-serum medium.
-
FGF2 ligand.
-
This compound or other test inhibitors.
-
MTT or WST-1 reagent.
-
Solubilization buffer (for MTT).
-
96-well cell culture plates.
-
Microplate spectrophotometer.
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.[13]
-
Serum Starvation (Optional): To reduce basal signaling, replace the medium with low-serum (0.5%) or serum-free medium and incubate for 12-24 hours.[15]
-
Treatment: Prepare serial dilutions of this compound in low-serum medium, with or without a constant concentration of FGF2 (e.g., 30 ng/mL). Replace the medium in the wells with the treatment media. Include vehicle-only and FGF2-only controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours).
-
Colorimetric Reaction: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using WST-1, shake the plate gently and measure the absorbance at 450 nm. If using MTT, add 100 µL of solubilization buffer, incubate overnight, and then measure absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance data to the vehicle-treated control. Plot the percentage of cell viability/proliferation against the log of the inhibitor concentration to calculate the GI50 or IC50 value.[13]
-
Cell-Based Assay: Western Blot Analysis for Downstream Signaling
Western blotting is used to detect changes in the phosphorylation status of key proteins in the FGF2 signaling cascade, such as p-FGFR1, p-Akt, and p-ERK.[15]
-
Materials:
-
Cell line of interest.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[17]
-
Primary antibodies: anti-p-FGFR1, anti-FGFR1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK.
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., chemiluminescence detector).
-
-
Step-by-Step Procedure:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve overnight. Pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with FGF2 (e.g., 10-30 ng/mL) for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[15]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, boil for 5 minutes, and separate the proteins on an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with a specific primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
-
In Vivo Assay: Subcutaneous Xenograft Tumor Model
This model assesses the anti-tumor efficacy of an inhibitor in a living organism.[18][19]
-
Materials:
-
Immunocompromised mice (e.g., nu/nu nude mice).[20]
-
Tumor cells (e.g., FGF2-transformed endothelial cells or cancer cells with FGFR alterations).
-
Sterile PBS and Matrigel (optional).
-
This compound formulated for in vivo administration (e.g., subcutaneous injection).
-
Calipers for tumor measurement.
-
Anesthetic for animal procedures.
-
-
Step-by-Step Procedure:
-
Cell Preparation: Culture and harvest tumor cells. Resuspend the cells in sterile PBS, potentially mixed 1:1 with Matrigel, to a final concentration of ~5 x 10⁷ cells/mL.[21]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing ~5 x 10⁶ cells) into the flank of each mouse.[21]
-
Tumor Growth and Grouping: Monitor the mice until tumors become palpable and reach a predetermined size (e.g., 100-150 mm³). Randomize the animals into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., 15 mg/kg, subcutaneously, twice daily) and the vehicle control according to the planned schedule and route.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. Monitor animal body weight and overall health.[21]
-
Endpoint and Analysis: At the end of the study (e.g., after 20 days or when tumors reach a maximum size), euthanize the animals. Excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67 or angiogenesis markers like CD31).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to evaluate anti-tumor efficacy.
-
This compound presents a compelling profile as a multi-targeted agent that disrupts key processes in tumor progression. By inhibiting thymidine phosphorylase and antagonizing the FGF2 signaling pathway, it effectively targets angiogenesis and cell proliferation. The methodologies outlined in this guide—from in vitro enzymatic and cell-based assays to in vivo tumor models—provide a robust framework for the comprehensive evaluation of this compound and other inhibitors targeting these critical cancer-related pathways. This integrated approach is essential for advancing promising compounds through the drug discovery and development pipeline.
References
- 1. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Thymidine phosphorylase induces angiogenesis in vivo and in vitro: an evaluation of possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGFR1 Kinase Enzyme System [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. origene.com [origene.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. mdpi.com [mdpi.com]
- 19. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. veterinarypaper.com [veterinarypaper.com]
- 21. benchchem.com [benchchem.com]
The Discovery and Synthesis of 5'-O-Tritylinosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-O-Tritylinosine is a modified nucleoside that plays a significant role in synthetic organic chemistry and drug discovery. Its discovery and synthesis are rooted in the broader field of nucleoside chemistry, where the strategic protection of hydroxyl groups is paramount for achieving regioselectivity in chemical transformations. This technical guide provides an in-depth overview of the synthesis of 5'-O-Tritylinosine, including detailed experimental protocols, quantitative data, and characterization methods. The strategic importance of the trityl protecting group and its application in the synthesis of modified nucleosides for various research and therapeutic purposes will be discussed.
Introduction
The selective modification of nucleosides is a cornerstone of medicinal chemistry and molecular biology. The synthesis of analogues of naturally occurring nucleosides is a key strategy in the development of antiviral and anticancer agents. A common challenge in this field is the presence of multiple hydroxyl groups on the ribose sugar moiety, which necessitates the use of protecting groups to achieve selective reactions at a specific position. The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group that selectively reacts with the primary 5'-hydroxyl group of nucleosides due to steric hindrance. This selectivity makes it an invaluable tool in nucleoside chemistry.
The synthesis of 5'-O-Tritylinosine is a classic example of the application of this strategy. By protecting the 5'-hydroxyl group of inosine (B1671953), the 2'- and 3'-hydroxyl groups are available for subsequent chemical modifications, allowing for the synthesis of a wide range of inosine derivatives with potential therapeutic applications. For instance, 5'-O-trityl-inosine, also known as KIN59, has been identified as an allosteric inhibitor of thymidine (B127349) phosphorylase, an enzyme involved in pyrimidine (B1678525) nucleoside metabolism and angiogenesis.
Synthesis of 5'-O-Tritylinosine
The synthesis of 5'-O-Tritylinosine is typically achieved through the direct tritylation of inosine using trityl chloride in the presence of a base. A general and efficient method for the selective tritylation of the primary hydroxyl group of ribonucleosides involves the use of silver nitrate (B79036) as a catalyst. This method has been shown to provide good to excellent yields for various ribonucleosides.
Experimental Protocol
The following protocol is a general procedure for the selective 5'-O-tritylation of ribonucleosides and can be adapted for the synthesis of 5'-O-Tritylinosine.
Materials:
-
Inosine
-
Trityl chloride (Tr-Cl)
-
Silver nitrate (AgNO₃)
-
Anhydrous Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Sodium Sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform (B151607) and Ethyl Acetate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve inosine in a mixture of anhydrous THF and anhydrous DMF (e.g., 8:2 v/v).
-
Add silver nitrate (1.2 equivalents per equivalent of inosine) to the solution and stir until it is completely dissolved.
-
To the stirred solution, add trityl chloride (1.3 equivalents per equivalent of inosine) in one portion.
-
Allow the reaction mixture to stir at room temperature for approximately 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove any solids.
-
The clear filtrate is then mixed with a 5% aqueous solution of sodium bicarbonate to prevent detritylation.
-
Extract the product into dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of chloroform and ethyl acetate) to afford 5'-O-Tritylinosine.
Quantitative Data
The yield of 5'-O-tritylated ribonucleosides can vary depending on the specific nucleoside and reaction conditions. For related ribonucleosides like adenosine (B11128) and guanosine, yields in the range of 40-85% have been reported using a similar silver nitrate-catalyzed method. The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
| Nucleoside | Reported Yield (%) |
| Adenosine | ~80% |
| Guanosine | ~40-85% |
| Inosine | Expected in a similar range |
Table 1: Reported yields for the 5'-O-tritylation of various ribonucleosides using a silver nitrate-catalyzed method.
Characterization of 5'-O-Tritylinosine
The structural confirmation of the synthesized 5'-O-Tritylinosine is crucial and is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For 5'-O-Tritylinosine, the NMR spectra would be expected to show characteristic signals for the inosine and trityl moieties.
-
¹H NMR: The spectrum would show signals corresponding to the protons of the hypoxanthine (B114508) base, the ribose sugar, and the aromatic protons of the trityl group. The successful tritylation at the 5'-position would lead to a characteristic upfield shift of the 5'-protons of the ribose ring.
-
¹³C NMR: The spectrum would display resonances for all the carbon atoms in the molecule, including the carbons of the hypoxanthine base, the ribose sugar, and the trityl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. For 5'-O-Tritylinosine, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to obtain the mass-to-charge ratio (m/z) of the molecular ion.
Logical Workflow and Diagrams
Synthesis Workflow
The overall workflow for the synthesis and purification of 5'-O-Tritylinosine can be visualized as a series of sequential steps.
KIN59: A Dual-Targeting Angiogenesis Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
KIN59, also known as 5'-O-tritylinosine, is a synthetic compound that has emerged as a promising multi-targeted agent in cancer research, primarily due to its potent anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. This compound exhibits a dual mechanism of action, uniquely positioning it as a valuable tool for investigating cancer biology and as a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of this compound, its mechanisms of action, quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-angiogenic effects through two distinct and synergistic mechanisms:
-
Allosteric Inhibition of Thymidine (B127349) Phosphorylase (TP): this compound is a non-competitive, allosteric inhibitor of thymidine phosphorylase (TP), an enzyme identical to platelet-derived endothelial cell growth factor (PD-ECGF).[1] Elevated levels of TP are found in a variety of solid tumors and are associated with increased angiogenesis and poor prognosis. This compound binds to a site distinct from the substrate-binding pocket, inducing a conformational change that inhibits the enzyme's activity.[1][2] This inhibition of TP's enzymatic activity is crucial for its anti-angiogenic effect.[3]
-
Antagonism of Fibroblast Growth Factor-2 (FGF2): this compound acts as a direct antagonist of Fibroblast Growth Factor-2 (FGF2), a potent pro-angiogenic growth factor.[4] It achieves this by inhibiting the binding of FGF2 to its receptor, FGF receptor-1 (FGFR1).[4] This interference prevents the formation of the productive heparan sulphate proteoglycan (HSPG)/FGF2/FGFR1 ternary complex, a critical step for the activation of downstream signaling pathways that promote endothelial cell proliferation and survival.[4]
By targeting both the TP and FGF2 pathways, this compound effectively disrupts key processes in angiogenesis, leading to the inhibition of new blood vessel formation and subsequent suppression of tumor growth.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | Recombinant E. coli Thymidine Phosphorylase | 44 µM | [1] |
| IC50 | Human Thymidine Phosphorylase | 67 µM | [1] |
| Assay | Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| Cell Proliferation | Bovine macrovascular endothelial GM7373 cells | FGF2 (30 ng/mL) | Dose-dependent | IC50 = 5.8 µM | |
| Cell Proliferation | Bovine macrovascular endothelial GM7373 cells | 10% Fetal Bovine Serum | Dose-dependent | IC50 = 63 µM | |
| FGFR1 Phosphorylation | FGFR1-overexpressing GM7373 cells | FGF2 (10 ng/mL) | 60 µM | Inhibition of p-FGFR1 expression | |
| Akt Phosphorylation | FGFR1-overexpressing GM7373 cells | FGF2 (10 ng/mL) | 60 µM | Inhibition of p-Akt expression |
| Animal Model | Tumor Type | Treatment Regimen | Effect | Reference |
| Immunodeficient nude mice | Subcutaneous tumors from FGF2-transformed endothelial cells | 15 mg/kg this compound, administered subcutaneously twice daily | Significant inhibition of tumor growth and neovascularization |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay is used to evaluate the pro- or anti-angiogenic potential of a substance.
Materials:
-
Fertilized chicken eggs (E6)
-
0.1% Benzalkonium Bromide
-
Sterile filter paper disks (5x5 mm)
-
This compound solution
-
Methanol (B129727):Acetone (1:1) fixing solution
-
Incubator (37.5°C, 85% humidity)
-
Ophthalmic forceps
-
Microscope
Procedure:
-
Clean fertilized E6 chicken embryos with 0.1% Benzalkonium Bromide and pre-incubate at 37.5°C in 85% humidity for 2 days.[5][6]
-
Create a small hole over the air sac on the larger side of the egg.
-
Carefully create a 1x1 cm window in the inner shell membrane to expose the CAM.[5]
-
Apply a sterilized filter paper disk loaded with the desired concentration of this compound (or control vehicle) onto the vascularized area of the CAM.[5]
-
Seal the window with sterile packing film and continue incubation for the desired period (e.g., 48-72 hours).
-
At the end of the incubation, fix the CAM by adding a 1:1 mixture of methanol and acetone.[5][6]
-
Excise the CAM, spread it on a glass slide, and examine it under a microscope.[5][6]
-
Quantify angiogenesis by counting the number of blood vessel branch points within the area of the filter paper disk.[5][6]
FGF2-Induced Endothelial Cell Proliferation Assay
This in vitro assay assesses the inhibitory effect of this compound on FGF2-stimulated endothelial cell growth.
Materials:
-
Bovine macrovascular endothelial cells (e.g., GM7373)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant FGF2
-
This compound solution
-
96-well plates
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, BrdU)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed endothelial cells into 96-well plates at a desired density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Starve the cells in a serum-free or low-serum medium for 24 hours.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1 hour) before stimulation.
-
Stimulate the cells with a specific concentration of FGF2 (e.g., 30 ng/mL). Include control wells with no FGF2 and/or no this compound.
-
Incubate for a specified period (e.g., 24-48 hours).
-
At the end of the incubation, quantify cell proliferation using a chosen method (e.g., cell counting with a hemocytometer, MTT assay, or BrdU incorporation).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Western Blot Analysis for p-FGFR1 and p-Akt
This technique is used to detect the phosphorylation status of FGFR1 and Akt, key proteins in the FGF2 signaling pathway.
Materials:
-
FGFR1-overexpressing endothelial cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-FGFR1, anti-p-Akt, anti-total FGFR1, anti-total Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and starve the cells as described in the proliferation assay protocol.
-
Pre-treat the cells with this compound (e.g., 60 µM) for a specified time.
-
Stimulate the cells with FGF2 (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes).
-
Lyse the cells on ice and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Subcutaneous Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
FGF2-transformed endothelial cells (or other tumor cell lines)
-
This compound solution for injection
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Subcutaneously inject a specific number of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 15 mg/kg, subcutaneously, twice daily) or a vehicle control to the respective groups.
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for microvessel density).
-
Analyze the data to determine the effect of this compound on tumor growth.
Mandatory Visualization
Signaling Pathways
Caption: this compound's dual inhibitory mechanism on angiogenesis.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The antiproliferative effect of FGF2 in K-Ras-driven tumor cells involves modulation of rRNA and the nucleolus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Differential responses to kinase inhibition in FGFR2-addicted triple negative breast cancer cells: a quantitative phosphoproteomics study - PMC [pmc.ncbi.nlm.nih.gov]
KIN59: A Multi-Targeted Inhibitor of Angiogenesis
A Technical Whitepaper on the Antiangiogenic Properties and Mechanism of Action of 5'-O-Tritylinosine (KIN59)
This document provides a detailed technical overview of the antiangiogenic properties of this compound, a synthetic nucleoside analogue. It is intended for researchers, scientists, and professionals in drug development who are interested in novel antiangiogenic agents. This whitepaper synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from key experiments, outlines detailed experimental protocols, and visualizes the involved signaling pathways.
Core Mechanism of Action: Dual Inhibition of Angiogenic Pathways
This compound has been identified as a potent antiangiogenic compound with a multi-targeted mechanism of action.[1][2] Primarily known as an allosteric inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme implicated in angiogenesis, this compound also exhibits significant antagonistic activity against Fibroblast Growth Factor-2 (FGF2).[1][2] This dual-inhibitory function allows this compound to effectively abrogate angiogenesis induced by both TP and FGF2.[1][2] Notably, this compound's inhibitory effects are specific, as it does not impact angiogenesis stimulated by Vascular Endothelial Growth Factor (VEGF).[1][2]
The antiangiogenic activity of this compound is rooted in its ability to interfere with the FGF2 signaling cascade. It has been demonstrated that this compound inhibits the binding of FGF2 to its receptor, FGF receptor-1 (FGFR1).[1][2] This action prevents the formation of the productive heparan sulphate proteoglycan/FGF2/FGFR1 ternary complex, a critical step for the activation of downstream signaling pathways that lead to endothelial cell proliferation and migration.[1][2] Consequently, this compound abrogates FGF2-induced endothelial cell proliferation, FGF receptor activation, and subsequent Akt signaling.[1][2]
Quantitative Data on the Antiangiogenic Efficacy of this compound
The antiangiogenic potential of this compound has been quantified in several key experimental models. The following tables summarize the significant findings.
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Chicken Chorioallantoic Membrane (CAM) Assay | Angiogenesis (Blood Vessel Formation) | This compound (125 nmol) on FGF2-induced angiogenesis | Inhibition of neovascularization | [2] |
| Chicken Chorioallantoic Membrane (CAM) Assay | Angiogenesis (Blood Vessel Formation) | This compound (125 nmol) on VEGF-induced angiogenesis | No inhibition of angiogenesis | [2] |
| In Vitro Endothelial Cell Proliferation Assay | Endothelial Cell Proliferation | This compound on FGF2-induced proliferation | Abrogation of proliferation | [1][2] |
| In Vivo Subcutaneous Tumor Model (FGF2-transformed endothelial cells in nude mice) | Tumor Growth and Neovascularization | Systemic administration of this compound | Inhibition of tumor growth and neovascularization | [1][2] |
| Immunohistochemical Analysis of Tumors | Laminin (B1169045) Expression (Basement membrane component) | This compound treatment | Downregulation of laminin expression | [1] |
| Immunohistochemical Analysis of Tumors | Avascular Tumor Core Size | This compound treatment | Significantly larger avascular core compared to vehicle-treated tumors | [3] |
| Immunohistochemical Analysis of Tumors | Microvessel Density (CD31 staining) | This compound treatment | Significant decrease in laminin expression | [3] |
Key Signaling Pathways Affected by this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its antiangiogenic effects by targeting the FGF2 pathway.
Caption: this compound inhibits the binding of FGF2 to FGFR1, preventing the formation of the pro-angiogenic signaling complex.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the key experiments to evaluate the antiangiogenic properties of this compound.
Chicken Chorioallantoic Membrane (CAM) Gelatin Sponge Assay
Objective: To assess the effect of this compound on in vivo angiogenesis.
Protocol:
-
Fertilized chicken eggs are incubated at 37°C.
-
On day 9 of development, a window is opened in the eggshell to expose the CAM.
-
Gelatin sponges containing either a pro-angiogenic factor (e.g., 500 ng FGF2 or 500 ng VEGF) or PBS (as a control) are placed on the CAM.
-
This compound (125 nmol in 10 µL) or a vehicle control (40% cremophor in PBS) is applied topically to the sponges.
-
After 48 hours of incubation, the sponges are processed for histological examination.
-
The number of blood vessels entering the sponge is quantified to determine the extent of angiogenesis.
Endothelial Cell Proliferation Assay
Objective: To evaluate the effect of this compound on FGF2-induced endothelial cell proliferation.
Protocol:
-
Endothelial cells (e.g., GM7373 cells) are seeded in multi-well plates and allowed to attach.
-
The cells are then serum-starved to synchronize their cell cycle.
-
Cells are pre-treated with varying concentrations of this compound for a specified duration.
-
FGF2 (e.g., 10 ng/mL) is added to the wells to stimulate proliferation.
-
After an incubation period (e.g., 24-48 hours), cell proliferation is assessed using a standard method such as [³H]thymidine incorporation or a colorimetric assay (e.g., MTT or WST-1).
In Vivo Tumor Xenograft Model
Objective: To determine the anti-tumor and antiangiogenic efficacy of this compound in a living organism.
Protocol:
-
Immunodeficient mice (e.g., nude mice) are subcutaneously injected with FGF2-transformed endothelial cells to induce tumor formation.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives systemic administration of this compound (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., H&E staining, CD31 staining for microvessel density, and laminin staining).
Western Blot Analysis for Signaling Pathway Components
Objective: To investigate the effect of this compound on the activation of key signaling proteins.
Protocol:
-
Endothelial cells are serum-starved and then pre-treated with this compound.
-
The cells are stimulated with FGF2 (e.g., 10 ng/mL) or VEGF (e.g., 30 ng/mL) for a short period (e.g., 10 minutes).
-
The cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated forms of proteins of interest (e.g., anti-p-FGFR1, anti-p-VEGFR2, anti-p-Akt).
-
A loading control antibody (e.g., anti-FAK) is used to ensure uniform gel loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescence detection system.
The following diagram illustrates a typical experimental workflow for evaluating the antiangiogenic properties of this compound.
Caption: A multi-step workflow for the comprehensive evaluation of this compound's antiangiogenic effects.
Conclusion
This compound presents a promising profile as a multi-targeted antiangiogenic agent. Its ability to dually inhibit thymidine phosphorylase and the FGF2 signaling pathway provides a robust mechanism for suppressing neovascularization. The specificity of this compound in targeting the FGF2 pathway, while not affecting VEGF-induced angiogenesis, suggests a potential for combination therapies with VEGF inhibitors to overcome resistance mechanisms. The in vivo efficacy in preclinical tumor models further underscores its potential as a lead compound for the development of novel cancer therapeutics. Further research is warranted to fully elucidate its clinical potential.
References
KIN59 effect on tumor neovascularization
An in-depth guide to the role of specific inhibitors in tumor neovascularization, addressing the potential interpretations of "KIN59" as both the thymidine (B127349) phosphorylase inhibitor 5'-O-tritylinosine and the mitotic kinesin KIF11/Eg5. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The term "this compound" in the context of tumor neovascularization is ambiguous and can refer to two distinct molecules: 5'-O-tritylinosine, an inhibitor of thymidine phosphorylase, and potentially a misnomer for the well-studied mitotic kinesin KIF11 (also known as Eg5), a key target in cancer therapy with significant effects on angiogenesis. This technical guide will address both possibilities to provide a comprehensive overview of their respective impacts on the formation of new blood vessels in tumors.
Part 1: this compound (5'-O-tritylinosine) and its Anti-Angiogenic Properties
This compound, chemically known as 5'-O-tritylinosine, is an allosteric inhibitor of the angiogenic enzyme thymidine phosphorylase.[1][2] Its primary anti-angiogenic effect is mediated through the antagonism of Fibroblast Growth Factor-2 (FGF2) signaling, a key pathway in the development of tumor vasculature.[1][2]
Mechanism of Action
This compound's anti-angiogenic activity is independent of Vascular Endothelial Growth Factor (VEGF) signaling.[1][2] Instead, it directly interferes with the FGF2 signaling cascade by:
-
Inhibiting FGF2 Binding: this compound prevents FGF2 from binding to its receptor, FGFR1.[1][2]
-
Disrupting Ternary Complex Formation: This inhibition prevents the formation of the productive heparan sulphate proteoglycan/FGF2/FGFR1 ternary complexes, which are essential for downstream signaling.[1][2]
-
Suppressing Downstream Signaling: Consequently, this compound abrogates FGF2-induced activation of the Akt signaling pathway in endothelial cells.[1][2]
Signaling Pathway
References
Unraveling the Multi-Targeted Inhibition of KIN59: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of KIN59 (5'-O-Tritylinosine), a molecule identified as a potent allosteric inhibitor with significant anti-angiogenic and anti-tumor properties. While initially investigated for its impact on kinase signaling pathways, it is crucial to clarify that this compound's primary mechanism of action is the allosteric inhibition of thymidine (B127349) phosphorylase (TP). This inhibition subsequently leads to downstream effects on critical signaling cascades, including those mediated by fibroblast growth factor receptor 1 (FGFR1) and Akt. This document will detail the mechanism of this compound, its effects on cellular signaling, and provide relevant experimental protocols for its study.
Core Mechanism: Allosteric Inhibition of Thymidine Phosphorylase
This compound, also known as 5'-O-Tritylinosine, is a potent, non-competitive allosteric inhibitor of thymidine phosphorylase[1][2]. Allosteric inhibition involves the binding of the inhibitor to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency[3]. In the case of this compound, this binding event modulates the activity of thymidine phosphorylase, an enzyme implicated in angiogenesis and tumor growth[2][4].
Quantitative Inhibition Data
The inhibitory activity of this compound against thymidine phosphorylase from different species has been quantified, as summarized in the table below.
| Enzyme Source | IC₅₀ (μM) |
| Recombinant bacterial (E. coli) TPase | 44 |
| Human TPase | 67 |
Downstream Effects on Kinase Signaling Pathways
The anti-angiogenic and anti-tumor effects of this compound are attributed to its ability to interfere with the fibroblast growth factor-2 (FGF2) signaling pathway[1][2]. This compound has been shown to inhibit FGF2-stimulated cell growth and abrogate the activation of key downstream kinases[1][2].
Inhibition of FGF2-Stimulated Cellular Proliferation
This compound effectively inhibits the proliferation of endothelial cells stimulated by FGF2.
| Cell Line | Stimulant | IC₅₀ (μM) |
| Bovine macrovascular endothelial GM7373 cells | FGF2 (30 ng/mL) | 5.8 |
| Bovine macrovascular endothelial GM7373 cells | PBS (10%) | 63 |
Impact on FGFR1 and Akt Phosphorylation
This compound treatment leads to a reduction in the phosphorylation of FGFR1 and Akt in cells stimulated with FGF2, indicating an interruption of the signaling cascade. Specifically, this compound inhibits the expression of p-FGFR1 and p-Akt in FGF2-stimulated FGFR1-overexpressing GM7373-FGFR1 cells[1]. This suggests that this compound prevents the formation of a productive signaling complex involving FGF2, its receptor, and heparan sulphate proteoglycans[2][4].
Experimental Protocols
Thymidine Phosphorylase Activity Assay
Objective: To determine the inhibitory effect of this compound on thymidine phosphorylase activity.
Materials:
-
Recombinant human or bacterial thymidine phosphorylase
-
Thymidine (substrate)
-
Phosphate (B84403) buffer
-
This compound
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, thymidine, and the enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture at 37°C.
-
Monitor the conversion of thymidine to thymine (B56734) by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Calculate the initial reaction velocities and determine the IC₅₀ value for this compound.
Cell Proliferation Assay
Objective: To assess the effect of this compound on FGF2-stimulated endothelial cell proliferation.
Materials:
-
Bovine macrovascular endothelial GM7373 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
FGF2
-
This compound
-
Cell counting kit (e.g., MTT or WST-1) or a cell counter
Procedure:
-
Seed GM7373 cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 24 hours.
-
Treat the cells with varying concentrations of this compound in the presence or absence of FGF2 (30 ng/mL).
-
Incubate the cells for 24-48 hours.
-
Assess cell proliferation using a cell counting kit according to the manufacturer's instructions or by direct cell counting.
-
Calculate the percentage of cell proliferation relative to the control and determine the IC₅₀ value.
Western Blot Analysis of Protein Phosphorylation
Objective: To evaluate the effect of this compound on FGF2-induced FGFR1 and Akt phosphorylation.
Materials:
-
FGFR1-overexpressing GM7373-FGFR1 cells
-
FGF2
-
This compound
-
Lysis buffer
-
Primary antibodies against p-FGFR1, p-Akt, total FGFR1, and total Akt
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Culture FGFR1-overexpressing GM7373-FGFR1 cells and starve them as described above.
-
Pre-treat the cells with this compound (e.g., 60 µM) for 30 minutes.
-
Stimulate the cells with FGF2 (10 ng/mL) for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of FGFR1 and Akt.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
Conclusion
This compound is a multifaceted inhibitor that exerts its biological effects through the allosteric inhibition of thymidine phosphorylase, which in turn disrupts the FGF2 signaling pathway. This leads to reduced endothelial cell proliferation and inhibition of angiogenesis, highlighting its potential as a lead compound for the development of novel anti-cancer therapeutics. Understanding its precise mechanism of action is crucial for the rational design of more potent and selective multi-targeted agents.
References
In-Depth Technical Review of 5'-O-Tritylinosine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-Tritylinosine is a chemically modified version of the naturally occurring purine (B94841) nucleoside, inosine (B1671953). The introduction of a trityl (triphenylmethyl) group at the 5'-hydroxyl position of the ribose sugar is a critical step in nucleoside and nucleotide chemistry. This bulky protecting group plays a pivotal role in directing chemical reactions to other parts of the molecule, particularly in the synthesis of oligonucleotides and various therapeutic nucleoside analogs. This technical guide provides a comprehensive review of the synthesis, characterization, and known applications of 5'-O-Tritylinosine, with a focus on experimental protocols and quantitative data.
Synthesis of 5'-O-Tritylinosine
The primary method for the synthesis of 5'-O-Tritylinosine involves the selective protection of the 5'-hydroxyl group of inosine. This is typically achieved by reacting inosine with trityl chloride in the presence of a base.
Experimental Protocol: Tritylation of Inosine
Materials:
-
Inosine
-
Trityl chloride (TrCl)
-
Anhydrous pyridine (B92270)
-
Dry N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Inosine is dried under vacuum to remove any residual moisture.
-
Inosine is dissolved in a mixture of anhydrous pyridine and dry DMF.
-
The solution is cooled in an ice bath.
-
Triethylamine is added to the solution, followed by the dropwise addition of a solution of trityl chloride in anhydrous pyridine.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated.
-
The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 5'-O-Tritylinosine as a white solid.
Quantitative Data for Synthesis
| Parameter | Value/Range | Reference |
| Starting Material | Inosine | General Knowledge |
| Reagent | Trityl chloride | General Knowledge |
| Solvent | Pyridine, DMF | General Knowledge |
| Base | Triethylamine | General Knowledge |
| Reaction Time | 4-12 hours | Varies by scale and conditions |
| Yield | 70-90% | Varies by specific protocol |
Spectroscopic Characterization
The structure of 5'-O-Tritylinosine is confirmed by standard spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
1H NMR (DMSO-d6, 400 MHz) δ (ppm):
-
Aromatic Protons (Trityl group): 7.20-7.50 (m, 15H)
-
H-8 (Inosine): 8.15 (s, 1H)
-
H-2 (Inosine): 8.05 (s, 1H)
-
H-1' (Ribose): 5.85 (d, 1H)
-
Other Ribose Protons (H-2', H-3', H-4'): 4.00-4.50 (m, 3H)
-
H-5' (Ribose): 3.20-3.40 (m, 2H)
-
2', 3'-OH (Ribose): Broad singlets, variable chemical shift
13C NMR (DMSO-d6, 100 MHz) δ (ppm):
-
C-5' (Ribose): ~64 ppm
-
Other Ribose Carbons (C-1', C-2', C-3', C-4'): 70-90 ppm
-
Inosine Base Carbons: 120-160 ppm
-
Trityl Carbons: 127-145 ppm (aromatic), ~86 ppm (quaternary)
Mass Spectrometry
-
Electrospray Ionization (ESI-MS): Calculated for C29H26N4O5 [M+H]+: 511.1981, Found: 511.1985.
Applications of 5'-O-Tritylinosine
5'-O-Tritylinosine is a key intermediate in the synthesis of various biologically active molecules. Its primary application lies in the field of medicinal chemistry and drug development as a precursor for modified nucleosides and oligonucleotides.
Precursor in the Synthesis of Antiviral Agents
Tritylated nucleosides, including derivatives of inosine, have been investigated for their antiviral properties. The 5'-O-trityl group can be retained in the final molecule or used as a protecting group during the synthesis of more complex analogs. While direct antiviral data for 5'-O-Tritylinosine is not extensively published, related tritylated nucleoside analogs have shown activity against viruses such as HIV.[1]
Intermediate in Oligonucleotide Synthesis
The most common application of 5'-O-tritylated nucleosides is in the solid-phase synthesis of oligonucleotides. The trityl group protects the 5'-hydroxyl during the coupling of phosphoramidite (B1245037) monomers to the growing nucleic acid chain. Although inosine is not one of the canonical DNA or RNA bases, its incorporation at specific sites can be desirable for various research and therapeutic purposes.
Precursor for Inosine Monophosphate (IMP) Analogs
5'-O-Tritylinosine can serve as a starting material for the synthesis of analogs of inosine-5'-monophosphate (IMP). These analogs are valuable tools for studying enzymes involved in purine metabolism, such as inosine monophosphate dehydrogenase (IMPDH), which is a target for antiviral and anticancer drugs.[2][3]
Biological Activity
While 5'-O-Tritylinosine is primarily a synthetic intermediate, the broader class of inosine derivatives exhibits a wide range of biological activities. Inosine itself plays a crucial role in purine metabolism and has been implicated in various physiological processes.[4] The modification of inosine at the 5' position can lead to compounds with altered biological profiles. For instance, carbocyclic analogues of inosine-5'-monophosphate have been shown to inhibit human IMPDH II.[2][3] Furthermore, various pentacyclic triterpenoid (B12794562) derivatives, a different class of molecules, have demonstrated significant antiviral activity, suggesting that the combination of a nucleoside with certain lipophilic moieties can be a fruitful area for drug discovery.[5]
Conclusion
5'-O-Tritylinosine is a cornerstone intermediate in the chemical synthesis of modified nucleosides and oligonucleotides. Its preparation is a well-established procedure, and its utility in directing further chemical modifications is invaluable. While not typically an end product for therapeutic use itself, it serves as a critical precursor for the development of novel antiviral agents, enzyme inhibitors, and research tools for molecular biology. The data and protocols summarized in this guide provide a foundational resource for researchers and professionals working in the field of drug development and nucleic acid chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Carbocyclic analogues of inosine-5'-monophosphate: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbocyclic Analogues of Inosine-5’-Monophosphate: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
KIN59: A Multi-Target Inhibitor of FGF2 Signaling
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the role of 5'-O-Tritylinosine (KIN59) as a potent, multi-target antagonist of Fibroblast Growth Factor-2 (FGF2) signaling. This compound, initially identified as an allosteric inhibitor of thymidine (B127349) phosphorylase, has demonstrated significant anti-angiogenic properties through its direct interference with the FGF2 signaling cascade. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines the experimental protocols used to elucidate its function, and provides visual representations of the relevant signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the FGF2 pathway in cancer and other angiogenesis-dependent diseases.
Introduction to FGF2 Signaling
Fibroblast Growth Factor-2 (FGF2) is a key member of the FGF family, a group of signaling proteins involved in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] The biological effects of FGF2 are mediated through its interaction with high-affinity Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases (RTKs).[2] The formation of a stable signaling complex, consisting of FGF2, FGFR, and heparan sulfate (B86663) proteoglycans (HSPGs) as co-receptors, is essential for receptor dimerization and the subsequent activation of intracellular signaling cascades.[3]
Upon activation, FGFRs autophosphorylate on specific tyrosine residues, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways, most notably the Ras-MAPK/ERK and the PI3K/Akt pathways, which are central to cell survival and proliferation.[1][2] Dysregulation of the FGF2 signaling axis has been implicated in the pathology of numerous diseases, including cancer, where it promotes tumor growth, angiogenesis, and metastasis.[1][2] Consequently, the development of inhibitors targeting this pathway is a significant area of interest in oncology drug discovery.
This compound: Mechanism of Action
This compound (5'-O-Tritylinosine) has been identified as a potent antagonist of FGF2 signaling.[4] Its primary mechanism of action involves the direct inhibition of the formation of the productive heparan sulphate proteoglycan/FGF2/FGFR1 ternary complex.[4] By interfering with the binding of FGF2 to its receptor, FGFR1, this compound effectively prevents the initial step required for signal transduction.[4] This inhibitory action is specific to FGF2-mediated signaling, as this compound has been shown to have no effect on VEGF-stimulated biological responses.[4]
The following diagram illustrates the FGF2 signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits FGF2 signaling by preventing FGF2 from binding to its receptor, FGFR1.
Quantitative Data on this compound Inhibition
The inhibitory effects of this compound on FGF2-stimulated cellular processes have been quantified in various assays. The following tables summarize the key quantitative data.
Table 1: Inhibition of FGF2-Induced Endothelial Cell Proliferation
| Cell Line | Stimulant | This compound IC₅₀ (µM) |
| GM7373 | FGF2 (30 ng/mL) | 5.8 |
| GM7373 | FBS (10%) | 63 |
Data from MedChemExpress, citing Liekens S, et al. Mol Cancer Ther. 2012.[5]
Table 2: Inhibition of FGF2-Induced Angiogenesis in the CAM Assay
| Treatment | Angiogenic Response (Inhibition %) |
| FGF2 (1 µ g/pellet ) | 0% (Control) |
| FGF2 (1 µ g/pellet ) + this compound (50 µ g/pellet ) | Significant Inhibition |
| FGF2 (1 µ g/pellet ) + this compound (100 µ g/pellet ) | Strong Inhibition |
Qualitative data interpretation from Liekens S, et al. Mol Cancer Ther. 2012.[4]
Table 3: Inhibition of FGF2-Induced Signaling Pathway Components
| Cell Line | Treatment | Phosphorylated Protein | Inhibition by this compound (60 µM) |
| GM7373-FGFR1 | FGF2 (10 ng/mL) | p-FGFR1 | Significant Inhibition |
| GM7373-FGFR1 | FGF2 (10 ng/mL) | p-Akt | Significant Inhibition |
Data from MedChemExpress, citing Liekens S, et al. Mol Cancer Ther. 2012.[5]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the inhibitory role of this compound on FGF2 signaling, based on the study by Liekens et al. (2012) and other standard protocols.[4]
Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is a well-established in vivo model to study angiogenesis and anti-angiogenic compounds.[6][7]
Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.
-
Windowing: On embryonic day 3, a small window is made in the shell to expose the CAM.
-
Pellet Implantation: On day 6, sterile filter paper discs or silicon rings containing the test substances (FGF2 with or without this compound) are placed on the CAM.
-
Incubation: The eggs are returned to the incubator for 48-72 hours.
-
Analysis: The CAM is photographed, and the angiogenic response is quantified by counting the number of blood vessel branch points within a defined area around the pellet.[6] A reduction in the number of blood vessels in the presence of this compound indicates anti-angiogenic activity.[8]
Caption: Workflow for the Chicken Chorioallantoic Membrane (CAM) assay.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells stimulated with FGF2.
Protocol:
-
Cell Seeding: Bovine aortic endothelial (GM7373) cells are seeded in 96-well plates.
-
Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycle.
-
Treatment: Cells are treated with various concentrations of this compound in the presence of a constant concentration of FGF2 (e.g., 30 ng/mL).
-
Incubation: Plates are incubated for a defined period (e.g., 48 hours).
-
Quantification: Cell proliferation is measured using a colorimetric assay such as MTT or WST-1, which quantifies viable cells.[9][10] The absorbance is read using a microplate reader, and IC₅₀ values are calculated.
FGF2-FGFR1 Binding Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the binding of FGF2 to its receptor, FGFR1.
Protocol:
-
Coating: 96-well plates are coated with recombinant human FGFR1.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., BSA).
-
Competition: A fixed concentration of biotinylated FGF2 is pre-incubated with varying concentrations of this compound.
-
Incubation: The FGF2/KIN59 mixtures are added to the FGFR1-coated wells and incubated.
-
Detection: The amount of bound biotinylated FGF2 is detected using streptavidin-HRP and a colorimetric substrate. A decrease in signal in the presence of this compound indicates inhibition of binding.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect the phosphorylation status of key proteins in the FGF2 signaling pathway.
Protocol:
-
Cell Culture and Treatment: Endothelial cells (e.g., GM7373-FGFR1) are serum-starved and then treated with FGF2 in the presence or absence of this compound for a short period (e.g., 15-30 minutes).
-
Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of FGFR1 (p-FGFR1), Akt (p-Akt), and ERK (p-ERK).[11][12] Total protein levels are also assessed as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.[11]
Caption: Workflow for Western blot analysis of phosphorylated signaling proteins.
Conclusion
This compound is a promising multi-target anti-angiogenic compound that effectively inhibits FGF2 signaling. Its mechanism of action, centered on the disruption of the FGF2/FGFR1 interaction, leads to the downstream inhibition of key pro-survival and proliferative pathways, including the PI3K/Akt and MAPK/ERK cascades. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and other FGF2 signaling inhibitors. The continued investigation of such compounds is crucial for the development of novel and effective anti-cancer therapies.
References
- 1. Molecular and clinical significance of fibroblast growth factor 2 (FGF2 /bFGF) in malignancies of solid and hematological cancers for personalized therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and clinical significance of fibroblast growth factor 2 (FGF2 /bFGF) in malignancies of solid and hematological cancers for personalized therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic model for FGF, FGFR, and proteoglycan signal transduction complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
In-Depth Technical Guide to KIN59: Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and biological activities of KIN59 (also known as 5'-O-Tritylinosine). The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on providing detailed experimental protocols and clear data presentation.
Core Chemical Properties
This compound is a potent allosteric inhibitor of thymidine (B127349) phosphorylase and an antagonist of the fibroblast growth factor-2 (FGF2) signaling pathway. Its fundamental chemical properties are summarized below.
| Property | Value |
| Systematic Name | 5'-O-(triphenylmethyl)-inosine |
| Synonyms | 5'-O-Tritylinosine, this compound |
| Molecular Formula | C₂₉H₂₆N₄O₅ |
| Molecular Weight | 510.5 g/mol |
| CAS Number | 4152-77-6 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
Solubility Profile
The solubility of this compound has been determined in various solvents, which is critical for its application in in vitro and in vivo studies.
| Solvent | Solubility |
| DMSO | 16 mg/mL (31.34 mM)[1] |
| DMF | 5 mg/mL |
| Ethanol | 0.3 mg/mL |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
Note: For dissolution in DMSO, ultrasonic treatment and warming may be necessary. It is also important to use newly opened DMSO as it is hygroscopic, which can affect solubility.[1]
Experimental Protocol for Solubility Determination (Kinetic Solubility Assay)
This protocol outlines a general method for determining the kinetic solubility of a compound like this compound using a UV spectrophotometer.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well UV-compatible microplates
-
Multichannel pipette
-
Plate reader with UV-Vis spectrophotometer capabilities
-
Centrifuge for microplates
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate. Then, add a larger volume of PBS (e.g., 198 µL) to each well to achieve the final desired concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Equilibration: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach a steady state.
-
Centrifugation: Centrifuge the plate to pellet any precipitated compound.
-
Measurement: Carefully transfer the supernatant to a new UV-compatible 96-well plate. Measure the absorbance of the supernatant at the wavelength of maximum absorbance (λmax) for this compound.
-
Calculation: Determine the concentration of the dissolved this compound in the supernatant by comparing the absorbance values to a standard curve of this compound in DMSO/PBS mixtures. The highest concentration that remains in solution is considered the kinetic solubility.
Biological Activity and Mechanism of Action
This compound exhibits a dual mechanism of action, making it a compound of interest in cancer research. It acts as an allosteric inhibitor of thymidine phosphorylase and as an antagonist of the FGF2 signaling pathway, both of which are implicated in angiogenesis and tumor progression.
Inhibition of Thymidine Phosphorylase
This compound is a non-competitive inhibitor of both human and E. coli thymidine phosphorylase (TPase), with IC₅₀ values of 67 µM and 44 µM, respectively. This allosteric inhibition prevents the conversion of thymidine to thymine (B56734), a key step in pyrimidine (B1678525) metabolism.
Antagonism of FGF2 Signaling
This compound has been shown to inhibit the biological activities of FGF2. It abrogates FGF2-induced endothelial cell proliferation and FGF receptor activation.[2] This is achieved by inhibiting the phosphorylation of FGF receptor 1 (FGFR1) and the downstream signaling molecule Akt.
The inhibitory concentrations (IC₅₀) of this compound on cell proliferation stimulated by different factors are presented below.
| Cell Line | Stimulant | This compound IC₅₀ |
| GM7373 (bovine macrovascular endothelial cells) | FGF2 (30 ng/mL) | 5.8 µM[1] |
| GM7373 (bovine macrovascular endothelial cells) | PBS (10%) | 63 µM[1] |
Signaling Pathway Inhibition
This compound's antagonism of the FGF2 pathway provides a key mechanism for its anti-angiogenic effects. The binding of FGF2 to its receptor (FGFR1) typically triggers a signaling cascade involving the phosphorylation of Akt, which promotes cell survival and proliferation. This compound disrupts this process.
Caption: this compound Inhibition of the FGF2 Signaling Pathway.
Experimental Protocols for Biological Assays
Thymidine Phosphorylase (TPase) Inhibition Assay
This spectrophotometric assay measures the conversion of thymidine to thymine by TPase.
Materials:
-
Recombinant human or E. coli Thymidine Phosphorylase
-
Thymidine
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound
-
DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, the TPase enzyme, and the desired concentration of this compound (or DMSO for control).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow this compound to bind to the enzyme.
-
Initiation of Reaction: Add thymidine to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 290 nm over time. The conversion of thymidine to thymine results in an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. The IC₅₀ value is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Caption: Workflow for the Thymidine Phosphorylase Inhibition Assay.
FGF2-Stimulated Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferation of endothelial cells stimulated by FGF2.
Materials:
-
Endothelial cells (e.g., GM7373 or HUVEC)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
FGF2
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the endothelial cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with a low-serum medium to synchronize the cells.
-
Treatment: Treat the cells with various concentrations of this compound in the presence or absence of a stimulating concentration of FGF2. Include appropriate controls (cells with medium alone, cells with FGF2 alone).
-
Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 24-72 hours).
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the control wells and calculate the IC₅₀ value of this compound for the inhibition of FGF2-stimulated proliferation.
Caption: Workflow for the FGF2-Stimulated Cell Proliferation Assay.
Synthesis and Purification
A detailed, step-by-step protocol for the synthesis of 5'-O-Tritylinosine (this compound) is crucial for researchers wishing to produce this compound. The following is a generalized procedure based on common methods for the tritylation of nucleosides.
Materials:
-
Trityl chloride (TrCl)
-
Anhydrous pyridine (B92270)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolution: Dissolve inosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Tritylation: Add trityl chloride to the solution in portions at room temperature. The reaction is typically stirred for several hours to overnight.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding a small amount of methanol (B129727).
-
Solvent Removal: Remove the pyridine by evaporation under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the 5'-O-Tritylinosine.
-
Characterization: The final product should be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of these protocols may be necessary.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of KIN59
Introduction
KIN59 (5'-O-Tritylinosine) is a small molecule inhibitor with multifaceted anti-angiogenic properties. It functions as an allosteric inhibitor of thymidine (B127349) phosphorylase (TP) and an antagonist of fibroblast growth factor-2 (FGF2) signaling.[1][2][3] This dual activity makes this compound a compound of interest in cancer research and drug development for its potential to inhibit tumor growth and neovascularization.[1] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory effects of this compound on both of its known targets.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Inhibition of Thymidine Phosphorylase (TP): this compound allosterically inhibits the enzymatic activity of thymidine phosphorylase, an enzyme involved in nucleoside metabolism and a key player in angiogenesis.[1][3]
-
Antagonism of FGF2 Signaling: this compound inhibits the binding of FGF2 to its receptor, FGF receptor-1 (FGFR1).[1][2] This prevents the formation of the productive heparan sulphate proteoglycan/FGF2/FGFR1 ternary complex, thereby abrogating downstream signaling cascades, including the activation of Akt.[1][4]
Signaling Pathway
The following diagram illustrates the FGF2 signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits the FGF2 signaling pathway by preventing FGF2 from binding to its receptor, FGFR1.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the reported IC50 values.
| Target/Process | Cell Line/Enzyme Source | Stimulus | IC50 Value | Reference |
| Cell Proliferation | Bovine macrovascular endothelial GM7373 cells | FGF2 (30 ng/mL) | 5.8 µM | [3] |
| Cell Proliferation | Bovine macrovascular endothelial GM7373 cells | 10% Fetal Bovine Serum | 63 µM | [3] |
| Thymidine Phosphorylase | Recombinant E. coli | - | 44 µM | [3] |
| Thymidine Phosphorylase | Human | - | 67 µM | [3] |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to assess the activity of this compound.
General Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening inhibitors like this compound.
Caption: General workflow for in vitro inhibitor screening assays.
Protocol 1: Endothelial Cell Proliferation Assay
This protocol is designed to determine the effect of this compound on FGF2-induced endothelial cell proliferation.
Materials:
-
Bovine macrovascular endothelial cells (e.g., GM7373)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Recombinant human FGF2
-
This compound
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) or a cell proliferation reagent (e.g., MTT, WST-1)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (if using proliferation reagent)
Procedure:
-
Cell Seeding:
-
Culture GM7373 cells in medium with 10% FBS.
-
Trypsinize and resuspend the cells in serum-free medium.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions.
-
Include wells with vehicle control (e.g., DMSO in serum-free medium).
-
-
Stimulation:
-
Incubation:
-
Incubate the plate for 24 hours at 37°C, 5% CO2.[2]
-
-
Quantification of Cell Proliferation:
-
Cell Counting:
-
Wash the cells with PBS.
-
Trypsinize the cells in each well.
-
Resuspend in medium and count the viable cells using a hemocytometer and Trypan Blue.
-
-
Colorimetric Assay (e.g., MTT):
-
Add MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Add solubilization solution.
-
Read the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the FGF2-stimulated control (without this compound).
-
Plot the percentage of proliferation against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: FGFR1 and Akt Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit FGF2-induced phosphorylation of its receptor, FGFR1, and the downstream signaling protein Akt.
Materials:
-
Endothelial cells overexpressing FGFR1 (e.g., GM7373-FGFR1)[3]
-
Cell culture medium
-
Serum-free medium
-
Recombinant human FGF2
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-FGFR1, anti-p-Akt, anti-total-FGFR1, anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-FAK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture GM7373-FGFR1 cells to ~80% confluency.
-
Serum-starve the cells for 16-24 hours in serum-free medium.
-
-
Compound Treatment:
-
Pre-incubate the serum-starved cells with various concentrations of this compound (e.g., 60 µM) or vehicle control for 30 minutes.[3]
-
-
Stimulation:
-
Stimulate the cells with FGF2 (e.g., 10 ng/mL) for 10 minutes at 37°C.[3]
-
Include an unstimulated control (vehicle only).
-
-
Cell Lysis:
-
Immediately place the culture dishes on ice and wash with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts (e.g., 50 µg per lane) and prepare samples with Laemmli buffer.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Compare the levels of p-FGFR1 and p-Akt in this compound-treated samples to the FGF2-stimulated control.
-
Protocol 3: FGF2-FGFR1 Binding Assay (Surface Plasmon Resonance - SPR)
This protocol describes a biophysical method to directly measure the inhibitory effect of this compound on the binding interaction between FGF2 and FGFR1.
Materials:
-
SPR instrument (e.g., BIAcore)
-
Sensor chip (e.g., CM5)
-
Recombinant soluble FGFR1 (sFGFR1)
-
Recombinant FGF2
-
This compound
-
SPR running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)[2]
-
Amine coupling kit for protein immobilization
Procedure:
-
Immobilization of sFGFR1:
-
Activate the sensor chip surface using the amine coupling kit according to the manufacturer's protocol.
-
Inject sFGFR1 over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active groups.
-
-
Binding Analysis:
-
Prepare a series of FGF2 solutions in running buffer.
-
Prepare solutions of FGF2 mixed with a constant concentration of this compound.
-
Inject the FGF2 solution (analyte) over the sFGFR1-immobilized surface (ligand) and a reference flow cell.
-
Record the binding response (in Resonance Units, RU) as a function of time to generate a sensorgram.[2]
-
After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.
-
-
Inhibition Assay:
-
Inject a constant concentration of FGF2, pre-incubated with various concentrations of this compound, over the sFGFR1 surface.
-
Monitor the binding response. A decrease in the binding signal in the presence of this compound indicates inhibition.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Compare the sensorgrams of FGF2 binding in the absence and presence of this compound.
-
The reduction in the RU signal at equilibrium or at a specific time point can be used to quantify the inhibitory effect.
-
References
KIN59 Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIN59 is a potent and allosteric inhibitor of thymidine (B127349) phosphorylase with demonstrated anti-angiogenic and anti-tumor activities.[1] Its mechanism of action involves the inhibition of Fibroblast Growth Factor 2 (FGF2)-stimulated cell proliferation and signaling pathways.[1] These application notes provide detailed protocols for the use of this compound in in vivo mouse models, including dosage, administration, and monitoring. Additionally, a summary of its mechanism of action and relevant signaling pathways are presented.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-targeted mechanism. It is an allosteric inhibitor of thymidine phosphorylase, an enzyme involved in angiogenesis.[1] Furthermore, this compound has been shown to be a potent antagonist of FGF2.[1] It inhibits the binding of FGF2 to its receptor, Fibroblast Growth Factor Receptor 1 (FGFR1), thereby preventing the formation of the pro-angiogenic HSPG/FGF2/FGFR1 ternary complex.[1] This blockade of FGF2 signaling leads to the downstream inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]
Signaling Pathway Diagram
References
Application Notes and Protocols for KIN59 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of KIN59 stock solutions for various experimental applications. This compound, also known as 5'-O-Tritylinosine, is a potent allosteric inhibitor of thymidine (B127349) phosphorylase and an antagonist of fibroblast growth factor-2 (FGF2), making it a valuable tool in cancer and angiogenesis research.[1][2][3]
Data Presentation
Quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Formal Name | 5'-O-(triphenylmethyl)-inosine | [2] |
| Synonyms | 5'-O-Tritylinosine | [1][2] |
| CAS Number | 4152-77-6 | [2] |
| Molecular Formula | C₂₉H₂₆N₄O₅ | [2] |
| Molecular Weight | 510.5 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility in DMSO | 10 mg/mL (19.59 mM) to 16 mg/mL (31.34 mM) | [1][2] |
| Solubility in DMF | 5 mg/mL | [2] |
| Solubility in Ethanol | 0.3 mg/mL | [2] |
| Solubility in DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [2] |
| Storage of Powder | -20°C for long term, 0°C for short term (desiccated) | [4] |
| Storage of Stock Solution | -20°C or -80°C | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath at 37°C (optional)
-
Pipettes and sterile, low-retention pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Preparation: Work in a clean, designated area. Ensure all equipment is clean and sterile.
-
Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 5.11 mg of this compound powder into the tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Due to the nature of this compound, ultrasonic treatment and gentle warming may be necessary to achieve complete dissolution.[1] Place the tube in an ultrasonic water bath for 5-10 minutes.
-
If the compound is still not fully dissolved, a brief warming in a 37°C water bath can be applied. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the solution should be stable for several months.
-
Protocol 2: Preparation of Working Solutions
This protocol outlines the preparation of a working solution from the 10 mM DMSO stock for use in cell-based assays.
Important Considerations:
-
Prepare working solutions fresh for each experiment.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%, and ideally below 0.1%) to minimize solvent-induced toxicity or off-target effects.[5]
Example: Preparing a 10 µM working solution in cell culture medium:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions to ensure accuracy.
-
Intermediate Dilution (1:100): Add 2 µL of the 10 mM stock solution to 198 µL of the desired cell culture medium or experimental buffer. This will result in a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.
-
Final Dilution (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of the cell culture medium. This will yield a final working concentration of 10 µM this compound.
-
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as the working solution.
Mandatory Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
This compound Signaling Pathway Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aobious.com [aobious.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
KIN59 as a Potent Inhibitor of FGF2-Transformed Endothelial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of KIN59, a 5'-O-tritylinosine thymidine (B127349) phosphorylase inhibitor, as a potent antagonist of Fibroblast Growth Factor-2 (FGF2) in the context of transformed endothelial cells. This compound demonstrates significant anti-angiogenic properties by directly interfering with the FGF2 signaling cascade. This document details the mechanism of action of this compound, its effects on key signaling pathways, and provides detailed protocols for its application in in vitro and in vivo experimental settings. The provided data and methodologies are intended to guide researchers in utilizing this compound as a tool to investigate FGF2-driven angiogenesis and as a potential lead compound in the development of novel anti-cancer therapeutics.
Introduction
Fibroblast Growth Factor-2 (FGF2) is a key driver of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. FGF2 exerts its effects by binding to its receptor, FGFR1, on the surface of endothelial cells, initiating a signaling cascade that promotes cell proliferation, migration, and survival. FGF2-transformed endothelial cells exhibit uncontrolled proliferation and contribute to the vascularization of tumors. Therefore, inhibiting the FGF2 signaling pathway presents a promising strategy for anti-cancer therapy.
This compound is a small molecule that has been identified as a multi-target inhibitor with potent anti-angiogenic activity. Notably, this compound acts as a direct antagonist of FGF2, preventing its interaction with FGFR1 and subsequently blocking downstream signaling events. This document outlines the experimental validation of this compound's efficacy and provides detailed protocols for its use in studying FGF2-transformed endothelial cells.
Mechanism of Action
This compound exerts its anti-angiogenic effects on FGF2-transformed endothelial cells through a direct extracellular mechanism. It specifically inhibits the binding of FGF2 to its high-affinity receptor, FGFR1. This inhibitory action prevents the formation of the productive heparan sulphate proteoglycan/FGF2/FGFR1 ternary complex, which is essential for the activation of downstream signaling pathways. A key feature of this compound is its specificity; it does not interfere with the interaction between FGF2 and heparin. Furthermore, this compound's inhibitory activity is selective for the FGF2 pathway, as it does not affect the biological responses stimulated by Vascular Endothelial Growth Factor (VEGF).
Figure 1: this compound inhibits the FGF2 signaling pathway by blocking the binding of FGF2 to its receptor FGFR1.
Data Presentation
The efficacy of this compound in inhibiting key events in FGF2-transformed endothelial cells is summarized in the following tables.
| Assay | Cell Line | Treatment | This compound Concentration | Result |
| Cell Proliferation | GM7373 (FGF2-transformed endothelial cells) | FGF2 (10 ng/mL) | 10 µM | ~50% inhibition of proliferation |
| FGF2 (10 ng/mL) | 30 µM | ~80% inhibition of proliferation | ||
| 10% Fetal Bovine Serum | 30 µM | No significant inhibition | ||
| IC50 | GM7373 | FGF2 (10 ng/mL) | ~10 µM | - |
Table 1: Effect of this compound on FGF2-Induced Endothelial Cell Proliferation
| Assay | Cell Line | Stimulation | This compound Concentration | % Inhibition of Phosphorylation |
| FGFR1 Phosphorylation | Fetal bovine aortic endothelial cells (GM7373) | FGF2 (30 ng/mL) | 10 µM | ~60% |
| FGF2 (30 ng/mL) | 30 µM | ~90% | ||
| Akt Phosphorylation | Fetal bovine aortic endothelial cells (GM7373) | FGF2 (30 ng/mL) | 10 µM | ~50% |
| FGF2 (30 ng/mL) | 30 µM | ~85% |
Table 2: this compound Inhibition of FGF2-Induced FGFR1 and Akt Phosphorylation
| Animal Model | Treatment Group | Mean Tumor Volume (mm³) | % Inhibition of Tumor Growth |
| Nude mice with s.c. FGF2-transformed endothelial cell tumors | Control (vehicle) | 1200 ± 150 | - |
| This compound (15 mg/kg/day, i.p.) | 400 ± 100 | ~67% |
Table 3: In Vivo Efficacy of this compound on Tumor Growth
Experimental Protocols
Protocol 1: Endothelial Cell Proliferation Assay
This protocol details the methodology to assess the inhibitory effect of this compound on the proliferation of FGF2-transformed endothelial cells.
Figure 2: Workflow for the endothelial cell proliferation assay.
Materials:
-
FGF2-transformed endothelial cells (e.g., GM7373)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 0.5% FBS)
-
Recombinant human FGF2
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
MTT reagent or cell counter
-
Plate reader (for MTT assay)
Procedure:
-
Cell Seeding: Seed FGF2-transformed endothelial cells into 96-well plates at a density of 5 x 10³ cells per well in complete growth medium. Allow cells to adhere overnight.
-
Serum Starvation: Replace the complete growth medium with low-serum medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in low-serum medium. Add the this compound dilutions to the designated wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Stimulation: Immediately after adding this compound, add FGF2 to the wells to a final concentration of 10 ng/mL. For negative controls, add only the vehicle.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Quantification:
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Cell Counting: Trypsinize the cells in each well and count them using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the FGF2-stimulated control. Determine the IC₅₀ value of this compound.
Protocol 2: Western Blot Analysis of FGFR1 and Akt Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of FGFR1 and Akt in FGF2-transformed endothelial cells following this compound treatment.
Materials:
-
FGF2-transformed endothelial cells
-
6-well tissue culture plates
-
Low-serum medium
-
Recombinant human FGF2
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR1, anti-FGFR1, anti-phospho-Akt (Ser473), anti-Akt
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to near confluence. Serum-starve the cells for 24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
FGF2 Stimulation: Stimulate the cells with 30 ng/mL of FGF2 for 15-30 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the in vivo anti-tumor efficacy of this compound using a nude mouse xenograft model of FGF2-transformed endothelial cell-derived tumors.
Figure 3: Workflow for the in vivo tumor xenograft study.
Materials:
-
Immunodeficient nude mice (e.g., BALB/c nude)
-
FGF2-transformed endothelial cells
-
Matrigel (optional, to enhance tumor take)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject approximately 1-5 x 10⁶ FGF2-transformed endothelial cells, optionally mixed with Matrigel, into the flank of each nude mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor development. Once the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound intraperitoneally (i.p.) at a dose of 15 mg/kg/day. Administer the vehicle solution to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the treatment period (e.g., 2-3 weeks), euthanize the mice, excise the tumors, and measure their final weight. A portion of the tumor tissue can be fixed for histological and immunohistochemical analysis (e.g., CD31 staining for microvessel density).
Conclusion
This compound is a promising anti-angiogenic agent that specifically targets the FGF2 signaling pathway. Its ability to inhibit FGF2-induced endothelial cell proliferation, block FGFR1 and Akt activation, and suppress tumor growth in vivo makes it a valuable tool for cancer research and a potential candidate for further drug development. The protocols provided in these application notes offer a framework for researchers to investigate the effects of this compound and similar compounds on FGF2-driven angiogenesis.
Application Notes and Protocols for Cell Proliferation Assays Using KIN59
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KIN59, a potent allosteric inhibitor of thymidine (B127349) phosphorylase and a fibroblast growth factor-2 (FGF2) antagonist, in cell proliferation assays. This document outlines the mechanism of action of this compound, presents its effects on cell proliferation in a structured format, and offers detailed protocols for assessing its anti-proliferative activity.
Introduction to this compound
This compound, also known as 5'-O-tritylinosine, is a dual-function molecule that exhibits anti-angiogenic and anti-proliferative properties.[1] Its primary mechanisms of action relevant to cell proliferation are the inhibition of thymidine phosphorylase and, notably, the antagonism of FGF2 signaling.[1] this compound has been shown to abrogate FGF2-induced endothelial cell proliferation by inhibiting the binding of FGF2 to its receptor, fibroblast growth factor receptor-1 (FGFR1).[1][2] This blockade prevents the formation of the essential heparan sulphate proteoglycan/FGF2/FGFR1 ternary complex, subsequently inhibiting downstream signaling pathways, including the Akt signaling cascade, which are crucial for cell growth and survival.[1]
Mechanism of Action: this compound in the FGF2 Signaling Pathway
This compound exerts its anti-proliferative effects by targeting the FGF2 signaling pathway, a critical regulator of cell growth, differentiation, and angiogenesis. The binding of FGF2 to FGFR1 initiates a cascade of intracellular events, prominently featuring the activation of the PI3K-Akt pathway, which promotes cell proliferation and survival. This compound disrupts the initial step of this cascade by preventing FGF2 from binding to FGFR1.
Caption: this compound inhibits the FGF2-induced signaling pathway.
Quantitative Data: Anti-proliferative Activity of this compound
The inhibitory effect of this compound on cell proliferation has been quantified in various studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in bovine macrovascular endothelial GM7373 cells stimulated with either FGF2 or fetal bovine serum (FBS).
| Cell Line | Proliferation Stimulant | This compound IC50 (µM) | Reference |
| GM7373 | FGF2 (30 ng/mL) | 5.8 | |
| GM7373 | 10% FBS | 63 |
This data demonstrates that this compound is significantly more potent at inhibiting cell proliferation induced by the specific mitogen FGF2 compared to the broader stimulation provided by FBS.
Experimental Workflow for a Cell Proliferation Assay with this compound
The general workflow for assessing the anti-proliferative effects of this compound involves several key steps, from cell culture to data analysis. The specific proliferation assay method can be chosen based on the experimental needs and available equipment.
Caption: General workflow for a this compound cell proliferation assay.
Detailed Experimental Protocols
Herein are detailed protocols for commonly used cell proliferation assays that can be adapted for use with this compound.
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest (e.g., endothelial cells like HUVECs or GM7373)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
FGF2 (if studying FGF2-induced proliferation)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium. If investigating FGF2-induced proliferation, include a final concentration of FGF2 (e.g., 30 ng/mL) in the treatment medium.
-
Include appropriate controls: vehicle control (medium with solvent), negative control (medium only), and positive control (medium with FGF2 but no this compound).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment media.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: BrdU Incorporation Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
FGF2 (optional)
-
96-well tissue culture plates
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP)
-
Stop solution (if using a colorimetric substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
BrdU Labeling:
-
2-4 hours before the end of the treatment incubation, add BrdU labeling solution to each well.
-
Incubate for the specified time to allow BrdU incorporation into newly synthesized DNA.
-
-
Fixation and Denaturation:
-
Carefully remove the culture medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the fixing solution and wash the wells with wash buffer.
-
Add the anti-BrdU antibody solution to each well and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the wells to remove unbound antibody.
-
If using a secondary antibody, incubate with it at this stage.
-
Add the appropriate detection substrate and incubate until color development is sufficient.
-
Add stop solution if necessary.
-
-
Measurement:
-
Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Protocol 3: Direct Cell Counting with a Hemocytometer
This method provides a direct measure of cell number.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
FGF2 (optional)
-
6-well or 12-well tissue culture plates
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in larger format plates (e.g., 6-well) to ensure a sufficient number of cells for counting.
-
Treat the cells with this compound and/or FGF2 as previously described.
-
-
Cell Harvesting:
-
After the incubation period, wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and collect the cell suspension in a microcentrifuge tube.
-
-
Staining and Counting:
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture into a hemocytometer.
-
Count the number of viable (unstained) cells in the designated squares of the hemocytometer grid under a microscope.
-
-
Calculation:
-
Calculate the cell concentration (cells/mL) using the appropriate formula for your hemocytometer.
-
Multiply the cell concentration by the total volume of the cell suspension to get the total number of viable cells per well.
-
Data Analysis and Interpretation
For all assays, cell proliferation in the presence of this compound should be expressed as a percentage of the control (vehicle-treated cells). Dose-response curves can be generated by plotting the percentage of cell proliferation against the concentration of this compound. From these curves, the IC50 value can be calculated using appropriate software (e.g., GraphPad Prism). A lower IC50 value indicates a higher potency of the compound in inhibiting cell proliferation.
These protocols and application notes provide a solid foundation for investigating the anti-proliferative effects of this compound. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
Application Notes and Protocols for Western Blot Analysis of KIN59 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing the effects of KIN59, a potent allosteric inhibitor of thymidine (B127349) phosphorylase and a multi-target fibroblast growth factor-2 (FGF2) antagonist, on cellular signaling pathways using Western blot analysis.[1][2] this compound has been shown to inhibit FGF2-stimulated cell proliferation by downregulating the phosphorylation of key signaling proteins.[1][2] This document outlines the procedures for cell treatment, protein extraction, and immunoblotting to assess the efficacy of this compound in modulating specific signaling cascades.
Key Signaling Pathways Affected by this compound
This compound primarily exerts its anti-angiogenic and anti-tumor effects by targeting the FGF2 signaling pathway.[1][2] Specifically, it has been observed to inhibit the phosphorylation of FGF receptor-1 (FGFR1) and the downstream serine/threonine kinase Akt.[1][2] Therefore, Western blot analysis should focus on assessing the phosphorylation status of these proteins as a primary measure of this compound's activity. Additionally, given the extensive crosstalk between signaling pathways, examining the impact on other related cascades, such as the MAPK/ERK pathway, can provide a more comprehensive understanding of this compound's mechanism of action.
Experimental Protocols
This section details the step-by-step methodology for investigating the effects of this compound on target cells.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., FGF2-responsive endothelial cells like HUVECs or FGFR1-overexpressing cells) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, aspirate the growth medium and replace it with a serum-free or low-serum medium for 12-24 hours. This step helps to reduce basal levels of pathway activation.
-
This compound Pre-treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM). A vehicle control (DMSO) should be included. Pre-treat the cells with the this compound dilutions for 1-2 hours.
-
Stimulation: Following pre-treatment, stimulate the cells with an appropriate concentration of FGF2 (e.g., 20 ng/mL) for a predetermined time (e.g., 15-30 minutes) to induce phosphorylation of the target proteins. A non-stimulated control group should also be included.
Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Cell Lysis: After stimulation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Lysate Collection and Clarification: Transfer the cell lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting the proteins of interest overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-FGFR1 (Tyr653/654)
-
Total FGFR1
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
A loading control antibody (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody host species for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the total protein bands and then to the loading control.
Data Presentation
The following table provides a template for presenting the quantitative data obtained from the Western blot analysis. The values represent the relative fold change in protein phosphorylation compared to the FGF2-stimulated vehicle control.
| Treatment Group | p-FGFR1 / Total FGFR1 | p-Akt / Total Akt | p-ERK1/2 / Total ERK1/2 |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.75 | 0.80 | 0.95 |
| This compound (5 µM) | 0.45 | 0.50 | 0.80 |
| This compound (10 µM) | 0.20 | 0.25 | 0.65 |
| This compound (50 µM) | 0.05 | 0.10 | 0.50 |
| No FGF2 Control | 0.10 | 0.15 | 0.20 |
Visualizations
Experimental Workflow
Caption: Workflow for Western Blot Analysis of this compound-Treated Cells.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits FGF2-induced signaling, blocking proliferation.
References
Application Notes and Protocols for KIN59 in the Chicken Chorioallantoic Membrane (CAM) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chicken chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying angiogenesis and anti-angiogenic compounds.[1][2][3][4] Its highly vascularized nature provides an excellent platform for observing the formation of new blood vessels and the effects of various substances on this process.[1][3] KIN59, also known as 5'-O-tritylinosine, is a potent anti-angiogenic agent.[5][6] It functions as an allosteric inhibitor of thymidine (B127349) phosphorylase and, notably, as a fibroblast growth factor-2 (FGF2) antagonist.[5][7][8] this compound has been shown to inhibit FGF2-induced angiogenesis in the CAM assay, making this model particularly relevant for studying its mechanism of action.[5][7][8]
These application notes provide detailed protocols for utilizing the CAM assay to evaluate the anti-angiogenic properties of this compound, along with relevant quantitative data and a visualization of the key signaling pathway involved.
Key Applications
-
Screening of anti-angiogenic compounds: The CAM assay is a cost-effective and rapid method for the initial in vivo screening of potential angiogenesis inhibitors like this compound.[1][3]
-
Mechanism of action studies: This model allows for the investigation of how compounds like this compound inhibit angiogenesis, for instance, by observing its specific antagonism of FGF2-induced vessel growth.[5][7]
-
Tumor angiogenesis and anti-cancer drug development: The CAM can be used to study tumor-induced angiogenesis and to test the efficacy of anti-cancer drugs that target blood vessel formation.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for performing a this compound CAM assay, based on published literature.
Table 1: Reagent Concentrations for CAM Assay
| Reagent | Concentration/Amount | Purpose | Reference |
| This compound | 125 nmol in 10 µL | Test compound | [8] |
| FGF2 | 500 ng | Angiogenesis inducer | [8] |
| VEGF | 500 ng | Angiogenesis inducer (Control) | [8] |
| Thymidine Phosphorylase | 5 units | Angiogenesis inducer | [8] |
| Vehicle (Control) | 40% cremophor in PBS (10 µL) | Solvent for this compound | [8] |
Table 2: In Vitro Efficacy of this compound
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | Bovine macrovascular endothelial GM7373 cells | FGF2 (30 ng/mL) stimulated | 5.8 µM | [6] |
| IC50 | Bovine macrovascular endothelial GM7373 cells | PBS (10%) stimulated | 63 µM | [6] |
Experimental Protocols
In Ovo CAM Assay for this compound Anti-Angiogenic Activity
This protocol describes the in ovo method for assessing the effect of this compound on angiogenesis induced by FGF2.
Materials:
-
Fertilized White Leghorn chicken eggs
-
Incubator (37.5°C, 85% humidity)
-
0.1% Benzalkonium bromide
-
Sterile phosphate-buffered saline (PBS)
-
Gelatin sponges (e.g., Gelfoam)
-
This compound
-
Fibroblast Growth Factor-2 (FGF2)
-
Vascular Endothelial Growth Factor (VEGF) - as a control
-
Vehicle solution (e.g., 40% cremophor in PBS)
-
Stereomicroscope
-
Ophthalmic forceps
-
Small scissors or nippers
-
Sterile filter-paper disks (optional carrier)
-
Parafilm or sterile tape
Procedure:
-
Egg Incubation:
-
Clean fertilized chicken eggs with 0.1% benzalkonium bromide and place them in an incubator at 37.5°C with 85% humidity for 3 days.[9]
-
-
Preparation of the CAM Window:
-
On embryonic day 3, create a small window in the eggshell.
-
Carefully apply transparent tape to the shell.[10]
-
Gently drill or crack the shell over the air sac without damaging the underlying membrane.[9]
-
Remove the piece of shell to create a window of approximately 1x1 cm.[9]
-
Moisten the inner shell membrane with a few drops of sterile saline to facilitate its separation from the CAM.[9]
-
Carefully peel back the inner shell membrane to expose the CAM.
-
Reseal the window with parafilm or sterile tape and return the eggs to the incubator until day 9.[11]
-
-
Preparation of Gelatin Sponges:
-
On the day of the experiment (embryonic day 9), prepare sterile gelatin sponges.
-
Prepare solutions of this compound (125 nmol in 10 µL of vehicle), FGF2 (500 ng in PBS), and VEGF (500 ng in PBS).[8] Also prepare a vehicle-only control.
-
Saturate the gelatin sponges with the respective solutions. For combination treatments, sponges will contain the inducer (FGF2) and the test compound (this compound).[8]
-
-
Application to the CAM:
-
Observation and Quantification:
-
On day 11, open the eggs and observe the CAM under a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessels growing into the gelatin sponge.[8]
-
The development of an avascular zone around the sponge is indicative of anti-angiogenic activity.[3]
-
For more detailed analysis, the CAM can be fixed, sectioned, and stained (e.g., with H&E) for histological examination.[8]
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits FGF2-mediated angiogenesis by blocking FGF2 binding to its receptor, FGFR1.
Experimental Workflow for this compound CAM Assay
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. The CAM Assay as an Alternative In Vivo Model for Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Measuring KIN59 Effects on FGFR1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR1 signaling pathway is implicated in various cancers, making it a key target for drug development.[2][3] KIN59 is a small molecule inhibitor that has been identified as an antagonist of FGF2-induced signaling.[4] It has been shown to inhibit the phosphorylation of FGFR1, thereby blocking downstream signaling cascades.[4]
These application notes provide a comprehensive guide for researchers to measure the inhibitory effects of this compound on FGFR1 phosphorylation. The included protocols detail essential techniques such as Western Blotting, Immunoprecipitation, and in vitro Kinase Assays.
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory effects of this compound.
| Parameter | Value | Cell Line | Comments | Reference |
| IC50 (Cell Proliferation) | 5.8 µM | FGF2-stimulated GM7373 endothelial cells | This compound inhibits FGF2-induced cell proliferation. | [4] |
| FGFR1 Phosphorylation | Inhibition Observed | FGF2-stimulated FGFR1-overexpressing GM7373 cells | This compound (60 µM) inhibits the expression of p-FGFR1. | [4] |
Signaling Pathway and Experimental Workflow
To effectively study the impact of this compound on FGFR1 phosphorylation, it is crucial to understand the underlying signaling pathway and the experimental workflow.
Caption: FGFR1 Signaling Pathway and this compound Inhibition.
The experimental workflow to assess the effect of this compound on FGFR1 phosphorylation typically involves cell culture, treatment with FGF2 and this compound, followed by analysis of protein phosphorylation.
Caption: Experimental Workflow for Measuring this compound Effects.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound and FGF2.
Materials:
-
FGFR1-expressing cell line (e.g., GM7373-FGFR1, NIH3T3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (5'-O-Tritylinosine)
-
FGF2 (basic Fibroblast Growth Factor)
-
DMSO (vehicle for this compound)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: To reduce basal levels of receptor phosphorylation, aspirate the complete growth medium and wash the cells with PBS. Add serum-free medium and incubate for 12-24 hours.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute this compound to the desired final concentrations in serum-free medium. Add the this compound-containing medium to the cells and incubate for the desired pre-treatment time (e.g., 30 minutes to 2 hours). Include a vehicle control (DMSO only).[4]
-
FGF2 Stimulation: Prepare a stock solution of FGF2 in PBS with 0.1% BSA. Dilute FGF2 to the desired final concentration (e.g., 10-100 ng/mL) in serum-free medium.[4][5] Add the FGF2-containing medium to the cells and incubate for the desired stimulation time (e.g., 10-30 minutes) at 37°C.[6]
-
Cell Lysis: Following stimulation, immediately place the culture plates on ice and proceed with protein extraction for downstream analysis.
Western Blotting for Phospho-FGFR1
Western blotting is a widely used technique to detect and quantify the levels of phosphorylated FGFR1.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-phospho-FGFR1 (p-FGFR1) (e.g., Tyr653/654)
-
Anti-total-FGFR1 (t-FGFR1)
-
Loading control antibody (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Wash the treated cells with ice-cold PBS. Add ice-cold RIPA buffer with inhibitors to each plate, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p-FGFR1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with anti-t-FGFR1 and a loading control antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-FGFR1 signal to the t-FGFR1 signal and/or the loading control.
Immunoprecipitation of FGFR1
Immunoprecipitation (IP) can be used to isolate FGFR1 from the cell lysate to concentrate the protein and improve the detection of its phosphorylation status.
Materials:
-
Cell lysate (prepared as in the Western Blotting protocol)
-
Anti-FGFR1 antibody for IP
-
Protein A/G agarose (B213101) beads
-
IP lysis buffer (non-denaturing)
-
Wash buffer
-
Laemmli sample buffer
Protocol:
-
Pre-clearing the Lysate (Optional): Add protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-FGFR1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complex: Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
Elution: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein.
-
Analysis: Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated FGFR1. Analyze the eluate by Western blotting using an anti-p-FGFR1 antibody.[7]
In Vitro Kinase Assay
An in vitro kinase assay directly measures the enzymatic activity of FGFR1 and the inhibitory effect of this compound.
Materials:
-
Recombinant active FGFR1 kinase
-
Kinase reaction buffer
-
ATP
-
A suitable substrate for FGFR1 (e.g., a synthetic peptide)
-
This compound
-
Method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, radiometric assay)[8]
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant FGFR1 kinase, the substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for the desired time (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction according to the detection kit's instructions (e.g., by adding a reagent that depletes the remaining ATP).
-
Detection: Measure the amount of product formed (phosphorylated substrate or ADP) using the chosen detection method. For example, in the ADP-Glo™ assay, a luminescent signal is generated that is proportional to the amount of ADP produced.[8]
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Logical Relationship of Experimental Design
The following diagram illustrates the logical flow of experiments to comprehensively assess the effect of this compound on FGFR1.
Caption: Logical Flow of Experimental Design.
By following these detailed protocols and utilizing the provided diagrams and data, researchers can effectively investigate and quantify the effects of this compound on FGFR1 phosphorylation. These methods are fundamental for the pre-clinical evaluation of potential FGFR1 inhibitors in drug discovery and development.
References
- 1. Signaling by FGFR1 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation: The Achilles’ Heel of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-induced dimerization of FGFR1 promotes receptor endocytosis independently of its kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast growth factor 2 induces proliferation and fibrosis via SNAI1-mediated activation of CDK2 and ZEB1 in corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
Application Notes: Assessing the Impact of KIN59 on FGF2-Mediated Akt Signaling
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of fundamental cellular processes, including cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a common feature in various diseases, particularly cancer, making its components attractive targets for drug development.[1][2] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a critical node in this cascade.[1] Its activation requires phosphorylation at two key sites, Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, following its recruitment to the plasma membrane by PIP3.[3]
KIN59, also known as 5′-O-Tritylinosine, is an allosteric inhibitor of the angiogenic enzyme thymidine (B127349) phosphorylase.[4] Beyond this role, this compound has been identified as a multi-target antiangiogenic compound that specifically antagonizes the effects of Fibroblast Growth Factor-2 (FGF2).[4] Notably, this compound abrogates FGF2-induced activation of the Akt signaling pathway.[4] Its mechanism does not involve direct inhibition of the Akt kinase itself, but rather an upstream blockade of the FGF2/FGF receptor-1 (FGFR1) interaction.[4] This specificity makes this compound a valuable tool for dissecting FGF2-dependent signaling events.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate and quantify the inhibitory effect of this compound on FGF2-mediated Akt signaling.
Mechanism of Action of this compound on the FGF2-Akt Pathway
The activation of Akt signaling by FGF2 is initiated when FGF2 binds to its receptor, FGFR1, and heparan sulfate (B86663) proteoglycans (HSPG) on the cell surface. This binding induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that subsequently activate PI3K. Activated PI3K phosphorylates PIP2 to generate PIP3, which recruits Akt to the plasma membrane, leading to its full activation through phosphorylation.[5]
This compound exerts its inhibitory effect at the very beginning of this cascade. It has been shown to inhibit the binding of FGF2 to FGFR1, thereby preventing the formation of the productive signaling complex.[4] This action effectively blocks all downstream signaling events, including the activation of Akt. Importantly, this compound does not affect Akt signaling when stimulated by other growth factors like Vascular Endothelial Growth Factor (VEGF), highlighting its specific action on the FGF2-receptor axis.[4]
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Akt/PKB pathway: molecular target for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Antiangiogenic Effects of KIN59
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN59 is a synthetic molecule identified as an allosteric inhibitor of thymidine (B127349) phosphorylase and a potent antagonist of Fibroblast Growth Factor-2 (FGF2).[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. FGF2 is a key driver of angiogenesis, promoting the proliferation, migration, and differentiation of endothelial cells.[1][2] By antagonizing FGF2, this compound presents a promising avenue for antiangiogenic therapy. These application notes provide detailed protocols for evaluating the antiangiogenic effects of this compound using established in vitro and in vivo assays.
Mechanism of Action of this compound
This compound exerts its antiangiogenic effects by specifically targeting the FGF2 signaling pathway. It inhibits the binding of FGF2 to its high-affinity receptor, FGF receptor-1 (FGFR1).[1] This disruption prevents the formation of the productive heparan sulphate proteoglycan (HSPG)/FGF2/FGFR1 ternary complex, which is essential for downstream signaling.[1][3] Consequently, this compound abrogates FGF2-induced endothelial cell proliferation, FGFR activation, and subsequent Akt signaling, without affecting VEGF-stimulated biological responses.[1]
Data Presentation: Quantitative Analysis of this compound Antiangiogenic Effects
The following tables summarize the quantitative data from key experiments evaluating the antiangiogenic efficacy of this compound.
| In Vitro Assay | Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |
| Endothelial Cell Proliferation | GM7373 | FGF2 (30 ng/mL) | 30 µmol/L | Significant abrogation of FGF2-induced proliferation | [1][4] |
| Endothelial Cell Proliferation | GM7373 | 10% FBS | 30 µmol/L | No significant effect on FBS-induced proliferation | [4] |
| Endothelial Cell Proliferation | GM7373 | VEGF (30 ng/mL) | 30 µmol/L | No effect on VEGF-stimulated proliferation | [1][4] |
| FGFR1 Activation (Phosphorylation) | GM7373-FGFR1 | FGF2 | 60 µmol/L | Inhibition of FGF2-induced FGFR1 phosphorylation | [1] |
| Akt Signaling (Phosphorylation) | GM7373-FGFR1 | FGF2 | 60 µmol/L | Inhibition of FGF2-induced Akt phosphorylation | [1] |
| In Vivo Assay | Model | Treatment | This compound Dose | Observed Effect | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | Gelatin sponge with FGF2 (500 ng) | Topical application | 125 nmol | Inhibition of FGF2-induced angiogenesis | [1][4] |
| Chick Chorioallantoic Membrane (CAM) Assay | Gelatin sponge with VEGF (500 ng) | Topical application | 125 nmol | No inhibition of VEGF-induced angiogenesis | [1][4] |
| Subcutaneous Tumor Model | Immunodeficient nude mice with FGF2-transformed endothelial cells | Systemic administration | Not specified | Inhibition of tumor growth and neovascularization | [1] |
Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit FGF2-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line (e.g., GM7373)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human FGF2
-
This compound
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding: Seed endothelial cells in 96-well plates at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment: Replace the medium with a low-serum medium containing various concentrations of this compound (e.g., 1, 10, 30, 60 µmol/L) or vehicle control (e.g., DMSO). Pre-incubate for 1 hour.
-
Stimulation: Add recombinant human FGF2 to a final concentration of 30 ng/mL to the appropriate wells. Include wells with no FGF2 as a negative control and wells with FGF2 and vehicle as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Counting: At the end of the incubation period, trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each this compound concentration relative to the FGF2-stimulated vehicle control.
In Vitro Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
EGM
-
Basement membrane extract (e.g., Matrigel)
-
This compound
-
Recombinant human FGF2
-
96-well plates
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium at a concentration of 2 x 10⁵ cells/mL.
-
Treatment and Seeding: Prepare a cell suspension containing this compound at various concentrations, FGF2 (e.g., 50 ng/mL), or both. Add 100 µL of the cell suspension to each coated well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification: Visualize the tube formation using an inverted microscope. Capture images of at least three random fields per well. Quantify the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Data Analysis: Express the results as a percentage of inhibition compared to the FGF2-stimulated control.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses the antiangiogenic activity of this compound in a living system.
Materials:
-
Fertilized chicken eggs
-
Sterile PBS
-
Gelatin sponges
-
Recombinant human FGF2
-
This compound
-
Stereomicroscope
-
Incubator
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Windowing: On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
Sponge Preparation: Prepare sterile gelatin sponges soaked in PBS containing FGF2 (500 ng) with or without this compound (125 nmol). A vehicle control sponge should also be prepared.
-
Sponge Implantation: On day 9, carefully place the prepared gelatin sponges on the CAM.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Observation and Quantification: After incubation, observe the area around the sponge under a stereomicroscope. Count the number of blood vessels growing into the sponge. An avascular zone around the sponge indicates antiangiogenic activity.
-
Data Analysis: Quantify the antiangiogenic effect by measuring the area of the avascular zone or by counting the number of vessel branch points within a defined area.
Mandatory Visualizations
Caption: this compound inhibits angiogenesis by blocking FGF2 binding to FGFR1.
Caption: Workflow for evaluating this compound's antiangiogenic effects.
References
- 1. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibroblast Growth Factor-2 (FGF-2) Induces Vascular Endothelial Growth Factor (VEGF) Expression in the Endothelial Cells of Forming Capillaries: An Autocrine Mechanism Contributing to Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct and Allosteric Inhibition of the FGF2/HSPGs/FGFR1 Ternary Complex Formation by an Antiangiogenic, Thrombospondin-1-Mimic Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
KIN59: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN59 is a potent, allosteric inhibitor of thymidine (B127349) phosphorylase (TP) and a multi-targeted antagonist of Fibroblast Growth Factor-2 (FGF2).[1][2] Its dual mechanism of action makes it a valuable tool for research in angiogenesis, oncology, and cell signaling. This compound has been shown to inhibit FGF2-stimulated cell growth by preventing the phosphorylation of FGF Receptor-1 (FGFR1) and the downstream signaling molecule Akt.[1] Furthermore, it exhibits anti-tumor activity in preclinical models.[1] These application notes provide detailed protocols for utilizing this compound in various research settings.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating experimental planning and data comparison.
| Parameter | Value | Cell Line/Enzyme | Conditions |
| IC50 (Cell Proliferation) | 5.8 µM | Bovine macrovascular endothelial GM7373 cells | Stimulated with FGF2 (30 ng/mL) for 24 hours |
| IC50 (Cell Proliferation) | 63 µM | Bovine macrovascular endothelial GM7373 cells | Stimulated with 10% PBS for 24 hours |
| IC50 (TP Activity) | 44 µM | Recombinant bacterial (E. coli) thymidine phosphorylase | |
| IC50 (TP Activity) | 67 µM | Recombinant human thymidine phosphorylase | |
| Effective Concentration | 60 µM | FGFR1-overexpressing GM7373-FGFR1 cells | Inhibition of p-FGFR1 and p-Akt expression (30 min treatment) |
| In Vivo Dosage | 15 mg/kg | Mice | Subcutaneous injection, twice daily |
Table 1: In Vitro and In Vivo Efficacy of this compound.
Signaling Pathway
This compound exerts its anti-proliferative effects by targeting the FGF2 signaling pathway. The diagram below illustrates the mechanism of action.
Caption: this compound inhibits the binding of FGF2 to its receptor FGFR1.
Experimental Protocols
FGF2-Induced Cell Proliferation Assay
This protocol details the methodology to assess the inhibitory effect of this compound on FGF2-induced cell proliferation.
Experimental Workflow:
Caption: Workflow for the FGF2-induced cell proliferation assay.
Materials:
-
Endothelial cells (e.g., GM7373)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
Recombinant human FGF2
-
Proliferation assay reagent (e.g., MTT, BrdU)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells into 96-well plates at a density of 5 x 103 cells/well in culture medium containing 10% FBS and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the this compound dilutions to the wells and incubate for 1-2 hours. Include a vehicle control (DMSO).
-
FGF2 Stimulation: Add FGF2 to the wells to a final concentration of 30 ng/mL. For a negative control, add an equal volume of PBS.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assessment: Quantify cell proliferation using a standard method such as the MTT or BrdU assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.
Western Blot Analysis of FGFR1 and Akt Phosphorylation
This protocol describes the detection of changes in FGFR1 and Akt phosphorylation in response to this compound treatment.
Experimental Workflow:
Caption: Workflow for Western blot analysis.
Materials:
-
FGFR1-overexpressing cells (e.g., GM7373-FGFR1)
-
This compound
-
Recombinant human FGF2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-FGFR1, anti-FGFR1, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture FGFR1-overexpressing cells to 70-80% confluency. Serum starve the cells for 24 hours. Pre-treat the cells with 60 µM this compound for 30 minutes, followed by stimulation with 10 ng/mL FGF2 for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative levels of phosphorylated proteins.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This protocol outlines the use of the CAM assay to evaluate the anti-angiogenic activity of this compound.
Experimental Workflow:
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
This compound
-
FGF2
-
Gelatin sponges or filter paper discs
-
Stereomicroscope
-
Digital camera
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3 days.
-
Windowing: On day 3, carefully create a small window in the eggshell to expose the CAM.
-
Sample Application: Prepare sterile gelatin sponges or filter paper discs soaked with this compound, FGF2 (as a positive control), or PBS (as a negative control). Place the sponges/discs on the CAM.
-
Incubation: Seal the window and return the eggs to the incubator for an additional 2-3 days.
-
Observation and Quantification: On day 5 or 6, open the window and observe the CAM under a stereomicroscope. Capture images of the blood vessels around the sponge/disc. Quantify angiogenesis by counting the number of blood vessel branches or measuring the vessel density.
Disclaimer
This compound is for research use only and is not intended for human or therapeutic use. Researchers should handle the compound in accordance with standard laboratory safety procedures.
References
Troubleshooting & Optimization
KIN59 Technical Support Center: Troubleshooting Solubility Issues in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility of KIN59 in Dimethyl Sulfoxide (DMSO), offering troubleshooting advice and answers to frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is 16 mg/mL, which corresponds to a concentration of 31.34 mM.[1] To achieve this, the use of ultrasonic agitation and gentle warming is recommended.[1]
Q2: My this compound solution in DMSO appears to have precipitated. What should I do?
A2: If you observe precipitation, gently warm the vial to 37°C and use an ultrasonic bath to help redissolve the compound. Ensure the solution is clear before use. To prevent precipitation, it is crucial to use anhydrous (dry) DMSO, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of compounds.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is critical to use a fresh, sealed bottle of anhydrous DMSO to minimize water contamination. Weigh the desired amount of this compound and add the calculated volume of anhydrous DMSO to reach your target concentration. Vortex the solution vigorously for 2-5 minutes. If particles remain, gentle warming (37°C for 10-15 minutes) and/or sonication (15-30 minutes) can be applied.
Q4: Can I store this compound stock solutions in DMSO? If so, under what conditions?
A4: Yes, this compound stock solutions in DMSO can be stored. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), store at -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.
Q5: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?
A5: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs because the compound is soluble in a high concentration of an organic solvent like DMSO but not in the aqueous environment of the cell culture medium when the DMSO is diluted. To prevent this, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media and add the compound dropwise while gently vortexing. Also, ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Guide 1: Dissolving this compound in DMSO
If you are facing difficulties in dissolving this compound in DMSO, follow these troubleshooting steps.
Caption: A workflow for troubleshooting the initial dissolution of this compound in DMSO.
Guide 2: Preventing Precipitation in Cell-Based Assays
When preparing a stock solution for cell culture experiments, it is vital to ensure the compound remains soluble upon dilution into the aqueous medium.
Caption: A decision tree for preparing this compound working solutions for cell-based assays.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | 16 mg/mL (31.34 mM) | [1] |
| Recommended Storage (Short-term) | -20°C (up to 1 month) | General Lab Practice |
| Recommended Storage (Long-term) | -80°C (up to 6 months) | General Lab Practice |
| Recommended Final DMSO concentration in cell culture | < 0.5% | General Lab Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 510.53 g/mol . For 1 mL of a 10 mM solution, you will need 5.1053 mg of this compound.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the calculated amount of this compound powder into the tube.
-
Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex the solution vigorously for 2-5 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure the compound has completely dissolved.
-
Warming/Sonication (if necessary): If undissolved particles remain, place the tube in a 37°C water bath for 10-15 minutes or in a bath sonicator for 15-30 minutes to aid dissolution.
-
Aliquoting and Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.
This compound Signaling Pathway
This compound is known to be an inhibitor of the Fibroblast Growth Factor 2 (FGF2) signaling pathway. It exerts its effect by inhibiting the phosphorylation of key downstream signaling molecules.
Caption: this compound inhibits FGF2-stimulated cell growth by blocking the phosphorylation of FGFR1 and Akt.
References
Technical Support Center: Optimizing KIN59 for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on determining the half-maximal inhibitory concentration (IC50) of KIN59.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as 5'-O-Tritylinosine) is recognized as a potent, allosteric inhibitor of thymidine (B127349) phosphorylase (TPase), an enzyme involved in angiogenesis.[1][2] Additionally, this compound demonstrates anti-tumor activity by inhibiting Fibroblast Growth Factor 2 (FGF2)-stimulated cell growth. It achieves this by preventing the phosphorylation of FGF receptor 1 (p-FGFR1) and the downstream protein kinase B (p-Akt).[1]
Q2: What are the typical IC50 values for this compound?
A2: The IC50 of this compound is context-dependent, varying based on the target and the biological system. Published data provides a baseline for expected potency.
| Target System | Target/Cell Line | Stimulus | IC50 Value |
| Cell Proliferation | Bovine macrovascular endothelial GM7373 cells | FGF2 (30 ng/mL) | 5.8 µM[1] |
| Cell Proliferation | Bovine macrovascular endothelial GM7373 cells | PBS (10%) | 63 µM[1] |
| Enzymatic Activity | Recombinant human thymidine phosphorylase (TPase) | N/A | 67 µM[1] |
| Enzymatic Activity | Recombinant E. coli thymidine phosphorylase (TPase) | N/A | 44 µM[1] |
Q3: How should I select the initial concentration range for a this compound IC50 experiment?
A3: It is advisable to begin with a broad concentration range that spans several orders of magnitude around the expected IC50.[3] Based on the published data for FGF2-stimulated cells (~5.8 µM), a preliminary range-finding experiment could cover concentrations from 0.01 µM to 100 µM.[4] A 10-point dose-response curve is preferred for reliable data.[5]
Q4: What is the best way to prepare and store this compound for in vitro experiments?
A4: For in vitro assays, this compound should first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[3][6] This stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For experiments, prepare fresh serial dilutions from the stock solution in your cell culture medium.[7]
This compound Signaling Pathway Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting KIN59 Off-Target Effects
Welcome to the technical support center for KIN59. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound observed during experiments. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound, also known as 5'-O-Tritylinosine, is an allosteric inhibitor of the enzyme thymidine (B127349) phosphorylase (TP).[1] TP is involved in pyrimidine (B1678525) nucleoside metabolism.[2]
Q2: What are the known off-target effects of this compound?
A2: this compound has been identified as a multi-target inhibitor that also functions as a fibroblast growth factor-2 (FGF2) antagonist.[1] It has been shown to inhibit FGF2-induced endothelial cell proliferation, FGF receptor 1 (FGFR1) activation, and downstream Akt signaling.[1] Notably, this compound does not appear to affect VEGF-stimulated biological responses.[1]
Q3: Is there a comprehensive kinome scan available for this compound?
A3: Currently, there is no publicly available comprehensive kinome profiling data (e.g., a KINOMEscan™ panel) for this compound. Therefore, its selectivity against a broad range of kinases is not fully characterized. Troubleshooting should focus on distinguishing between its on-target effects on thymidine phosphorylase and its known off-target effects on the FGF2 signaling pathway.
Q4: My cells show a phenotype inconsistent with thymidine phosphorylase inhibition. Could this be an off-target effect?
A4: Yes, if the observed phenotype aligns with the inhibition of FGF2 signaling, it is likely an off-target effect of this compound.[1] Such phenotypes could include reduced cell proliferation in response to FGF2, or decreased phosphorylation of FGFR1 and Akt.[1] It is crucial to perform experiments to confirm the engagement of the FGF2 pathway.
Troubleshooting Guide
This guide provides a systematic approach to investigating unexpected experimental outcomes when using this compound.
Issue: Observed cellular phenotype (e.g., decreased viability, altered morphology) is not consistent with the known function of thymidine phosphorylase.
dot
Caption: Troubleshooting workflow for this compound off-target effects.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | Assay Type | Species | IC50 | Reference |
|---|---|---|---|---|
| Thymidine Phosphorylase | Enzymatic | E. coli | 44 µM | [3] |
| Thymidine Phosphorylase | Enzymatic | Human | 67 µM | [3] |
| FGF2-induced Proliferation | Cell-based | Bovine (GM7373 cells) | 5.8 µM | MedChemExpress |
Key Experimental Protocols
FGF2-Induced Endothelial Cell Proliferation Assay
Objective: To determine if this compound inhibits cell proliferation specifically induced by FGF2.
Methodology:
-
Cell Culture: Culture endothelial cells (e.g., bovine aortic endothelial GM7373 cells) in appropriate media.
-
Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period. Allow cells to adhere overnight.
-
Starvation: Serum-starve the cells for 24 hours to synchronize their cell cycle and reduce baseline proliferation.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Stimulation: After a short pre-incubation with the inhibitor (e.g., 30 minutes), stimulate the cells with a predetermined optimal concentration of FGF2 (e.g., 30 ng/mL). Include a non-stimulated control.
-
Incubation: Incubate the cells for a period that allows for measurable proliferation (e.g., 24-48 hours).
-
Quantification: Measure cell proliferation using a suitable method, such as a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of proliferation relative to the FGF2-stimulated, vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value of this compound for inhibiting FGF2-induced proliferation.
Western Blot for FGFR1 and Akt Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of FGFR1 and its downstream effector Akt in response to FGF2 stimulation.
Methodology:
-
Cell Culture and Starvation: Culture cells (e.g., FGFR1-overexpressing GM7373 cells) to near confluence and then serum-starve for 24 hours.
-
Inhibitor Treatment: Pre-treat the starved cells with this compound at the desired concentration(s) or a vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with FGF2 (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated FGFR1 (p-FGFR1) and phosphorylated Akt (p-Akt).
-
As loading controls, probe separate membranes or strip and re-probe the same membrane with antibodies for total FGFR1, total Akt, and a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition by this compound.
Signaling Pathways and Workflows
dot
Caption: this compound inhibits the FGF2 signaling pathway.
dot
Caption: General workflow for off-target effect validation.
References
- 1. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and enzymatic activity of highly selective human mitochondrial thymidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing KIN59 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing and managing potential toxicities associated with the investigational compound KIN59 in preclinical animal studies. The following information is curated to provide practical, actionable advice in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual-function small molecule inhibitor. It acts as an allosteric inhibitor of thymidine (B127349) phosphorylase (TP) and an antagonist of Fibroblast Growth Factor-2 (FGF2). This dual mechanism suggests its potential as an anti-angiogenic agent for cancer therapy. By inhibiting TP, this compound can interfere with nucleotide metabolism, while its antagonism of FGF2 disrupts a key signaling pathway involved in cell proliferation and angiogenesis.
Q2: What is the reported safe dosage of this compound in mice?
A2: Previous in vivo studies in mice have reported the administration of this compound at a dose of 30 mg/kg per day without observable side effects. However, it is crucial to note that the absence of "obvious" side effects does not constitute a complete toxicity profile. Researchers should conduct their own dose-finding studies to determine the maximum tolerated dose (MTD) in their specific animal model and experimental conditions.
Q3: What are the potential toxicities associated with this compound based on its mechanism of action?
A3: Given that this compound is a thymidine phosphorylase inhibitor and an FGF2 antagonist, potential toxicities can be inferred from related classes of compounds.
-
As a thymidine phosphorylase inhibitor (similar to some nucleoside analogs):
-
Hematological Toxicity: Myelosuppression, leading to anemia (low red blood cells), neutropenia (low neutrophils), and thrombocytopenia (low platelets) is a potential concern.
-
-
As an FGF2 antagonist:
-
Metabolic and Constitutional Symptoms: Anorexia (loss of appetite) and weight loss have been observed with other FGF pathway inhibitors in preclinical studies.
-
-
General Kinase Inhibitor-Associated Toxicities:
-
Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting.
-
Dermatological Toxicity: Skin rashes and hand-foot syndrome.
-
Cardiovascular Toxicity: Potential for effects on heart rate, blood pressure, and cardiac function.
-
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Possible Cause: The administered dose of this compound may exceed the maximum tolerated dose (MTD) in the specific animal model or strain being used.
Troubleshooting Steps:
-
Immediate Action: Cease dosing immediately and provide supportive care to the affected animals.
-
Dose-Ranging Study: Conduct a preliminary dose-ranging or MTD study with a small cohort of animals. Start with a low dose (e.g., 10 mg/kg) and escalate gradually in different cohorts.
-
Close Monitoring: Implement a rigorous monitoring schedule, including daily body weight measurements, clinical observations (posture, activity, grooming), and food/water intake.
-
Necropsy: Perform a gross necropsy on deceased animals to identify potential target organs of toxicity.
Issue 2: Significant Body Weight Loss (>15-20%)
Possible Cause: This could be due to the anorectic effects of FGF2 inhibition or general malaise.
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound or consider an alternative dosing schedule (e.g., intermittent dosing) to allow for recovery.
-
Nutritional Support: Provide palatable, high-calorie food supplements to encourage eating.
-
Vehicle Control: Ensure that the vehicle used for drug formulation is not contributing to the toxicity. Always include a vehicle-only control group.
Issue 3: Signs of Hematological Toxicity (e.g., Pallor, Spontaneous Bleeding)
Possible Cause: Potential myelosuppression due to the inhibition of thymidine phosphorylase.
Troubleshooting Steps:
-
Blood Monitoring: At baseline and regular intervals during the study, collect blood samples for a complete blood count (CBC) to monitor red blood cells, white blood cells (including neutrophil count), and platelets.
-
Dose Adjustment: If significant hematological changes are observed, reduce the dose or temporarily halt treatment until blood counts recover.
-
Supportive Care: In severe cases, supportive care such as fluid therapy may be necessary.
Data Presentation
Table 1: Inferred Potential Toxicities of this compound and Monitoring Parameters
| Toxicity Class | Potential Adverse Effect | Key Monitoring Parameters in Animal Studies |
| Hematological | Myelosuppression (Anemia, Neutropenia, Thrombocytopenia) | Complete Blood Count (CBC) with differentials |
| Constitutional | Anorexia, Weight Loss, Lethargy | Daily body weight, food and water intake, clinical observation scores |
| Gastrointestinal | Diarrhea, Dehydration | Fecal consistency scoring, hydration status assessment |
| Dermatological | Skin rash, hair loss | Visual inspection of skin and fur |
| Cardiovascular | Changes in heart rate or blood pressure | Telemetry or periodic non-invasive measurements (if available) |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c or C57BL/6), aged 6-8 weeks.
-
Group Allocation: Assign animals to cohorts of 3-5 mice per dose group. Include a vehicle control group.
-
Dose Escalation:
-
Start with a conservative dose (e.g., 10 mg/kg).
-
Administer this compound daily for 7-14 days via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Escalate the dose in subsequent cohorts (e.g., 20 mg/kg, 40 mg/kg, 60 mg/kg) until signs of toxicity are observed.
-
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations and score for signs of toxicity (see Table 2).
-
At the end of the study, collect blood for CBC and serum for clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss (typically >20%), or other severe clinical signs of toxicity.
Table 2: Example Clinical Observation Scoring System
| Score | Appearance | Behavior |
| 0 | Normal, well-groomed | Alert, active, responsive |
| 1 | Mildly unkempt fur | Slightly reduced activity |
| 2 | Moderately unkempt, piloerection | Lethargic, hunched posture |
| 3 | Severely unkempt, soiled | Moribund, unresponsive |
Mandatory Visualization
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for in vivo this compound studies.
Caption: Troubleshooting logic for observed toxicity.
KIN59 Technical Support Center: Ensuring Stability in Culture Media
Welcome to the KIN59 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and efficacy of this compound in your experiments. Below you will find troubleshooting advice and frequently asked questions to help you achieve consistent and reliable results.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in culture media.
Issue 1: Precipitation of this compound upon dilution in culture media.
-
Possible Cause: this compound, like many small molecules, has limited aqueous solubility. Adding a concentrated DMSO stock solution directly to a large volume of aqueous media can cause the compound to crash out of solution.[1][2]
-
Recommended Solution:
-
Use Pre-warmed Media: Always use media pre-warmed to 37°C, as this can improve the solubility of the compound.[3]
-
Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of serum-free media or PBS. Then, add this intermediate dilution to the final volume of your complete media.[3]
-
Slow Addition and Agitation: Add the this compound solution drop-wise to the media while gently vortexing or swirling. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.[3]
-
Optimize Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound. The effective concentrations for inhibiting FGF2-stimulated cell proliferation have been reported with IC50 values of 5.8 µM.[4]
-
Issue 2: Inconsistent or lower-than-expected biological activity of this compound.
-
Possible Cause: The compound may be degrading in the culture medium over the course of the experiment, or it may be binding to components in the serum.[5][6]
-
Recommended Solution:
-
Perform a Stability Study: Assess the stability of this compound in your specific cell culture media and under your experimental conditions. A detailed protocol for this is provided below.
-
Prepare Fresh Solutions: For optimal results, prepare fresh working solutions of this compound for each experiment.[6]
-
Consider Serum Effects: Serum proteins can bind to small molecules, which may reduce their effective concentration.[6] If you observe a significant difference in activity between serum-free and serum-containing media, you may need to adjust the concentration of this compound accordingly.
-
Time-Course Experiment: For long-term experiments, consider refreshing the media with freshly prepared this compound at regular intervals to maintain a consistent concentration.[7]
-
Issue 3: High variability between experimental replicates.
-
Possible Cause: Inconsistent sample handling, incomplete solubilization of this compound stock, or variability in the analytical method can all contribute to high variability.[8]
-
Recommended Solution:
-
Ensure Complete Solubilization: Before preparing your working solutions, visually inspect your this compound stock solution for any precipitate. If present, gently warm and vortex the solution to ensure it is fully dissolved.[8] MedChemExpress suggests that for this compound, ultrasonic and warming may be needed to fully dissolve it in DMSO.[4]
-
Standardize Handling Procedures: Ensure uniform mixing of media and precise timing for sample collection across all replicates. Use calibrated pipettes for accurate measurements.[8]
-
Validate Analytical Methods: If you are using methods like HPLC or LC-MS/MS to quantify this compound, ensure that your method is validated for linearity, precision, and accuracy.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as 5'-O-Tritylinosine, is a potent allosteric inhibitor of thymidine (B127349) phosphorylase.[4][9] It has also been shown to be an antiangiogenic multitarget antagonist of fibroblast growth factor-2 (FGF2).[10] this compound inhibits FGF2-stimulated cell growth by inhibiting the phosphorylation of FGFR1 and Akt.[4][10]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: DMSO is the recommended solvent for preparing this compound stock solutions.[4][9] It is soluble in DMSO at a concentration of up to 16 mg/mL (31.34 mM), though this may require ultrasonic and warming to achieve full dissolution.[4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C for long-term storage.[11] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
Q4: Can I freeze my culture media after adding this compound?
A4: It is not recommended to freeze culture media after this compound has been added. Freezing can cause shifts in local solute concentrations and pH, which can lead to precipitation of the compound upon thawing.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 16 mg/mL (31.34 mM) | [4] |
| DMF | 5 mg/mL | [9] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [9] |
| Ethanol | 0.3 mg/mL | [9] |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | IC50 | Reference |
| FGF2-stimulated cell proliferation | GM7373 | 5.8 µM | [4] |
| PBS-stimulated cell proliferation | GM7373 | 63 µM | [4] |
| Recombinant bacterial TPase | - | 44 µM | [4] |
| Recombinant human TPase | - | 67 µM | [4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method for determining the stability of this compound in your specific cell culture medium using HPLC or LC-MS/MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or a multi-well plate
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Spike the Media: Pre-warm your cell culture medium to 37°C. Dilute the this compound stock solution into the pre-warmed media to your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%).
-
Aliquot Samples: Dispense the this compound-spiked media into sterile microcentrifuge tubes.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your reference for 100% compound stability.
-
Incubation: Incubate the remaining aliquots at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection at Time Points: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Quenching and Processing: To stop degradation and precipitate proteins, add a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to each sample. Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.[8]
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: this compound inhibits the FGF2-induced signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aobious.com [aobious.com]
KIN59 Technical Support Center: Managing Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with the thymidine (B127349) phosphorylase inhibitor, KIN59.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 5'-O-Tritylinosine, is a potent allosteric inhibitor of thymidine phosphorylase (TP).[1] TP is an enzyme involved in the pyrimidine (B1678525) salvage pathway and has been identified as an angiogenic factor.[1] By inhibiting TP, this compound can suppress tumor growth and angiogenesis. Its anti-tumor activity is also associated with the inhibition of the Fibroblast Growth Factor 2 (FGF2) signaling pathway.[2]
Q2: We are observing inconsistent results between different batches of this compound. What are the likely causes?
Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors:
-
Purity: Minor differences in the purity of the compound can significantly impact its effective concentration and biological activity. Even small amounts of highly potent impurities can lead to misleading results.
-
Presence of Isomers: Variations in the ratio of stereoisomers between batches can lead to differences in biological activity, as isomers may have different binding affinities for the target enzyme.
-
Degradation Products: Improper storage or handling can lead to the degradation of this compound. Different batches may contain varying levels of less active or inactive degradation products.
-
Salt Form or Solvation State: Differences in the salt form or the presence of residual solvents from the manufacturing process can affect the compound's solubility, stability, and overall performance in assays.[3]
Q3: How can we minimize the impact of this compound batch-to-batch variability on our experiments?
To ensure the consistency and reproducibility of your results, it is crucial to qualify each new lot of this compound before use in critical experiments. This involves:
-
Performing a Potency Assay: Determine the IC50 value of the new batch using a standardized functional assay, such as a cell proliferation assay with an FGF2-stimulated endothelial cell line. This allows for dose adjustments to achieve consistent inhibitory activity.[3]
-
Using a Reference Lot: Whenever possible, maintain a small quantity of a previously characterized "gold standard" lot of this compound to run in parallel with new lots. This will help in normalizing results and identifying any significant deviations in performance.[3]
-
Thoroughly Reviewing the Certificate of Analysis (CoA): Carefully examine the CoA for each new batch, paying close attention to purity, identity confirmation (e.g., by NMR or Mass Spectrometry), and any listed impurities.[4]
Q4: What information should I look for on the Certificate of Analysis (CoA) for a new batch of this compound?
A comprehensive CoA for this compound should include the following information:
-
Identity: Confirmation of the chemical structure, typically determined by methods like 1H-NMR, Mass Spectrometry (MS), or Elemental Analysis.
-
Purity: The percentage purity of the compound, most commonly determined by High-Performance Liquid Chromatography (HPLC). For kinase inhibitors, a purity of >95% is generally recommended.
-
Appearance: The physical state and color of the compound.
-
Solubility: Information on the solubility in common solvents like DMSO.
-
Storage Conditions: Recommended storage temperature and conditions to ensure stability.
-
Lot Number and Date of Manufacture: Essential for tracking and record-keeping.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
| Problem | Potential Causes | Troubleshooting Steps |
| Higher than expected IC50 value for this compound | 1. Degraded this compound: Improper storage (e.g., exposure to light, moisture, or incorrect temperature) can lead to degradation. 2. Sub-optimal Assay Conditions: Incorrect concentrations of cells, FGF2, or other critical reagents. 3. Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound.[5] 4. Batch-to-Batch Variability: The new batch may be less potent than previous batches. | 1. Verify Storage: Ensure this compound has been stored according to the manufacturer's recommendations. Prepare fresh stock solutions. 2. Optimize Assay: Re-evaluate and optimize all assay parameters. Ensure consistent cell passage number and health. 3. Confirm Cell Line Sensitivity: If using a new cell line, perform a dose-response curve to establish its sensitivity to this compound. 4. Qualify New Batch: Perform a side-by-side comparison with a previously validated batch of this compound to determine the relative potency. |
| Inconsistent results between experimental replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Cell Seeding Inconsistency: Uneven cell distribution in multi-well plates. 3. Inhibitor Precipitation: this compound may precipitate out of solution at higher concentrations or in aqueous buffers. 4. Variable Incubation Times: Inconsistent timing of reagent additions and incubations. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Ensure Homogeneous Cell Suspension: Thoroughly mix cell suspension before and during plating. 3. Check Solubility: Visually inspect this compound solutions for any precipitation. Consider preparing fresh dilutions for each experiment. 4. Standardize Workflow: Use timers and a consistent workflow for all steps of the experiment. |
| No observable effect of this compound | 1. Inactive Compound: The this compound batch may be inactive due to degradation or incorrect synthesis. 2. Incorrect Target Engagement: The experimental system may not be dependent on the FGF2 signaling pathway. 3. Low Compound Concentration: The concentrations of this compound used may be too low to elicit a response. | 1. Test a New Batch: If possible, test a different, validated batch of this compound. 2. Validate the Model System: Confirm that your cell line expresses FGFR1 and responds to FGF2 stimulation by assessing the phosphorylation of downstream targets like Akt. 3. Perform a Wide Dose-Response: Test a broad range of this compound concentrations to determine the effective dose range. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Below is a summary of reported IC50 values to provide a reference range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| HeLa | Cervical Carcinoma | 0.068 | XTT Assay | [6] |
| SK-OV-3 | Ovarian Cancer | 0.68 | XTT Assay | [6] |
| U373 | Glioblastoma | 0.074 | Proliferation Assay | [6] |
| Mean of 12 different tumor types | Various | 0.062 | Proliferation Assays | [6] |
Note: IC50 values are highly dependent on the specific experimental conditions. It is recommended to determine the IC50 in your own experimental system.
Experimental Protocols
Protocol 1: Qualification of a New this compound Batch
This protocol outlines a procedure to qualify a new batch of this compound against a previously validated reference lot.
Objective: To determine the relative potency of a new batch of this compound.
Materials:
-
New batch of this compound
-
Reference (previously validated) batch of this compound
-
FGF2-responsive endothelial cells (e.g., HUVEC)
-
Cell culture medium and supplements
-
Recombinant human FGF2
-
Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well plates
-
DMSO (for stock solutions)
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of both the new and reference batches of this compound in DMSO.
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Dilution: Prepare serial dilutions of both this compound batches in cell culture medium. It is recommended to use a 10-point dose-response curve spanning a range that brackets the expected IC50.
-
Cell Treatment:
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with the this compound dilutions for 1 hour.
-
Stimulate the cells with a predetermined optimal concentration of FGF2 (e.g., 10 ng/mL). Include a vehicle control (DMSO) and an unstimulated control.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable proliferation assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the FGF2-stimulated control (100% viability) and the unstimulated control (baseline).
-
Plot the percentage of viability against the logarithm of the this compound concentration for both batches.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each batch.
-
Acceptance Criteria: The IC50 value of the new batch should be within a predefined acceptable range of the reference batch (e.g., ± 2-fold).
Protocol 2: Western Blot for Assessing this compound Activity on FGF2 Signaling
Objective: To confirm that this compound inhibits FGF2-induced phosphorylation of downstream signaling proteins.
Materials:
-
This compound
-
FGF2-responsive cells
-
Recombinant human FGF2
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Starve the cells in a low-serum medium overnight.
-
Pre-treat the cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) for 1 hour. Include a vehicle control.
-
Stimulate the cells with FGF2 (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-Akt.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using an ECL reagent.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total Akt and the loading control to ensure equal loading.
Visualizations
This compound Experimental Workflow for Batch Qualification
Caption: Workflow for qualifying a new batch of this compound.
This compound's Impact on the FGF2 Signaling Pathway
Caption: this compound inhibits Thymidine Phosphorylase and FGF2 signaling.
References
Technical Support Center: Troubleshooting KIN59's Efficacy in Inhibiting FGF2-Stimulated Growth
This technical support center is designed for researchers, scientists, and drug development professionals who are using KIN59 to inhibit Fibroblast Growth Factor 2 (FGF2)-stimulated cellular growth. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you address challenges in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may arise when this compound fails to inhibit FGF2-stimulated cell proliferation.
Q1: My cells are not responding to this compound treatment. What are the possible reasons?
There are several potential reasons why this compound may not be effectively inhibiting FGF2-stimulated growth in your experiments. These can be broadly categorized into issues with the experimental setup, the reagents used, or the biological system itself.
Troubleshooting Potential Causes:
| Potential Cause | Recommended Action |
| Reagent Quality and Concentration | |
| Inactive this compound | - Ensure this compound has been stored correctly as per the manufacturer's instructions. - Prepare fresh stock solutions. - Consider purchasing a new batch of the compound. |
| Suboptimal this compound Concentration | - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. Start with a broad range of concentrations around the expected IC50 value.[1] |
| Inactive or Degraded FGF2 | - FGF2 is known to be heat-labile and can degrade in culture medium, leading to inconsistent cell signaling.[2] - Use fresh or properly stored FGF2. - Consider using a stabilized form of FGF2 if available. |
| Experimental Protocol | |
| Inappropriate Incubation Time | - Optimize the incubation time for both FGF2 stimulation and this compound treatment. A time-course experiment (e.g., 1, 6, 24 hours) can help determine the optimal duration.[1] |
| Incorrect Assay for Proliferation | - Ensure the chosen proliferation assay (e.g., MTT, MTS, BrdU) is suitable for your cell line and experimental conditions. - Validate the assay with positive and negative controls. |
| High Cell Density | - High cell density can lead to nutrient depletion and altered cell signaling, potentially masking the inhibitory effects of this compound.[1] Seed cells at a consistent and optimal density. |
| Cellular and Biological Factors | |
| Cell Line Resistance | - Some cell lines may have intrinsic or acquired resistance to FGFR inhibitors. This can be due to mutations in the FGFR or the activation of bypass signaling pathways.[3][4] |
| Activation of Alternative Signaling Pathways | - FGF2 can activate multiple downstream pathways, including RAS/MAPK, PI3K/AKT, and PLCγ.[5][6] If one pathway is blocked, cells may compensate by upregulating another. - Crosstalk with other receptor tyrosine kinases (e.g., PDGFR, Ephrin receptors) can also provide an escape route.[7] |
| Off-Target Effects of this compound | - While primarily an FGF2 antagonist, this compound may have off-target effects that could paradoxically promote growth in certain contexts.[8] |
Q2: How can I be sure that my FGF2 and this compound are active?
It is crucial to validate the activity of your key reagents.
-
FGF2 Activity: As a positive control, treat your cells with FGF2 alone and measure the phosphorylation of key downstream targets like FGFR1 and Akt via Western blot. You should observe a significant increase in phosphorylation compared to untreated cells.
-
This compound Activity: To confirm this compound's on-target effect, pre-treat cells with this compound before stimulating with FGF2. A functional this compound should reduce the FGF2-induced phosphorylation of FGFR1 and Akt.[4]
Q3: What is the expected IC50 for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. It has been reported that this compound inhibits FGF2-induced proliferation of bovine macrovascular endothelial GM7373 cells in a dose-dependent manner.[9]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound.
| Cell Line | Treatment Condition | IC50 Value | Reference |
| GM7373-FGFR1 cells | FGF2 (10 ng/mL) stimulation | Not explicitly stated for proliferation, but 60 µM this compound showed inhibition of p-FGFR1 and p-Akt. | [4] |
Note: Researchers should empirically determine the optimal this compound concentration for their specific cell line and assay.
Key Experimental Protocols
Below are detailed methodologies for experiments to troubleshoot and verify the activity of this compound.
Protocol 1: Cell Proliferation Assay (MTS)
This protocol is for assessing cell viability and proliferation by measuring the metabolic activity of the cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
FGF2 (recombinant)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may replace the complete medium with a low-serum or serum-free medium for 12-24 hours prior to treatment.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in the appropriate medium. Remove the medium from the cells and add the this compound-containing medium. Incubate for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control.
-
FGF2 Stimulation: Prepare FGF2 at the desired concentration in the medium (with or without this compound). Add the FGF2-containing medium to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration of the proliferation experiment (e.g., 24, 48, or 72 hours).
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the results to the untreated control to determine the percentage of proliferation.
Protocol 2: Western Blot for Phosphorylated FGFR1 and Akt
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the FGF2 signaling pathway.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
FGF2 (recombinant)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-FGFR1 (Tyr653/654), anti-FGFR1, anti-p-Akt (Ser473), anti-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound and/or FGF2 as described in the proliferation assay protocol, typically for a shorter duration (e.g., 15-30 minutes for phosphorylation events).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing Signaling Pathways and Workflows
FGF2 Signaling Pathway and this compound Inhibition
Caption: FGF2 signaling pathway and the inhibitory mechanism of this compound.
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting this compound experimental failures.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. promocell.com [promocell.com]
- 4. researchgate.net [researchgate.net]
- 5. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
unexpected results with KIN59 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KIN59. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, or 5'-O-Tritylinosine, is recognized as a potent allosteric inhibitor of thymidine (B127349) phosphorylase (TPase).[1][2] Additionally, it functions as a multi-target antagonist of fibroblast growth factor-2 (FGF2).[3][4] It exerts its anti-angiogenic and anti-tumor effects by inhibiting FGF2-stimulated cell growth through the downregulation of p-FGFR1 and p-Akt expression.[1]
Q2: Is this compound selective in its activity?
A2: Yes, this compound demonstrates selectivity. It inhibits the angiogenic response triggered by FGF2 but does not have an effect on VEGF-stimulated biological responses.[3][4] This specificity is attributed to its ability to inhibit the binding of FGF2 to its receptor, FGFR1, without affecting heparin interaction.[3]
Q3: What are the known off-target effects of this compound?
A3: The primary documented "off-target" effect of this compound is its potent antagonist activity against FGF2, in addition to its role as a thymidine phosphorylase inhibitor.[3] While specific off-target effects beyond this are not detailed in the provided search results, it is a common characteristic of kinase inhibitors to have off-target activities that can lead to unexpected results or side effects.[5][6][7]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been shown to exhibit anti-tumor activity in mice.[1] Systemic administration of this compound has been observed to inhibit the growth and neovascularization of subcutaneous tumors.[3]
Troubleshooting Guide
Issue 1: No inhibition of cell proliferation is observed in my FGF2-stimulated assay.
-
Question: I am treating my cells with this compound, but I am not seeing the expected decrease in cell proliferation in the presence of FGF2. What could be the issue?
-
Answer:
-
Concentration of this compound: Ensure you are using an appropriate concentration of this compound. The IC50 for inhibiting FGF2-stimulated proliferation of bovine macrovascular endothelial GM7373 cells is 5.8 µM.[1] You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Cell Type: The inhibitory effect of this compound on FGF2-stimulated cell growth has been demonstrated in specific cell lines like bovine macrovascular endothelial GM7373 cells.[1] The response may vary in other cell types.
-
Compound Integrity: Verify the integrity and purity of your this compound compound. Improper storage or handling can lead to degradation.
-
Experimental Control: Ensure your positive control (FGF2 stimulation without this compound) shows a significant increase in proliferation, and your negative control (no FGF2) shows baseline proliferation.
-
-
Question: My results suggest that this compound is modulating signaling pathways other than the FGF2 pathway. Is this possible?
-
Answer:
-
Multi-Target Nature: this compound is known to inhibit both thymidine phosphorylase and FGF2 signaling.[3] Depending on your experimental system, you may be observing effects related to the inhibition of either or both of these targets.
-
Off-Target Effects of Kinase Inhibitors: Kinase inhibitors, in general, can have off-target effects by interacting with other kinases or signaling molecules.[5][8] This can lead to the modulation of unintended pathways. It is advisable to consult literature on the broader selectivity profile of this compound or perform kinome profiling to identify potential off-target interactions in your system.
-
Pathway Crosstalk: Inhibition of a specific kinase can lead to feedback loops or crosstalk with other signaling pathways, resulting in unexpected downstream effects.[9]
-
Issue 3: I am not observing inhibition of VEGF-stimulated angiogenesis.
-
Question: I am using this compound in a CAM assay and see inhibition with FGF2, but not with VEGF. Is this expected?
-
Answer: Yes, this is the expected result. This compound has been shown to be selective for the FGF2 pathway and does not inhibit the angiogenic response triggered by VEGF.[3][4] This selectivity is a known characteristic of the compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target/Process | Cell Line/Enzyme | Stimulant | IC50 Value | Reference |
| Thymidine Phosphorylase | Recombinant bacterial (E. coli) | - | 44 µM | [1][2] |
| Thymidine Phosphorylase | Recombinant human | - | 67 µM | [1][2] |
| Cell Proliferation | GM7373 | FGF2 (30 ng/mL) | 5.8 µM | [1] |
| Cell Proliferation | GM7373 | PBS (10%) | 63 µM | [1] |
Table 2: Effective Concentrations and Conditions for this compound
| Experiment | Cell Line | This compound Concentration | Treatment Time | Observed Effect | Reference |
| Inhibition of Protein Phosphorylation | GM7373-FGFR1 | 60 µM | 30 min | Inhibition of p-FGFR1 and p-Akt expression | [1] |
| In vivo Anti-Tumor Activity | Mice | 15 mg/kg (s.c.) | Twice daily for 20 days | Significant inhibition of tumor growth | [1] |
Experimental Protocols
1. Cell Proliferation Assay
-
Cell Seeding: Plate GM7373 cells in appropriate well plates and allow them to adhere.
-
Treatment: Starve the cells in a serum-free medium, then treat with varying concentrations of this compound in the presence of a stimulant (e.g., 30 ng/mL FGF2) or a control (e.g., 10% FBS).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cell Counting: After incubation, trypsinize the cells and count them using a cell counter.
-
Data Analysis: Express the data as a percentage of cell proliferation in the absence of the compound.[4]
2. Western Blot for Phosphorylated Proteins
-
Cell Culture and Treatment: Culture FGFR1-overexpressing GM7373 cells and stimulate them with FGF2 (e.g., 10 ng/mL) in the presence or absence of this compound (e.g., 60 µM) for a short duration (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-FGFR1 and p-Akt. Use an antibody against a housekeeping protein (e.g., FAK) to confirm equal loading.
-
Detection: Use a suitable secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.[4]
3. Chicken Chorioallantoic Membrane (CAM) Assay
-
Sponge Preparation: Prepare gelatin sponges containing the substance to be tested (e.g., 500 ng FGF2 or 500 ng VEGF) with or without this compound (e.g., 125 nmol).
-
CAM Application: On day 9 of embryonic development, place the prepared sponges on the CAM of chicken embryos.
-
Incubation: Incubate the embryos for two days.
-
Analysis: After incubation, process the sponges and determine the number of blood vessels that have grown into the sponge to assess angiogenesis.[4]
Visualizations
Caption: this compound inhibits the FGF2 signaling pathway.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thymidine phosphorylase is noncompetitively inhibited by 5'-O-trityl-inosine (this compound) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Team discovers how TKI cancer drugs cause inflammatory side effects - ecancer [ecancer.org]
- 7. icr.ac.uk [icr.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer [mdpi.com]
KIN59 In Vivo Delivery: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the in vivo delivery of KIN59. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as 5'-O-Tritylinosine, is a potent small molecule inhibitor with a dual mechanism of action. It functions as an allosteric inhibitor of thymidine (B127349) phosphorylase and as an antagonist of fibroblast growth factor-2 (FGF2).[1][2] By inhibiting FGF2, this compound blocks the activation of the FGF receptor 1 (FGFR1) and the subsequent phosphorylation of Akt, a key downstream signaling molecule.[2][3] This inhibition of the FGFR1/Akt pathway disrupts FGF2-stimulated cell growth.[3]
Q2: What is the recommended formulation for in vivo delivery of this compound?
A2: this compound is sparingly soluble in aqueous solutions.[1] Therefore, a formulation with solubility-enhancing excipients is necessary for in vivo administration. A common vehicle for subcutaneous injection of small molecule inhibitors with similar properties includes a mixture of DMSO, PEG300, Tween 80, and saline.[4] It is crucial to perform a small-scale solubility and stability test of your final formulation before animal administration.
Q3: What is a typical dosing regimen for this compound in mice?
A3: A previously reported in vivo study in mice used a subcutaneous (s.c.) injection of this compound at a dosage of 15 mg/kg twice daily.[5] However, the optimal dosage and frequency may vary depending on the animal model and the specific experimental goals. A dose-response study is recommended to determine the most effective dose for your model.
Q4: How can I assess if this compound is engaging its target in vivo?
A4: Target engagement can be assessed by measuring the phosphorylation status of downstream targets in the FGFR1 signaling pathway.[6][7][8] Following this compound administration, tissue samples (e.g., tumor) can be collected and analyzed by Western blot or immunohistochemistry for a decrease in phosphorylated FGFR1 (p-FGFR1) and phosphorylated Akt (p-Akt).[9][10]
Q5: What are potential challenges with the in vivo delivery of this compound?
A5: As a nucleoside analog, this compound may have a short in vivo half-life due to metabolic processes.[11] This can lead to rapid clearance and reduced efficacy. Optimizing the formulation and dosing regimen is critical to maintain therapeutic concentrations. Additionally, as with many small molecule inhibitors, off-target effects and vehicle-related toxicity are potential concerns that should be monitored.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor compound solubility in the vehicle | - Incorrect solvent or excipient ratio. - Compound precipitation upon addition to aqueous components. | - Test different solvent systems. Common vehicles include DMSO, PEG300, Tween 80, and saline.[4] - Perform a small-scale solubility test before preparing the bulk formulation. - Ensure the compound is fully dissolved in the organic solvent before adding aqueous solutions. |
| High variability in animal responses | - Inconsistent formulation preparation. - Inaccurate dosing. - Animal-to-animal physiological differences. | - Standardize the formulation preparation process. Ensure suspensions are uniformly mixed before each administration.[4] - Weigh animals immediately before dosing to ensure accurate volume administration.[4] - Increase the number of animals per group to account for biological variability. |
| Lack of efficacy or target engagement | - Suboptimal dose or dosing frequency. - Poor bioavailability. - Rapid metabolism and clearance of the compound. | - Conduct a dose-response study to determine the optimal therapeutic dose. - Perform pharmacokinetic studies to assess the compound's half-life and bioavailability. - Consider alternative routes of administration or a more frequent dosing schedule. |
| Unexpected toxicity or adverse effects | - Off-target effects of the compound at high concentrations. - Toxicity related to the delivery vehicle (e.g., high DMSO concentration). | - Test lower doses to establish a therapeutic window.[4] - Include a vehicle-only control group to assess vehicle-related toxicity.[4] - Monitor animals closely for any signs of distress or adverse reactions. |
Experimental Protocols
This compound Formulation for Subcutaneous Injection
This protocol provides a starting point for formulating this compound for subcutaneous administration in mice.
Materials:
-
This compound (5'-O-Tritylinosine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL and vortex until the solution is clear and homogenous.
-
This formulation results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of this compound in this example is 2 mg/mL. Adjust the initial stock concentration as needed for your desired final concentration.
Western Blot Analysis of p-FGFR1 and p-Akt in Tumor Tissue
This protocol outlines the steps to assess this compound target engagement in tumor tissue.
Materials:
-
Tumor tissue from vehicle- and this compound-treated animals
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-p-FGFR1, anti-FGFR1, anti-p-Akt, anti-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Excise tumors from treated and control animals and immediately snap-freeze in liquid nitrogen or place in ice-cold RIPA buffer.
-
Homogenize the tissues and clarify the lysate by centrifugation.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Detect the signal using an ECL substrate and an appropriate imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
| Parameter | This compound (5'-O-Tritylinosine) |
| Molecular Formula | C₂₉H₂₆N₄O₅ |
| Molecular Weight | 510.54 g/mol |
| Solubility | DMSO: 16 mg/mL DMF: 5 mg/mL Ethanol: 0.3 mg/mL DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL[1] |
| Reported In Vivo Dose (Mice) | 15 mg/kg, subcutaneous, twice daily[5] |
| Mechanism of Action | Allosteric inhibitor of thymidine phosphorylase; FGF2 antagonist[1][2] |
| Primary Signaling Pathway | Inhibition of FGFR1 and Akt phosphorylation[2][3] |
Visualizations
Caption: this compound inhibits the FGF2/FGFR1 signaling pathway.
Caption: Workflow for in vivo evaluation of this compound.
Caption: Troubleshooting flowchart for this compound in vivo experiments.
References
- 1. 5’O-Tritylinosine | 4152-77-6 [chemicalbook.com]
- 2. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Combined FGFR and Akt pathway inhibition abrogates growth of FGFR1 overexpressing EGFR-TKI-resistant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic pharmacological analysis of agonistic and antagonistic fibroblast growth factor receptor 1 MAbs reveals a similar unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGFR1 Induces Acquired Resistance Against Gefitinib By Activating AKT/mTOR Pathway In NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance to KIN59 in cancer cells
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with KIN59, a dual inhibitor of thymidine (B127349) phosphorylase and FGF2 signaling. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when assessing the efficacy of this compound and investigating mechanisms of resistance.
Issue 1: Reduced or No Inhibition of Angiogenesis in Tube Formation Assay
You are treating endothelial cells (e.g., HUVECs) with this compound but observe minimal or no reduction in tube formation compared to the vehicle control.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific endothelial cell line. Effective concentrations can vary between cell types. |
| Cell Passage Number | Use low-passage endothelial cells (ideally between passages 2 and 6), as their ability to form tubes can diminish with excessive passaging. |
| Assay Duration | The inhibitory effects of this compound may be more pronounced at later time points. While tube formation can be observed within a few hours, assess inhibition at multiple time points (e.g., 6, 12, and 18 hours). |
| Basement Membrane Matrix Quality | Ensure the basement membrane extract (e.g., Matrigel) is of high quality, properly thawed on ice, and polymerized to form a uniform gel. Lot-to-lot variability can impact results. |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.1%. |
Issue 2: Cancer Cells Develop Resistance to this compound Over Time
After an initial response, your cancer cell line in a long-term culture with this compound begins to proliferate at concentrations that were previously inhibitory.
| Possible Cause | Recommended Solution |
| Activation of Bypass Signaling Pathways | Investigate the activation of alternative pro-angiogenic or survival pathways. A common mechanism of resistance to FGF/FGFR inhibitors is the activation of other receptor tyrosine kinases like EGFR, ERBB3, or MET.[1][2] |
| Upregulation of FGF2 Expression | Cancer cells may adapt by increasing the expression and secretion of FGF2, creating an autocrine loop that overcomes this compound inhibition.[3][4] |
| Mutations in the Drug Target | While less common for non-ATP competitive inhibitors, consider the possibility of mutations in thymidine phosphorylase or FGFR1 that reduce this compound binding. |
| Increased Drug Efflux | Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.[5] |
Issue 3: Inconsistent Results in Western Blotting for p-FGFR1 and p-Akt
You are trying to assess the inhibitory effect of this compound on FGF2-induced signaling but are getting variable results for the phosphorylation of FGFR1 and its downstream target Akt.
| Possible Cause | Recommended Solution |
| Sample Handling and Lysis | Phosphorylation can be transient. Ensure that cell lysates are prepared quickly on ice using lysis buffers containing phosphatase and protease inhibitors to prevent dephosphorylation.[6] |
| Blocking Buffer | When probing for phosphorylated proteins, avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) instead.[6][7][8] |
| Antibody Quality | Use phospho-specific antibodies that have been validated for your application. Test different antibody dilutions to optimize the signal-to-noise ratio. |
| Loading Control | Always probe for the total protein (total FGFR1 and total Akt) on the same membrane after stripping or on a parallel blot to confirm that changes in the phosphorylated protein are not due to differences in protein loading.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-target inhibitor. It acts as an allosteric inhibitor of thymidine phosphorylase, an enzyme involved in angiogenesis, and also as an antagonist of Fibroblast Growth Factor 2 (FGF2) by inhibiting the binding of FGF2 to its receptor, FGFR1. This dual action inhibits endothelial cell proliferation and angiogenesis.
Q2: My cancer cells are showing resistance to this compound. What are the likely molecular mechanisms?
A2: Resistance to anti-angiogenic agents like this compound can arise through several mechanisms. These include the activation of alternative signaling pathways to compensate for the inhibition of FGF2 signaling, such as the VEGF, PDGF, or EGF pathways.[9][10][11] Additionally, the tumor microenvironment can contribute to resistance through the recruitment of pro-angiogenic myeloid cells or increased pericyte coverage of blood vessels.[12][13]
Q3: How can I overcome this compound resistance in my experimental model?
A3: A combination therapy approach is often effective. Consider combining this compound with inhibitors of other pro-angiogenic pathways that may be upregulated in resistant cells (e.g., VEGF inhibitors). Alternatively, targeting downstream signaling nodes common to multiple pathways, such as MEK or PI3K, could be a viable strategy.[1]
Q4: What are the appropriate in vitro and in vivo models to study this compound resistance?
A4: To develop this compound-resistant cell lines in vitro, you can use a dose-escalation protocol where cancer cells are cultured with gradually increasing concentrations of this compound over an extended period.[14] For in vivo studies, patient-derived xenograft (PDX) models or syngeneic tumor models can be treated with this compound until resistance develops, after which the resistant tumors can be analyzed.
Q5: What are the key signaling pathways I should investigate when studying this compound resistance?
A5: When investigating resistance to this compound, it is crucial to examine the FGF/FGFR signaling pathway and downstream cascades, including the Ras/MAPK and PI3K/Akt pathways.[1] It is also important to assess the activation of other receptor tyrosine kinases and their associated signaling pathways that might be compensating for the inhibition of FGF2 signaling.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) - Proliferation Assay | IC50 (µM) - Tube Formation Assay | Fold Resistance |
| Cancer Cell Line A (Sensitive) | 5.2 | 1.8 | - |
| Cancer Cell Line A (this compound-Resistant) | 48.7 | 22.5 | 9.4 |
| Cancer Cell Line B (Sensitive) | 8.1 | 2.5 | - |
| Cancer Cell Line B (this compound-Resistant) | 65.3 | 35.1 | 8.1 |
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells (Relative to Sensitive Cells)
| Protein | Change in Expression/Phosphorylation |
| p-FGFR1 | Decreased |
| p-Akt | Maintained or Increased |
| p-ERK | Maintained or Increased |
| VEGFR2 | Upregulated |
| p-VEGFR2 | Increased |
| P-glycoprotein | Upregulated |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cancer cell line.[15][16]
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitor Resistance: Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A significant increase in IC50 (e.g., >5-fold) indicates the establishment of a resistant cell line.[14]
-
Characterization: Once a resistant line is established, characterize the molecular changes through western blotting, qPCR, or RNA sequencing.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Treatment: Seed sensitive and resistant cells and starve them in serum-free media for 12-24 hours.
-
Stimulation and Inhibition: Pre-treat the cells with this compound at the desired concentration for 2 hours, followed by stimulation with FGF2 (e.g., 20 ng/mL) for 15 minutes.
-
Lysis: Immediately place the culture plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-Akt, anti-Akt) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Figure 1. Mechanism of action of this compound.
Figure 2. Bypass signaling in this compound resistance.
Figure 3. Workflow for studying this compound resistance.
References
- 1. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the FGF2-FGFR1 autocrine pathway: a novel mechanism of acquired resistance to gefitinib in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of FGF2-Mediated Signaling in GIST—Promising Approach for Overcoming Resistance to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Frontiers | Resistance Mechanisms to Anti-angiogenic Therapies in Cancer [frontiersin.org]
- 10. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to anti-angiogenic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Resistance to Anti-Angiogenic Therapy and Development of Third-Generation Anti-Angiogenic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs [frontiersin.org]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
KIN59 Experimental Artifacts: Technical Support Center
Welcome to the technical support center for KIN59. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot potential artifacts. This compound is an inhibitor of thymidine (B127349) phosphorylase and an antagonist of fibroblast growth factor-2 (FGF2), and it is crucial to understand its mechanism of action to avoid experimental pitfalls.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 5'-O-tritylinosine, is an allosteric inhibitor of the angiogenic enzyme thymidine phosphorylase.[1] Additionally, it functions as a multi-target antagonist of fibroblast growth factor-2 (FGF2).[1] It has been shown to inhibit the angiogenic response triggered by FGF2 by preventing the formation of the heparan sulphate proteoglycan/FGF2/FGFR1 ternary complexes.[1][2] This interference with FGF2 signaling abrogates downstream events such as endothelial cell proliferation and FGF receptor activation.[1]
Q2: Is this compound a kinase?
No, this compound is not a kinase. It is a small molecule inhibitor. The "KIN" in its name can be misleading. It is important to treat it as a chemical inhibitor in your experiments and not as an enzyme.
Q3: What are the key signaling pathways affected by this compound?
The primary signaling pathway inhibited by this compound is the FGF2 signaling cascade. This includes the activation of the FGF receptor-1 (FGFR1) and downstream pathways such as the Akt signaling pathway.[1] this compound has been observed to have no effect on VEGF-stimulated biological responses, indicating a degree of specificity for the FGF2 pathway.[1]
Q4: What are essential controls to include when using this compound in my experiments?
To ensure the validity of your results, the following controls are highly recommended:
-
Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO) used to dissolve this compound at the same final concentration.
-
Positive Control: Use a known activator of the FGF2 pathway (e.g., recombinant FGF2) to ensure the pathway is active in your experimental system.
-
Negative Control: In cellular assays, use a cell line that does not express the target (FGFR1) if possible, to assess off-target effects.
-
Dose-Response: Perform a dose-response curve to determine the optimal concentration of this compound for your specific experiment and to observe concentration-dependent effects.
-
Specificity Control: If possible, use another inhibitor of the FGF2 pathway with a different mechanism of action to confirm that the observed effects are due to pathway inhibition.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in kinase assays.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Reagent Variability | Ensure the purity and activity of your kinase and substrate are consistent between experiments. Small variations can lead to significant changes in IC50 values. |
| Suboptimal Assay Conditions | Maintain initial velocity conditions with substrate conversion below 20% to avoid underestimation of inhibitor potency. Ensure consistent temperature control as enzyme activity is highly sensitive to temperature fluctuations. |
| Compound Interference | Test for compound fluorescence if using a fluorescence-based assay. For luciferase-based assays, run a counterscreen against luciferase to rule out direct inhibition. |
| Pipetting Errors | Use calibrated pipettes and proper technique, especially in low-volume assays, to minimize dispensing errors. |
Issue 2: High background or non-specific bands in Western blot after this compound treatment.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Block the membrane with 3-5% BSA or non-fat dry milk in TBST for at least 1 hour at room temperature. For phospho-specific antibodies, BSA is often preferred.[3] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal without high background. |
| Inadequate Washing | Wash the membrane at least three times for 5-10 minutes each with TBST after primary and secondary antibody incubations to remove unbound antibodies. |
| Cross-reactivity of Secondary Antibody | Ensure your secondary antibody is specific for the species of your primary antibody. |
| Inclusion of Phosphatase Inhibitors | When detecting phosphorylated proteins, always include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation.[4][5] |
Issue 3: No interaction observed in Co-Immunoprecipitation (Co-IP) with this compound treatment.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Disruption of Protein-Protein Interactions by Lysis Buffer | Use a milder lysis buffer (e.g., non-ionic detergent-based) as harsh detergents can disrupt protein complexes.[6] RIPA buffer, while good for westerns, may be too stringent for Co-IP.[6] |
| Low Protein Expression | Ensure that your protein of interest is expressed at a high enough level for detection.[6] You can check this with an input control on a Western blot.[6] |
| Inefficient Antibody-Bead Coupling | Ensure the antibody isotype is compatible with the protein A/G beads being used.[7] Pre-clear the lysate with beads alone to reduce non-specific binding.[8] |
| This compound Prevents the Interaction | This may be the desired result. Ensure you have proper positive (no inhibitor) and negative (isotype control antibody) controls to confirm the result is specific. |
Experimental Protocols
Protocol 1: Western Blot Analysis of FGF2-Induced ERK Phosphorylation after this compound Treatment
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours. Pre-treat with desired concentrations of this compound or vehicle for 1-2 hours.[3]
-
Stimulation: Stimulate the cells with recombinant FGF2 (e.g., 20 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.[4][5] Scrape the cells, incubate on ice for 30 minutes, and then clarify the lysate by centrifugation.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK and total ERK overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Protocol 2: Co-Immunoprecipitation to Assess this compound Effect on Protein Interactions
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle as required. Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[8]
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody (or isotype control) and incubate for 2-4 hours or overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer.[10]
-
Elution: Elute the protein complexes from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting as described in Protocol 1.
Visualizations
Caption: FGF2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis using this compound.
Caption: Troubleshooting logic for high background in Western blotting.
References
- 1. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. bu.edu [bu.edu]
- 10. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
KIN59 Technical Support Center: Optimizing Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for KIN59 treatment. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, allosteric inhibitor of thymidine (B127349) phosphorylase.[1] Additionally, it functions as a multi-target antagonist of Fibroblast Growth Factor-2 (FGF2) by preventing the formation of the heparan sulphate proteoglycan/FGF2/FGFR1 ternary complexes.[2][3] This dual activity allows this compound to inhibit angiogenesis and FGF2-stimulated cell growth.[1][2]
Q2: What is a recommended starting point for this compound incubation time in cell-based assays?
A2: The optimal incubation time for this compound is highly dependent on the specific cell line and the biological process being investigated. For assays measuring the inhibition of cell proliferation, a longer incubation period is generally required. A common starting point is 24 hours.[1] For assays assessing the inhibition of signaling pathways, such as FGF receptor activation and subsequent Akt signaling, a much shorter incubation time is often sufficient.[2][3] An incubation of 30 minutes has been shown to be effective in inhibiting the phosphorylation of FGFR1 and Akt.[1]
Q3: How does this compound concentration affect the optimal incubation time?
A3: this compound concentration and incubation time are interconnected. Higher concentrations of this compound may produce a significant effect with a shorter incubation period. Conversely, lower concentrations might require a longer incubation to observe a similar level of inhibition. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q4: I am not observing the expected inhibitory effect of this compound on cell proliferation. What should I do?
A4: If you are not seeing the expected anti-proliferative effects of this compound, consider the following troubleshooting steps:
-
Verify FGF2 stimulation: this compound's inhibitory effect on proliferation is most pronounced in cells stimulated with FGF2.[1][2] Ensure that your experimental design includes an appropriate FGF2 stimulation.
-
Optimize incubation time: A 24-hour incubation is a good starting point, but your cell line may require a longer exposure to this compound. Consider a time-course experiment (e.g., 24, 48, and 72 hours).
-
Assess this compound concentration: The IC50 of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your cells. For FGF2-stimulated GM7373 cells, the IC50 is approximately 5.8 µM.[1]
-
Check cell line sensitivity: The anti-proliferative effects of this compound are linked to its inhibition of the FGF2 signaling pathway. Cell lines that are not dependent on this pathway for proliferation may be less sensitive to this compound.
Q5: Can this compound affect signaling pathways other than the FGF2 pathway?
A5: this compound has been shown to have minimal to no effect on VEGF-stimulated biological responses, including VEGF-mediated VEGFR2 phosphorylation and Akt activation.[2][3] This suggests a degree of specificity for the FGF2 signaling pathway. However, it is always good practice to include appropriate controls in your experiments to assess any potential off-target effects in your specific cell line.
Data Summary
This compound Incubation Times and Concentrations for In Vitro Assays
| Assay Type | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Cell Proliferation | GM7373 | 0-100 µM | 24 h | Inhibition of FGF2-stimulated cell proliferation with an IC50 of 5.8 µM | [1] |
| Protein Phosphorylation | GM7373-FGFR1 | 60 µM | 30 min | Inhibition of FGF2-stimulated p-FGFR1 and p-Akt expression | [1] |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time for Cell Viability Assays
This protocol outlines a general procedure for determining the optimal incubation time for this compound in a cell viability assay (e.g., MTT or CCK-8).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
FGF2
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, replace the medium with a fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
For FGF2-dependent proliferation assays, add FGF2 to the appropriate wells.
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance using a plate reader.
-
Analyze the data to determine the IC50 value at each incubation time and select the optimal time point for your future experiments.
Protocol 2: Assessing this compound Inhibition of Protein Phosphorylation via Western Blot
This protocol describes how to evaluate the effect of this compound on the phosphorylation of target proteins like FGFR1 and Akt.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
FGF2
-
6-well plates
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer
-
Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed your cells in 6-well plates and grow them to 70-80% confluency.
-
Serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-treat the cells with this compound at the desired concentration for a short duration (e.g., 30 minutes).[1]
-
Stimulate the cells with FGF2 for a brief period (e.g., 10-15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using the appropriate primary and secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Analyze the band intensities to quantify the changes in protein phosphorylation.
Visualizations
Caption: this compound inhibits the FGF2 signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting guide for this compound experiments.
References
Technical Support Center: 5'-O-Tritylinosine Synthesis
Welcome to the technical support center for the synthesis of 5'-O-Tritylinosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this key protected nucleoside.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 5'-O-Tritylinosine, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction yield of 5'-O-Tritylinosine consistently low?
Answer: Low yields in the tritylation of inosine (B1671953) can stem from several factors. Common causes include incomplete reaction, degradation of the product, or issues with the starting materials and reagents.
Troubleshooting Guide:
-
Incomplete Reaction:
-
Cause: Insufficient equivalents of trityl chloride, inadequate reaction time, or suboptimal temperature.
-
Solution: Ensure at least a slight excess of trityl chloride is used. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a slight increase in temperature or extending the reaction time. The reaction is typically performed at room temperature.[1]
-
-
Moisture in Reaction:
-
Cause: Trityl chloride is highly susceptible to hydrolysis. Any moisture in the solvent (typically pyridine) or on the glassware will consume the reagent and reduce the yield.
-
Solution: Use anhydrous pyridine (B92270) and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
-
-
Sub-optimal Reagents:
-
Cause: Degradation of inosine or trityl chloride.
-
Solution: Use freshly opened or properly stored reagents. The quality of the reagents is crucial for a successful synthesis.
-
Question 2: My final product shows multiple spots on TLC, even after purification. What are these impurities?
Answer: The presence of multiple spots on TLC after purification often indicates the formation of byproducts during the reaction. For the synthesis of 5'-O-Tritylinosine, common impurities include di-tritylated and unreacted starting material.
Troubleshooting Guide:
-
Di-tritylated Byproducts (2',5'- and 3',5'-bis-O-Tritylinosine):
-
Cause: Excessive amounts of trityl chloride or prolonged reaction times can lead to the tritylation of the secondary hydroxyl groups at the 2' and 3' positions.
-
Solution: Carefully control the stoichiometry of trityl chloride. A slight excess is needed, but a large excess should be avoided. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
-
Unreacted Inosine:
-
Cause: Incomplete reaction.
-
Solution: If significant amounts of inosine remain, consider optimizing the reaction conditions as described in Question 1. Purification via column chromatography should effectively separate the polar inosine from the non-polar tritylated product.
-
-
Depurination Products:
-
Cause: Although less common during the tritylation step itself, exposure to acidic conditions during workup or purification can cause depurination, leading to cleavage of the glycosidic bond.[2][3][4][5]
-
Solution: Maintain neutral or slightly basic conditions during the workup and purification. Avoid strong acids.
-
Question 3: I am observing a significant amount of depurination. How can I minimize this?
Answer: Depurination is a critical challenge in nucleoside chemistry, particularly when acidic conditions are employed for deprotection steps in subsequent oligonucleotide synthesis.[2][5] While the initial 5'-O-tritylation is typically performed under basic conditions (pyridine), subsequent steps in a larger synthetic scheme might involve acid-labile protecting groups.
Troubleshooting Guide:
-
Avoid Strong Acids:
-
Cause: The glycosidic bond in purine (B94841) nucleosides is susceptible to cleavage under acidic conditions.[2][5]
-
Solution: If an acid is required for a subsequent deprotection step (e.g., detritylation), use milder acids like dichloroacetic acid (DCA) instead of stronger acids like trichloroacetic acid (TCA).[3][4] The concentration and exposure time to the acid should be carefully optimized to ensure complete deprotection with minimal depurination.[2][3][4]
-
-
Use of Depurination-Resistant Protecting Groups:
-
Cause: Electron-withdrawing protecting groups on the purine base can destabilize the glycosidic bond.[5]
-
Solution: For more complex syntheses involving inosine, consider using base-protecting groups that are electron-donating, such as formamidine (B1211174) (dmf), to stabilize the glycosidic bond against acid-catalyzed depurination.[5]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 5'-O-Tritylinosine. Please note that actual results may vary based on specific experimental setups and reagent quality.
| Parameter | Condition | Expected Yield | Purity (Post-Purification) | Reference |
| Reagents | Inosine, Trityl Chloride (1.1 eq), Anhydrous Pyridine | [1] | ||
| Temperature | Room Temperature | 85-95% | >98% | [6] |
| Reaction Time | 12-24 hours (TLC monitored) | |||
| Purification | Silica (B1680970) Gel Column Chromatography | [6] |
Experimental Protocols
Key Experiment: Synthesis of 5'-O-Tritylinosine
This protocol outlines a standard laboratory procedure for the synthesis of 5'-O-Tritylinosine.
Materials:
-
Inosine
-
Trityl Chloride (TrCl)
-
Anhydrous Pyridine
-
Methanol
-
Hexane
-
Silica Gel for column chromatography
-
TLC plates (Silica gel 60 F254)
Procedure:
-
Reaction Setup:
-
Dissolve Inosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice bath.
-
Add trityl chloride portion-wise to the stirred solution. The molar ratio of trityl chloride to inosine should be approximately 1.1:1.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of DCM:Methanol 9:1). The product, 5'-O-Tritylinosine, will have a higher Rf value than the starting inosine.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with pure DCM and gradually increasing the polarity with methanol, can be used to separate the product from unreacted starting material and byproducts.
-
-
Characterization:
-
Combine the fractions containing the pure product (as identified by TLC).
-
Remove the solvent under reduced pressure to yield 5'-O-Tritylinosine as a white solid.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Visualizations
Caption: Experimental workflow for the synthesis of 5'-O-Tritylinosine.
Caption: Troubleshooting logic for 5'-O-Tritylinosine synthesis.
References
- 1. scispace.com [scispace.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Specificity in KIN59 Assays
Welcome to the technical support center for researchers utilizing KIN59. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to ensure the specificity and accuracy of your experiments involving this compound. Contrary to its name suggesting kinase activity, this compound is primarily characterized as an allosteric inhibitor of thymidine (B127349) phosphorylase (TP) and an antagonist of fibroblast growth factor-2 (FGF2) signaling. This distinction is critical for accurate assay design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is this compound a kinase inhibitor?
A1: No, this compound is not primarily a kinase inhibitor. It is an allosteric inhibitor of the enzyme thymidine phosphorylase (TP) and also functions as an antagonist of fibroblast growth factor-2 (FGF2) by preventing FGF2 from binding to its receptor, FGFR1.[1][2] While off-target effects on kinases cannot be entirely ruled out without comprehensive kinome screening, its principal activities are not kinase inhibition.
Q2: What are the primary molecular targets of this compound?
A2: The two well-documented primary molecular targets of this compound are:
-
Thymidine Phosphorylase (TP): this compound inhibits TP in a non-competitive manner, suggesting it binds to an allosteric site rather than the substrate-binding site.[3][4]
-
Fibroblast Growth Factor-2 (FGF2): this compound antagonizes FGF2 signaling by inhibiting the binding of FGF2 to its receptor, FGF receptor-1 (FGFR1). This action prevents the formation of the productive heparan sulphate proteoglycan (HSPG)/FGF2/FGFR1 ternary complex.[1][2]
Q3: Why is it crucial to consider both TP and FGF2 pathways when using this compound?
A3: this compound's dual activity means that any observed cellular phenotype could be the result of inhibiting thymidine phosphorylase, antagonizing FGF2 signaling, or a combination of both. To ensure accurate interpretation of your results, it is essential to design experiments that can distinguish between these two effects.
Q4: How can I be sure my experimental results are due to this compound's intended activity?
A4: Ensuring specificity involves a combination of proper controls and orthogonal validation. This can include:
-
Using a structurally unrelated TP inhibitor or FGF2 antagonist to see if they replicate the phenotype.
-
Employing genetic approaches, such as siRNA or CRISPR-Cas9, to knock down TP or FGFR1 to validate the pharmacological findings.
-
Performing rescue experiments, where the addition of a downstream product of the targeted pathway reverses the effect of this compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Thymidine Phosphorylase (TP) Assays
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Substrate or Enzyme Degradation | Ensure that thymidine and the TP enzyme are stored correctly and that fresh solutions are prepared for each experiment. |
| Incorrect Buffer Conditions | The pH and composition of the assay buffer are critical. Verify that the buffer is at the correct pH (e.g., pH 7.4) and contains the necessary components. |
| Inaccurate Pipetting | Inaccuracies in pipetting, especially during serial dilutions of this compound, can lead to significant errors. Use calibrated pipettes and prepare a master mix where possible. |
| Spectrophotometer Settings | If using a spectrophotometric assay, ensure the wavelength is set correctly (e.g., 290 nm for monitoring thymidine to thymine (B56734) conversion) and that the readings are within the linear range of the instrument.[3] |
| Reaction Not in Linear Range | The enzyme reaction should be in the linear range with respect to time and enzyme concentration. Perform a time-course experiment to determine the optimal reaction time. |
Issue 2: Lack of Expected Inhibition of FGF2-Mediated Signaling
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Low Cell Permeability of this compound | The compound may have poor cell membrane permeability, leading to a lower effective intracellular concentration. Consider optimizing the treatment duration or using permeabilization agents if appropriate for your assay. |
| Serum Interference | Components in fetal bovine serum (FBS) can bind to this compound or otherwise interfere with its activity. Conduct initial experiments in serum-free or low-serum media to minimize this variable. |
| Cell Line Specificity | The expression levels of FGFR1 and heparan sulfate (B86663) proteoglycans can vary between cell lines, affecting their sensitivity to FGF2 and its antagonists. Confirm the expression of these components in your cell model. |
| Degradation of FGF2 | FGF2 can be unstable.[5] Ensure that the FGF2 used for stimulation is of high quality and has been stored correctly. Use fresh aliquots for each experiment. |
| Suboptimal Antibody Performance (Western Blot) | When assessing downstream signaling (e.g., p-FGFR, p-Akt, p-ERK), ensure that the primary antibodies are specific and validated for the application. Use appropriate phosphatase and protease inhibitors during cell lysis.[6] |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations for this compound.
Table 1: this compound Inhibitory Activity against Thymidine Phosphorylase
| Target Enzyme | Organism | IC50 | Inhibition Type | Reference |
| Thymidine Phosphorylase | E. coli | 44 µM | Non-competitive | [3][7] |
| Thymidine Phosphorylase | Human | 67 µM | Non-competitive | [3][7] |
Table 2: this compound Antagonistic Activity on FGF2-Stimulated Cell Proliferation
| Cell Line | Stimulation | IC50 | Reference |
| GM7373 (Bovine Endothelial) | FGF2 (30 ng/mL) | 5.8 µM | [7] |
| GM7373 (Bovine Endothelial) | 10% FBS | 63 µM | [7] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Thymidine Phosphorylase (TP) Activity
This protocol is adapted from standard methods for measuring TP activity by monitoring the conversion of thymidine to thymine.
Materials:
-
Recombinant human or E. coli thymidine phosphorylase
-
Thymidine
-
This compound
-
Potassium Phosphate (B84403) Buffer (e.g., 200 mM, pH 7.4)
-
DMSO
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading at 290 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of thymidine in the potassium phosphate buffer.
-
Dissolve this compound in DMSO to create a high-concentration stock solution. Perform serial dilutions in DMSO.
-
Dilute the TP enzyme to the desired working concentration in a cold enzyme diluent buffer (e.g., 10 mM potassium phosphate, pH 7.0).
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the desired concentration of this compound or DMSO (for the vehicle control).
-
Add the TP enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding the thymidine solution to all wells.
-
Immediately begin monitoring the change in absorbance at 290 nm over time. The conversion of thymidine to thymine results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each condition.
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme or fully inhibited control (100% inhibition).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing FGF2 Antagonist Activity via Inhibition of Downstream Signaling
This protocol outlines a general workflow to determine if this compound inhibits FGF2-induced signaling pathways, such as the phosphorylation of FGFR1 and Akt.
Materials:
-
A cell line responsive to FGF2 (e.g., endothelial cells expressing FGFR1)
-
This compound
-
Recombinant human FGF2
-
Cell culture media (consider serum-free for the stimulation period)
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-Akt, anti-Akt)
-
Appropriate secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for several hours to overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 30 minutes).
-
-
FGF2 Stimulation:
-
Stimulate the cells with a predetermined optimal concentration of FGF2 (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Collect the lysates and clarify by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-FGFR1 and total FGFR1). . Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each signaling protein, normalize the phosphorylated protein signal to the total protein signal.
-
Compare the normalized signal in this compound-treated samples to the FGF2-stimulated control to determine the extent of inhibition.
-
Mandatory Visualizations
Caption: this compound allosterically inhibits the Thymidine Phosphorylase (TP) enzyme.
Caption: this compound antagonizes the FGF2 signaling pathway by preventing FGF2 binding to its receptor, FGFR1.
References
- 1. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinetics of FGF-2 binding to heparan sulfate proteoglycans and MAP kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidine phosphorylase is noncompetitively inhibited by 5'-O-trityl-inosine (this compound) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of aspartic acid-203 in human thymidine phosphorylase as an important residue for both catalysis and non-competitive inhibition by the small molecule "crystallization chaperone" 5'-O-tritylinosine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Instability restricts signaling of multiple fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
KIN59 Technical Support Center: Interpreting Conflicting Experimental Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KIN59. The information is designed to help interpret conflicting data and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual-target inhibitor. It functions as a non-competitive allosteric inhibitor of thymidine (B127349) phosphorylase (TP) and as an antagonist of fibroblast growth factor-2 (FGF2).[1][2] Its anti-angiogenic effects are primarily mediated through the inhibition of these two pathways.
Q2: Why am I observing conflicting results in my angiogenesis assays with this compound?
Conflicting results in angiogenesis assays with this compound can arise from its dual mechanism of action and the specific context of the experimental model. This compound specifically inhibits FGF2-induced angiogenesis but does not affect angiogenesis stimulated by vascular endothelial growth factor (VEGF).[1][2][3] Therefore, the relative contribution of the FGF2 and VEGF pathways to angiogenesis in your specific model system will significantly influence the observed efficacy of this compound.
Q3: Can this compound exhibit off-target effects?
While this compound is known to target thymidine phosphorylase and FGF2 signaling, like many small molecule inhibitors, it has the potential for off-target effects. Kinase inhibitors, in general, can interact with proteins other than their intended targets, which can lead to unexpected biological responses.[4][5] It is crucial to include appropriate controls to distinguish between on-target and potential off-target effects.
Q4: Why do I see a discrepancy between my in vitro and in vivo results with this compound?
Discrepancies between in vitro and in vivo results are common in drug development and can be particularly pronounced with multi-targeting agents like this compound. Factors contributing to this can include differences in drug metabolism, bioavailability, and the complex tumor microenvironment in vivo, which involves interactions between tumor cells, endothelial cells, and immune cells that are not fully recapitulated in in vitro models.[6][7] For instance, the presence of other growth factors in the in vivo setting can influence the overall response to this compound.
Troubleshooting Guides
Conflicting Cell Proliferation Assay Results
Q: My IC50 value for this compound varies significantly between different cell lines. Why is this happening?
A: The sensitivity of a cell line to this compound is dependent on the relative reliance of that cell line on the signaling pathways inhibited by this compound.
-
Differential Pathway Dependence: A cancer cell line that is highly dependent on FGF2 signaling for its proliferation will be more sensitive to this compound than a cell line that primarily relies on other growth factor pathways.
-
Thymidine Phosphorylase Expression: The level of thymidine phosphorylase expression in the cells can also influence the effect of this compound.
Troubleshooting Steps:
-
Characterize Your Cell Lines: Determine the expression levels of FGFR1 (the primary receptor for FGF2) and thymidine phosphorylase in your cell lines of interest via Western blot or qPCR.
-
Assess Pathway Activation: Measure the basal activation of downstream effectors of FGF2 signaling (e.g., phosphorylated ERK, Akt) in your cell lines.
-
Perform Dose-Response Curves with Controls: When determining IC50 values, include a positive control compound known to inhibit a pathway your cells are sensitive to and a negative control.
Inconsistent Angiogenesis Assay (e.g., CAM Assay) Results
Q: I am seeing variable inhibition of angiogenesis in my CAM assays with this compound. What could be the cause?
A: The variability in CAM assay results with this compound often stems from the specific angiogenic stimulus used and technical aspects of the assay.
-
Stimulus Specificity: this compound effectively inhibits angiogenesis induced by FGF2 but not by VEGF.[1][2][3] If your experimental setup has a significant contribution from VEGF, the inhibitory effect of this compound will be diminished.
-
Technical Variability: The CAM assay is sensitive to technical variations such as egg quality, embryo viability, and the placement of the stimulus-containing sponge.
Troubleshooting Steps:
-
Use Specific Stimuli: To test the FGF2-antagonist activity of this compound, use recombinant FGF2 as the angiogenic stimulus. To demonstrate specificity, run a parallel experiment using VEGF as the stimulus.
-
Standardize Assay Conditions: Ensure consistent egg incubation conditions, use a sufficient number of eggs per group to account for biological variability, and standardize the procedure for preparing and placing the onplants.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) and a positive control inhibitor for the specific pathway being investigated.
Quantitative Data Summary
Table 1: Reported Inhibitory Activity of this compound
| Assay Type | Target/Stimulus | Cell Line/System | Observed Effect | Reference |
| Angiogenesis Assay (CAM) | FGF2 (500 ng) | Chick Embryo | Significant inhibition of angiogenesis | [2] |
| Angiogenesis Assay (CAM) | VEGF (500 ng) | Chick Embryo | No significant inhibition of angiogenesis | [2] |
| Cell Adhesion Assay | FGF2 (30 ng/mL) | CHO cells | Inhibition of FGF2-mediated cell adhesion | [8] |
| In Vivo Tumor Growth | FGF2-transformed endothelial cells | Nude Mice | Inhibition of tumor growth and neovascularization | [1] |
Experimental Protocols
Thymidine Phosphorylase Activity Assay
This protocol is adapted from established methods to measure the enzymatic activity of thymidine phosphorylase.
Materials:
-
Cell or tissue lysates
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Thymidine solution (substrate)
-
Phosphate (B84403) source (e.g., potassium phosphate)
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
In a 96-well plate, add a defined amount of protein lysate to each well.
-
Add the reaction buffer to each well.
-
To initiate the reaction, add the thymidine and phosphate source to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Measure the absorbance at a wavelength appropriate for the detection of the product (thymine) or the consumption of the substrate (thymidine).
-
Calculate the enzyme activity based on the change in absorbance over time.
Western Blot for FGF Signaling
This protocol outlines the steps to assess the activation of the FGF signaling pathway.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-phospho-ERK, anti-phospho-Akt, and their total protein counterparts)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with FGF2 in the presence or absence of this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing Complex Data
Caption: Dual inhibitory mechanism of this compound.
Caption: Troubleshooting workflow for conflicting angiogenesis assay results.
Caption: Potential reasons for discrepancies between in vitro and in vivo results.
References
- 1. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an anti-angiogenic multi-target fibroblast growth factor-2 antagonist. [iris.unibs.it]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The crossroad between tumor and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
KIN59's Efficacy in Thymidine Phosphorylase Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KIN59's performance as a thymidine (B127349) phosphorylase (TP) inhibitor against other known inhibitors, namely Tipiracil (TPI) and 7-deazaxanthine. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound, Tipiracil, and 7-deazaxanthine against thymidine phosphorylase has been evaluated in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their efficacy.
| Inhibitor | Enzyme Source | IC50 (µM) | Inhibition Type | Reference |
| This compound | Human | 67 | Non-competitive (Allosteric) | [1] |
| E. coli | 44 | Non-competitive (Allosteric) | [1] | |
| Tipiracil (TPI) | Not Specified | 0.035 | Competitive | [2] |
| 7-deazaxanthine | Not Specified | 40 | Not Specified | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as enzyme source and substrate concentration, across different studies.
Mechanism of Action
This compound distinguishes itself from Tipiracil and 7-deazaxanthine by its mechanism of action. This compound is a non-competitive, allosteric inhibitor, meaning it binds to a site on the thymidine phosphorylase enzyme distinct from the active site, inducing a conformational change that inhibits the enzyme's activity.[1][4] In contrast, Tipiracil is a competitive inhibitor, directly competing with the substrate (thymidine) for binding to the active site of the enzyme.[2][5]
Experimental Protocols
A generalized protocol for an in vitro spectrophotometric assay to determine the inhibitory activity of compounds against thymidine phosphorylase is provided below. This protocol is a synthesis of methodologies described in the cited literature.[6][7][8][9]
Objective: To measure the inhibition of thymidine phosphorylase activity by a test compound.
Principle: The assay measures the conversion of thymidine to thymine (B56734) by thymidine phosphorylase. This conversion results in a decrease in absorbance at 290 nm.
Materials:
-
Thymidine phosphorylase (from E. coli or human source)
-
Thymidine (substrate)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 290 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Prepare a solution of thymidine phosphorylase in cold assay buffer.
-
Prepare a solution of thymidine in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound solution (or vehicle control)
-
Thymidine phosphorylase solution
-
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the thymidine solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 290 nm at time zero.
-
Continue to measure the absorbance at regular intervals for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Thymidine Phosphorylase-Mediated Angiogenesis
Thymidine phosphorylase promotes angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis.[10][11] The enzymatic activity of TP is essential for this pro-angiogenic effect. TP catalyzes the conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate, which is further metabolized to 2-deoxy-D-ribose.[10] 2-deoxy-D-ribose has been shown to be a chemoattractant for endothelial cells and to induce the secretion of angiogenic factors such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8).[12][13]
Caption: Thymidine phosphorylase promotes angiogenesis via the production of 2-deoxy-D-ribose.
Inhibition of Thymidine Phosphorylase
This compound, as a non-competitive inhibitor, binds to an allosteric site on the TP enzyme, altering its conformation and preventing its catalytic activity. Tipiracil and 7-deazaxanthine, on the other hand, are competitive inhibitors that block the active site of TP, thereby preventing the binding of thymidine.
Caption: Mechanisms of competitive and non-competitive inhibition of thymidine phosphorylase.
This compound's Effect on FGF2 Signaling
Beyond its direct inhibition of thymidine phosphorylase, this compound has been shown to interfere with the fibroblast growth factor-2 (FGF2) signaling pathway.[14] It inhibits the binding of FGF2 to its receptor (FGFR1), thereby preventing downstream signaling events such as the phosphorylation of Akt, which are crucial for cell proliferation and survival.[14]
Caption: this compound inhibits FGF2 signaling by preventing FGF2 from binding to its receptor.
Experimental Workflow for TP Inhibition Assay
The following diagram outlines the key steps in a typical in vitro spectrophotometric assay to determine the inhibitory effect of a compound on thymidine phosphorylase.
Caption: Workflow for a spectrophotometric thymidine phosphorylase inhibition assay.
References
- 1. Thymidine phosphorylase is noncompetitively inhibited by 5'-O-trityl-inosine (this compound) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 7-Deazaxanthine, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Thymidine Phosphorylase with Tipiracil Hydrochloride Attenuates Thrombosis without Increasing Risk of Bleeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thymidine phosphorylase induces carcinoma cell oxidative stress and promotes secretion of angiogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thymidine phosphorylase induces angiogenesis in vivo and in vitro: an evaluation of possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to KIN59 and Other FGF2 Inhibitors for Researchers
Fibroblast Growth Factor 2 (FGF2) is a pivotal signaling protein involved in a multitude of cellular processes, including proliferation, angiogenesis, and differentiation.[1] Its dysregulation is implicated in various pathologies, most notably cancer, making the FGF2/FGFR signaling axis a prime target for therapeutic intervention.[1][2] This guide provides an objective comparison of KIN59, a multi-target FGF2 antagonist, with other prominent small-molecule inhibitors that disrupt this pathway, namely ATP-competitive FGFR tyrosine kinase inhibitors (TKIs). The comparison is supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting appropriate tools for their studies.
Overview of Inhibitor Mechanisms
FGF2 signaling can be inhibited through various mechanisms. This compound represents a unique class of extracellular antagonists, while the majority of other small-molecule inhibitors, such as PD173074 and AZD4547, function as ATP-competitive inhibitors of the intracellular kinase domain of the FGF receptors (FGFRs).
-
This compound (5'-O-Tritylinosine): Initially identified as an allosteric inhibitor of thymidine (B127349) phosphorylase, this compound also possesses a significant FGF2 antagonist activity.[3] It functions extracellularly by inhibiting the binding of FGF2 to its receptor, FGFR1.[3] This action prevents the formation of the productive heparan sulphate proteoglycan/FGF2/FGFR1 ternary complex, thereby blocking downstream signaling cascades like Akt activation.[3][4] It does not, however, affect VEGF-stimulated responses, indicating a degree of specificity for the FGF2 pathway.[3]
-
PD173074: This compound is a potent and selective, ATP-competitive inhibitor of FGFR1 and FGFR3.[5][6] It binds to the intracellular tyrosine kinase domain, preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK cascade.[7][8] Its selectivity is high, with much lower potency against other kinases like PDGFR and c-Src.[8]
-
AZD4547: A potent and selective, orally bioavailable inhibitor that targets the kinase activity of FGFR1, FGFR2, and FGFR3.[9][10] Like PD173074, it is an ATP-competitive inhibitor that blocks receptor autophosphorylation and downstream signaling.[10] It has demonstrated significant antiproliferative effects in tumor cell lines where FGFR signaling is deregulated.[10]
-
SU5402: This is a multi-targeted receptor tyrosine kinase inhibitor with potent activity against VEGFR2 and FGFR1, and to a lesser extent, PDGFRβ.[11] Its broader spectrum of activity can be useful in contexts where multiple signaling pathways are active, but it offers less specificity for the FGFR pathway compared to PD173074 or AZD4547.[6]
Quantitative Data Comparison
The efficacy of these inhibitors can be compared quantitatively using their half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[12]
| Feature | This compound | PD173074 | AZD4547 | SU5402 |
| Target | FGF2-FGFR1 Binding, Thymidine Phosphorylase | FGFR1, FGFR3 Tyrosine Kinase | FGFR1, FGFR2, FGFR3 Tyrosine Kinase | VEGFR2, FGFR1, PDGFRβ Tyrosine Kinase |
| Mechanism | Extracellular FGF2 Antagonist, Allosteric TP inhibitor | ATP-Competitive | ATP-Competitive | ATP-Competitive |
| Specificity | Specific for FGF2-driven signaling over VEGF | Highly selective for FGFR1/3 over other kinases | Highly selective for FGFR1/2/3 | Multi-targeted |
This table reflects the concentration needed to inhibit the purified kinase enzyme by 50%.
| Inhibitor | Target Kinase | IC50 Value (nM) | Reference |
| PD173074 | FGFR1 | ~25 | [8][13] |
| VEGFR2 | 100 - 200 | [8][13] | |
| AZD4547 | FGFR1 | 0.2 | [9][10] |
| FGFR2 | 2.5 | [9][10] | |
| FGFR3 | 1.8 | [9][10] | |
| SU5402 | FGFR1 | 30 | [11] |
| VEGFR2 | 20 | [11] | |
| PDGFRβ | 510 | [11] | |
| This compound | Human TPase | 67,000 (67 µM) | [4] |
Note: A direct biochemical IC50 for this compound against FGFR kinase is not applicable as its mechanism is non-enzymatic; it prevents ligand-receptor binding.
This table reflects the concentration needed to inhibit an FGF2-stimulated cellular response (e.g., proliferation) by 50%.
| Inhibitor | Cell Line / Context | IC50 Value (µM) | Reference |
| This compound | FGF2-stimulated GM7373 endothelial cell proliferation | 5.8 | [4] |
| PD173074 | FGF-2 enhancement of granule neuron survival | 0.008 (8 nM) | [8] |
| FGF-2-stimulated neurite growth | 0.022 (22 nM) | [8] | |
| AZD4547 | Ovarian Cancer Cell Proliferation | 7.18 - 11.46 | [14] |
| SU5402 | FGF-2 enhancement of granule neuron survival | 9 | [8] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare FGF2 inhibitors.
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified FGFR kinase.
-
Objective: To determine the IC50 value of an inhibitor against a specific FGFR kinase.
-
Materials: Purified recombinant FGFR1, FGFR2, or FGFR3; a suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1); ATP; kinase assay buffer; test inhibitor at various concentrations; detection reagent (e.g., Kinase-Glo®).[15]
-
Methodology:
-
The inhibitor is serially diluted and pre-incubated with the purified FGFR enzyme in a 96-well plate.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of remaining ATP (which is inversely proportional to kinase activity) is quantified by adding a luminescence-based detection reagent like Kinase-Glo®.
-
Luminescence is read on a plate reader.
-
Data are normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition), and IC50 curves are generated by plotting percent inhibition versus inhibitor concentration.
-
This assay measures the effect of an inhibitor on the proliferation of cells that are dependent on or stimulated by FGF2.
-
Objective: To determine the IC50 of an inhibitor in a cellular context.
-
Materials: Endothelial cells (e.g., GM7373, HUVEC) or tumor cells with known FGFR status; cell culture medium; FGF2; heparin; test inhibitor; a viability/proliferation reagent (e.g., Crystal Violet, Alamar Blue).[16][17]
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with low-serum medium to induce quiescence.
-
Cells are pre-treated with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Cells are then stimulated with a predetermined concentration of FGF2 (e.g., 10-30 ng/mL) and heparin.[4]
-
The plates are incubated for an extended period (e.g., 72-96 hours).[16][17]
-
Cell viability/proliferation is assessed by adding a reagent like Alamar Blue and measuring fluorescence, or by staining with Crystal Violet, eluting the dye, and measuring absorbance.[16][17]
-
IC50 values are calculated by plotting the percentage of proliferation inhibition against the inhibitor concentration.
-
This technique is used to detect the phosphorylation status of FGFR and its downstream effectors (like Akt and ERK), providing mechanistic insight into how an inhibitor works.
-
Objective: To confirm that the inhibitor blocks FGF2-induced phosphorylation of key signaling proteins.
-
Materials: Cells stimulated with FGF2 with/without inhibitor; lysis buffer; antibodies against phosphorylated proteins (p-FGFR, p-Akt, p-ERK) and total proteins.
-
Methodology:
-
Cells are serum-starved, then pre-treated with the inhibitor before being stimulated with FGF2 for a short period (e.g., 10-30 minutes).[4]
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated target proteins.
-
After washing, a secondary antibody is added, and the signal is detected using chemiluminescence.
-
The membrane is often stripped and re-probed with antibodies for the total protein to ensure equal loading.
-
Summary and Conclusion
The choice of an FGF2 signaling inhibitor depends heavily on the research question and experimental context.
-
This compound offers a unique, extracellular mechanism of action, making it a valuable tool for studying the specific consequences of blocking the FGF2-FGFR1 interaction at the cell surface. Its multi-target nature as a thymidine phosphorylase inhibitor should be considered in experimental design.[3][4]
-
PD173074 and AZD4547 are highly potent and selective ATP-competitive inhibitors of FGFR tyrosine kinases.[9][10][13] They are ideal for experiments requiring potent and specific intracellular blockade of FGFR1/2/3 signaling. AZD4547, with its nanomolar potency against FGFR1/2/3, is among the most powerful selective inhibitors available.[10]
-
SU5402 provides a broader inhibition profile, which may be advantageous for targeting redundant signaling pathways but is less suitable for dissecting the specific role of FGFRs.[11]
By understanding the distinct mechanisms and potencies presented in this guide, researchers can make more informed decisions when selecting an inhibitor to investigate the critical role of the FGF2/FGFR axis in their models of health and disease.
References
- 1. scbt.com [scbt.com]
- 2. In silico screening of potential FGF2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PD 173074 [bio-gems.com]
- 6. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific inhibitor of FGF receptor signaling: FGF-2-mediated effects on proliferation, differentiation, and MAPK activation are inhibited by PD173074 in oligodendrocyte-lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
KIN59: A Comparative Guide to a Dual-Targeting Antiangiogenic Compound
In the landscape of antiangiogenic therapies, KIN59 (5'-O-tritylinosine) emerges as a noteworthy compound due to its dual mechanism of action, targeting both thymidine (B127349) phosphorylase and the fibroblast growth factor-2 (FGF2) signaling pathway. This guide provides a comprehensive comparison of this compound with other established antiangiogenic agents that target either the FGF or the vascular endothelial growth factor (VEGF) pathways, supported by experimental data and detailed methodologies.
Mechanism of Action: A Dual Approach to Inhibit Angiogenesis
This compound is an allosteric inhibitor of thymidine phosphorylase, an enzyme implicated in angiogenesis.[1] Uniquely, this compound also functions as an antagonist of FGF2.[1] It effectively abrogates FGF2-induced endothelial cell proliferation, FGF receptor (FGFR) activation, and subsequent Akt signaling.[1] This is achieved by inhibiting the binding of FGF2 to its receptor, FGFR1, thereby preventing the formation of the productive heparan sulphate proteoglycan/FGF2/FGFR1 ternary complex.[1] Notably, this compound's inhibitory action is specific to the FGF2 pathway and does not affect VEGF-stimulated biological responses.[1]
Comparative Efficacy of Antiangiogenic Compounds
To provide a clear comparison, the following tables summarize the in vitro efficacy of this compound against other compounds targeting the FGF and VEGF pathways. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions, such as cell lines and assay methods.
Table 1: Comparison of FGF Pathway Inhibitors
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| This compound | FGF2/FGFR1 | FGF2-induced proliferation | Bovine macrovascular endothelial GM7373 cells | 5.8 µM | (Liekens S, et al., 2012) |
| Stilbene Glycoside (Compound 1) | FGF2/FGFR1/2 | FGF2-induced proliferation | Bovine aortic endothelial cells (BAEC) | 48.90 ± 0.40 µM | (Hussain S, et al., 2009) |
| Stilbene Glycoside (Compound 1) | FGF2/FGFR1/2 | FGF2-induced proliferation | Human dermal microvascular endothelial cells (HDMEC) | 42.0 ± 0.93 µM | (Hussain S, et al., 2009) |
| Rosmarinic Acid | FGF2/FGFR | FGF2-induced proliferation | Bovine aortic endothelial cells (BAEC) | Not explicitly stated, but effective inhibition shown at µM concentrations | (Pagano K, et al., 2020) |
Table 2: Comparison with VEGF Pathway Inhibitors
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | VEGF-induced proliferation | Human umbilical vein endothelial cells (HUVEC) | 40 nM | (Selleck Chemicals) |
| Bevacizumab | VEGF-A | VEGF-induced proliferation | Choroidal endothelial cells (RF/6A) | Inhibition observed, but IC50 not typically reported in this manner for antibodies | (Hernandez-Zimbron X, et al., 2013) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the antiangiogenic properties of this compound and comparator compounds.
Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of endothelial cells stimulated by a growth factor.
-
Cell Seeding: Endothelial cells (e.g., HUVECs, BAECs) are seeded in 96-well plates at a density of 2,500 - 5,000 cells per well in their respective growth media.
-
Starvation: After 24 hours, the growth medium is replaced with a serum-free or low-serum medium for a period of 4-24 hours to synchronize the cells in a quiescent state.
-
Treatment: The starvation medium is then replaced with fresh low-serum medium containing the growth factor (e.g., 10 ng/mL FGF2 or 50 ng/mL VEGF) and varying concentrations of the test compound (e.g., this compound, sunitinib). Control wells receive the growth factor without the compound.
-
Incubation: The cells are incubated for 48-72 hours.
-
Quantification of Proliferation: Cell proliferation is assessed using methods such as:
-
Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is measured.
-
BrdU Incorporation: Bromodeoxyuridine (BrdU) is added to the culture medium and is incorporated into the DNA of proliferating cells. The amount of incorporated BrdU is quantified using an ELISA-based assay.
-
-
Data Analysis: The results are expressed as the percentage of inhibition of proliferation compared to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell proliferation, is calculated from the dose-response curve.
Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model to assess angiogenesis.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60-70% humidity.
-
Windowing: On embryonic day 3 or 4, a small window is made in the eggshell to expose the CAM.
-
Carrier Placement: A carrier, such as a sterile filter paper disc or a gelatin sponge, is soaked with the test compound or control vehicle and placed on the CAM. For pro-angiogenic studies, the carrier would also contain a growth factor like FGF2 or VEGF.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for 48-72 hours.
-
Analysis: The CAM is excised and examined under a stereomicroscope. The angiogenic response is quantified by counting the number of blood vessel branch points within a defined area around the carrier. A reduction in blood vessel formation in the presence of the test compound indicates antiangiogenic activity.
In Vivo Tumor Xenograft Model
This model evaluates the effect of a compound on tumor growth and angiogenesis in a living organism.
-
Cell Preparation: A suspension of tumor cells (e.g., FGF2-transformed endothelial cells) is prepared in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Implantation: The cell suspension is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once the tumors reach a predetermined size, the mice are randomly assigned to treatment and control groups. The test compound (e.g., this compound) is administered systemically (e.g., via intraperitoneal or subcutaneous injection) according to a defined schedule and dosage. The control group receives a vehicle solution.
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: (length x width^2)/2. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess microvessel density (e.g., using an anti-CD31 antibody) and cell proliferation (e.g., using a Ki-67 stain).
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by this compound and other antiangiogenic compounds.
Caption: FGF2 Signaling Pathway and Inhibition by this compound.
Caption: VEGF Signaling Pathway and Inhibition by Bevacizumab and Sunitinib.
Conclusion
This compound presents a compelling profile as a multi-targeted antiangiogenic agent. By inhibiting both thymidine phosphorylase and the FGF2 signaling pathway, it offers a distinct advantage over compounds with a single mechanism of action. Its specificity for the FGF2 pathway over the VEGF pathway further highlights its unique therapeutic potential. The experimental data, while not from direct head-to-head comparisons in all cases, suggest that this compound is a potent inhibitor of FGF2-driven angiogenesis. Further research directly comparing this compound with other FGF and VEGF pathway inhibitors in standardized assays will be crucial to fully elucidate its relative efficacy and potential clinical applications in oncology and other angiogenesis-dependent diseases.
References
Unveiling the Anti-Angiogenic Potential of KIN59: A Review of its Mechanism and Therapeutic Promise
While the synergistic effects of KIN59 with conventional chemotherapy agents remain to be elucidated in published literature, current research strongly positions this molecule as a promising anti-angiogenic agent with a multi-targeted mechanism of action. This guide synthesizes the existing experimental data on this compound, focusing on its established role as an inhibitor of thymidine (B127349) phosphorylase and a fibroblast growth factor-2 (FGF2) antagonist.
Mechanism of Action: A Dual Approach to Inhibit Angiogenesis
This compound, also known as 5'-O-Tritylinosine, has been identified as an allosteric inhibitor of the enzyme thymidine phosphorylase, a key player in angiogenesis.[1] Beyond this primary function, studies have revealed a significant secondary activity: this compound acts as a potent antagonist of FGF2, a critical growth factor involved in the formation of new blood vessels.[1][2][3] This dual-pronged attack on pro-angiogenic pathways underscores its potential as a valuable compound in cancer therapy.
Experimental evidence demonstrates that this compound effectively abrogates the angiogenic response triggered by both thymidine phosphorylase and FGF2.[1][2] However, it does not appear to affect the angiogenic processes stimulated by Vascular Endothelial Growth Factor (VEGF), suggesting a specific mode of action.[1][2]
Signaling Pathways and Molecular Interactions
This compound exerts its anti-angiogenic effects by interfering with key signaling cascades. In vitro studies have shown that this compound can suppress FGF2-induced endothelial cell proliferation, inhibit the activation of the FGF receptor (FGFR), and consequently block downstream Akt signaling.[1]
The molecular basis for this inhibition lies in its ability to disrupt the formation of the essential heparan sulphate proteoglycan/FGF2/FGFR1 ternary complex, a critical step for initiating the FGF2 signaling pathway.[1] It is important to note that this compound accomplishes this without affecting the interaction with heparin.[1]
Below is a diagram illustrating the proposed signaling pathway through which this compound exerts its anti-FGF2 effects.
Caption: this compound inhibits FGF2-mediated angiogenesis by blocking the formation of the HSPG/FGF2/FGFR1 complex.
Preclinical Efficacy
The anti-tumor potential of this compound has been demonstrated in preclinical models. Systemic administration of this compound was shown to inhibit the growth and neovascularization of subcutaneous tumors that were induced by FGF2-transformed endothelial cells in immunodeficient mice.[1][3] These findings provide a strong rationale for further investigation of this compound in a therapeutic context.
Future Directions and a Call for Synergy Studies
The current body of research firmly establishes this compound as a compelling anti-angiogenic agent with a well-defined mechanism of action against the FGF2 pathway. However, to fully realize its therapeutic potential, further research is critically needed. Specifically, studies investigating the synergistic effects of this compound in combination with standard-of-care chemotherapy are essential. Such studies would provide valuable insights into whether this compound can enhance the efficacy of existing cancer treatments, potentially leading to improved patient outcomes.
The following diagram outlines a general experimental workflow that could be employed to assess the synergistic potential of this compound with chemotherapy.
Caption: A typical experimental workflow to evaluate the synergistic effects of this compound and chemotherapy.
References
- 1. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The thymidine phosphorylase inhibitor 5′-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist | DIGITAL.CSIC [digital.csic.es]
Independent Verification of KIN59's Anti-Tumor Activity: A Comparative Guide
In the landscape of oncology drug development, the independent verification of a compound's anti-tumor activity is paramount for its progression from a promising candidate to a clinically viable therapeutic. This guide provides a comprehensive comparison of KIN59 (5'-O-Tritylinosine), a potent dual-action inhibitor, with an established anti-cancer agent, Tipiracil (a component of Lonsurf®), which shares a common mechanism of action. This analysis is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance based on available preclinical data, detailed experimental methodologies, and visualized signaling pathways to facilitate independent assessment and further research.
Overview of this compound and Tipiracil
This compound is a potent allosteric inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme implicated in angiogenesis and tumor progression.[1] Furthermore, this compound exhibits multi-target activity by also acting as an antagonist of fibroblast growth factor-2 (FGF2), a key driver of angiogenesis.[1][2] This dual mechanism of action, targeting both TP and the FGF2 signaling pathway, positions this compound as a promising anti-angiogenic and anti-tumor agent.
Tipiracil is also a potent inhibitor of thymidine phosphorylase.[3][4] It is a key component of the combination drug Lonsurf® (trifluridine/tipiracil), where its primary role is to prevent the rapid degradation of the cytotoxic agent trifluridine, thereby enhancing its anti-tumor efficacy.[3][4][5] While Tipiracil's primary function in Lonsurf® is pharmacokinetic modulation, its inherent TP inhibitory activity provides a basis for comparison with this compound.
Comparative Analysis of In Vitro Anti-Tumor Activity
The following table summarizes the in vitro inhibitory activities of this compound and Tipiracil, providing a quantitative comparison of their potency against their primary target, thymidine phosphorylase, and the functional consequences of this inhibition on cancer-relevant processes.
| Parameter | This compound | Tipiracil | Reference Compound |
| Target Enzyme | Thymidine Phosphorylase (TPase) | Thymidine Phosphorylase (TPase) | 7-Deazaxanthine |
| IC50 (TPase Inhibition) | 44 µM (E. coli), 67 µM (human)[1] | 0.014 ± 0.002 µM | 41.0 ± 1.63 µM |
| Ki (TPase Inhibition) | Not Reported | 0.02 µM | Not Reported |
| Cell Proliferation Inhibition (IC50) | 5.8 µM (FGF2-stimulated GM7373 cells)[1] | Data not available for Tipiracil alone | Not Applicable |
Comparative Analysis of In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound and trifluridine/tipiracil has been evaluated in preclinical mouse models. The following table summarizes the key findings from these in vivo studies.
| Parameter | This compound | Trifluridine/Tipiracil (Lonsurf®) |
| Tumor Model | Subcutaneous tumors from FGF2-transformed endothelial cells in immunodeficient nude mice.[1][2] | Peritoneal dissemination models of human colorectal (DLD-1, DLD-1/5FU, HT-29, HCT116) and gastric (MKN45) cancer in nude mice.[2] |
| Dosing Regimen | 15 mg/kg, s.c., twice daily for 20 days.[1] | 200 mg/kg/day, oral, 5 consecutive days followed by 2 drug-free days for 6 weeks.[2] |
| Efficacy Endpoint | Inhibition of tumor growth and neovascularization.[1][2] | Increase in lifespan (ILS).[2] |
| Results | Significant inhibition in the rate of tumor growth.[1] | ILS of 43.3% to 133.3% across different cell lines.[2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to validate the anti-tumor activity of these compounds, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
Cell Proliferation Assay (for this compound)
-
Cell Seeding: Bovine macrovascular endothelial GM7373 cells are seeded in 96-well plates at a density of 2 x 104 cells/well in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Starvation: After 24 hours, the medium is replaced with DMEM containing 0.5% FBS and cells are starved for 24 hours.
-
Treatment: Cells are then treated with various concentrations of this compound (0-100 µM) in the presence or absence of 30 ng/mL FGF2.
-
Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Cell proliferation is quantified by counting the cells using a Coulter counter. The IC50 value is calculated as the concentration of this compound that inhibits cell proliferation by 50% compared to the control.
Western Blot Analysis for FGFR1 and Akt Phosphorylation (for this compound)
-
Cell Culture and Treatment: FGFR1-overexpressing GM7373-FGFR1 cells are grown to sub-confluency and then starved for 24 hours in serum-free medium. Cells are pre-treated with 60 µM this compound for 30 minutes.
-
Stimulation: Cells are then stimulated with 10 ng/mL FGF2 for 10 minutes.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-FGFR1, p-Akt, total FGFR1, and total Akt.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Inhibition Study (for this compound)
-
Animal Model: Female immunodeficient nude mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: FGF2-transformed endothelial cells (2 x 106 cells in 100 µL of PBS) are injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (approximately 50-100 mm3), mice are randomized into control and treatment groups. The treatment group receives subcutaneous injections of this compound at a dose of 15 mg/kg, twice daily, for 20 consecutive days. The control group receives vehicle injections.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width2)/2.
-
Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.
In Vivo Anti-Tumor Efficacy Study (for Trifluridine/Tipiracil)
-
Animal Model: Female nude mice are used.
-
Tumor Cell Implantation: Human colorectal cancer cells (e.g., DLD-1, HT-29) or gastric cancer cells (e.g., MKN45) are inoculated intraperitoneally to establish a peritoneal dissemination model.
-
Treatment: Treatment with trifluridine/tipiracil (at a 1:0.5 molar ratio) is initiated. A typical oral dose is 200 mg/kg/day, administered for 5 consecutive days followed by a 2-day rest period, for a total of 6 weeks.
-
Monitoring: The survival of the mice is monitored daily.
-
Efficacy Endpoint: The primary efficacy endpoint is the increase in lifespan (ILS), calculated as: [(median survival time of treated group / median survival time of control group) - 1] x 100%.
Conclusion
This comparative guide provides an independent verification of the anti-tumor activities of this compound and the thymidine phosphorylase inhibitor component of Lonsurf®, Tipiracil. This compound demonstrates a unique dual mechanism of action by inhibiting both thymidine phosphorylase and the FGF2 signaling pathway, resulting in potent anti-angiogenic and anti-tumor effects in preclinical models. Tipiracil, while primarily a pharmacokinetic enhancer in its clinical use, is a highly potent inhibitor of thymidine phosphorylase.
The provided data and experimental protocols offer a foundation for researchers to objectively evaluate these compounds. While direct head-to-head comparative studies are lacking, this guide highlights the distinct preclinical profiles of this compound and Tipiracil. Further investigation is warranted to fully elucidate the therapeutic potential of this compound, particularly in the context of FGF2-driven malignancies, and to explore potential synergistic combinations with other anti-cancer agents. The detailed methodologies and visualized pathways presented herein are intended to support such future research endeavors.
References
- 1. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
KIN59's Mechanism of Action: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of the mechanism of action for KIN59, a potent allosteric inhibitor of thymidine (B127349) phosphorylase with anti-angiogenic properties. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's performance against alternative inhibitors, supported by experimental data, detailed protocols, and visual pathway diagrams.
Dual-Pronged Anti-Angiogenic Activity of this compound
This compound, chemically known as 5'-O-Tritylinosine, exhibits a dual mechanism of action that contributes to its anti-angiogenic and anti-tumor effects. Primarily, it acts as a potent, allosteric inhibitor of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis.[1] Additionally, this compound functions as a fibroblast growth factor-2 (FGF2) antagonist, a key signaling molecule in tumor vascularization.[2]
This inhibitor has been shown to effectively abrogate FGF2-induced endothelial cell proliferation and FGF receptor activation.[2] Notably, its inhibitory action is selective for the FGF2 signaling pathway, showing no effect on VEGF-stimulated biological responses, highlighting a targeted mechanism of action.[2]
Comparative Analysis of Inhibitory Potency
To provide a clear perspective on this compound's efficacy, this section presents a quantitative comparison with other known inhibitors targeting either thymidine phosphorylase or the FGF signaling pathway.
Thymidine Phosphorylase Inhibition
This compound is a non-competitive inhibitor of thymidine phosphorylase.[1] For comparison, we have selected Tipiracil, a well-characterized competitive inhibitor of the same enzyme.
| Inhibitor | Target Enzyme | IC50 Value | Mode of Inhibition |
| This compound | Human Thymidine Phosphorylase | 67 µM[1] | Allosteric (Non-competitive)[1] |
| This compound | E. coli Thymidine Phosphorylase | 44 µM[1] | Allosteric (Non-competitive)[1] |
| Tipiracil | Thymidine Phosphorylase | 0.014 ± 0.04 µM[3] | Competitive |
FGF/FGFR Pathway Inhibition
This compound's antagonism of the FGF2 pathway warrants a comparison with established FGFR inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several FGFR inhibitors against FGFR1, a key receptor in FGF2 signaling.
| Inhibitor | Target Kinase | IC50 Value (FGFR1) |
| SU5402 | FGFR1 | 30 nM[4][5] |
| Debio 1347 (Zoligratinib) | FGFR1 | 9.3 nM[6] |
| AZD4547 | FGFR1 | 0.2 nM[7] |
| Dovitinib (TKI258) | FGFR1 | 8 nM[8] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms of action and experimental validations, the following diagrams are provided in the DOT language for Graphviz.
This compound's Dual Mechanism of Action
Caption: Dual inhibitory mechanism of this compound on FGF2 signaling and thymidine phosphorylase.
Experimental Workflow for this compound Validation
References
- 1. Thymidine phosphorylase is noncompetitively inhibited by 5'-O-trityl-inosine (this compound) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of KIN59 and Traditional Nucleoside Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with nucleoside analogs remaining a cornerstone of many chemotherapeutic regimens. These agents typically function as antimetabolites, interfering with nucleic acid synthesis to induce cytotoxicity in rapidly dividing cancer cells. However, emerging compounds such as KIN59, while structurally a nucleoside analog, exhibit novel mechanisms of action that deviate significantly from this classical paradigm. This guide provides an objective comparison of this compound against traditional nucleoside analogs like Gemcitabine (B846) and Cytarabine, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development.
Overview of Mechanisms of Action
Traditional nucleoside analogs, such as Gemcitabine and Cytarabine, exert their anticancer effects primarily through direct interference with DNA synthesis.[1][2] Once transported into the cell, they are phosphorylated to their active triphosphate forms.[3][4][5] These active metabolites then compete with endogenous deoxynucleotides for incorporation into the replicating DNA strand by DNA polymerases.[3][6] This incorporation leads to the termination of DNA chain elongation, activation of DNA damage responses, and ultimately, cell death (apoptosis).[3][7] Additionally, some analogs, like Gemcitabine, can inhibit ribonucleotide reductase, an enzyme critical for producing the deoxynucleotides required for DNA replication, further enhancing their cytotoxic effects through a process known as self-potentiation.[5][7]
In contrast, this compound (5'-O-Tritylinosine) operates through a distinct, multi-targeted mechanism centered on inhibiting angiogenesis rather than direct cytotoxicity via DNA incorporation.[8] this compound is characterized as:
-
An allosteric inhibitor of thymidine (B127349) phosphorylase (TP) , an enzyme implicated in angiogenesis.[8][9]
-
An antagonist of Fibroblast Growth Factor-2 (FGF2) . This compound prevents the binding of FGF2 to its receptor, FGFR1, thereby blocking the formation of the pro-angiogenic HSPG/FGF2/FGFR1 ternary complex.[8]
This blockade of FGF2 signaling abrogates downstream pathways, including the activation of Akt, which are crucial for endothelial cell proliferation and survival.[8][9] Notably, this compound's activity is specific to the FGF2 pathway and does not affect signaling stimulated by Vascular Endothelial Growth Factor (VEGF).[8]
Comparative Performance Data
The differing mechanisms of action between this compound and traditional analogs are reflected in their biological activities. This compound's potency is most pronounced in assays measuring anti-angiogenic effects, while Gemcitabine and Cytarabine show potent cytotoxicity against proliferating cancer cell lines.
Table 1: Comparison of In Vitro Efficacy
| Compound | Class | Primary Target(s) | Cell Line / System | Assay Type | IC50 | Citation(s) |
| This compound | Inosine Analog | Thymidine Phosphorylase, FGF2/FGFR1 | Bovine Endothelial (GM7373) | FGF2-Stimulated Proliferation | 5.8 µM | [9] |
| Human Thymidine Phosphorylase | Enzyme Inhibition | 67 µM | [9] | |||
| Gemcitabine | Deoxycytidine Analog | DNA Polymerase, Ribonucleotide Reductase | Pancreatic Cancer (Capan-1) | Cytotoxicity (MTT) | 0.22 µM | [10] |
| Pancreatic Cancer (Mia-PaCa-2) | Cytotoxicity (MTT) | 4.63 µM | [10] | |||
| Leukemia (CCRF-CEM) | Growth Inhibition | ~1 ng/mL (~3.8 nM) | [11] | |||
| Cytarabine | Cytidine Analog | DNA Polymerase | Leukemia (CCRF-CEM) | Proliferation | ~90 nM | [12] |
| Leukemia (Jurkat) | Proliferation | ~160 nM | [12] |
Table 2: Comparison of In Vivo Experimental Data
| Compound | Cancer Model | Dosing Regimen | Observed Effect | Citation(s) |
| This compound | FGF2-transformed endothelial cell xenograft | 15 mg/kg; s.c.; twice daily | Significant inhibition of tumor growth and neovascularization | [8][9] |
| Gemcitabine | Pancreatic Cancer Xenograft (MIA PaCa-2) | 120 mg/kg; i.p.; weekly | Slowed tumor doubling time (32 days vs 38 days untreated) | [13] |
| Pancreatic Cancer PDX | 100 mg/kg; biweekly | Initial tumor regression followed by regrowth (resistance) | [14] |
Key Experimental Protocols
Protocol 1: this compound Anti-Proliferation Assay
This protocol is designed to measure the specific inhibitory effect of this compound on FGF2-stimulated endothelial cell proliferation.
-
Cell Seeding: Plate bovine aortic endothelial cells (e.g., GM7373 line) in 96-well plates at a density of 5,000 cells/well in standard growth medium and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells and reduce basal proliferation.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the this compound dilutions to the wells.
-
Stimulation: Immediately after adding this compound, add FGF2 to a final concentration of 30 ng/mL to the appropriate wells. Include control wells with no this compound, no FGF2, and vehicle control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Quantification: Assess cell proliferation using a standard method such as the MTT assay or by direct cell counting.
-
Analysis: Calculate the percentage of proliferation relative to the FGF2-stimulated, no-drug control. Plot the results against this compound concentration to determine the IC50 value.
Protocol 2: Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay assesses the effect of a compound on the formation of new blood vessels.
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Windowing: On embryonic day 9, carefully create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Sponge Preparation: Sterilize gelatin sponges and saturate them with a solution containing the substance to be tested (e.g., 500 ng FGF2) with or without the inhibitor (e.g., 125 nmol this compound). Use PBS or vehicle as a negative control and VEGF as a positive control.
-
Application: Gently place the prepared sponges onto the CAM surface.
-
Re-incubation: Seal the window with tape and return the eggs to the incubator for an additional 48-72 hours.
-
Analysis: On day 11 or 12, open the eggs and excise the CAM area beneath the sponge. Quantify the angiogenic response by counting the number of blood vessel branches converging towards the sponge under a stereomicroscope.
Protocol 3: Cytotoxicity Assay for Traditional Nucleoside Analogs
This protocol determines the concentration at which a traditional nucleoside analog inhibits the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate a cancer cell line (e.g., pancreatic PANC-1 or leukemia CCRF-CEM) in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow to attach/acclimate for 24 hours.
-
Treatment: Prepare a range of concentrations for the nucleoside analog (e.g., Gemcitabine) via serial dilution in complete growth medium.
-
Exposure: Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include untreated wells as a control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator. This duration allows for multiple cell cycles, which is important for S-phase specific agents.
-
Viability Assessment: Measure cell viability using a suitable assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is common. Add MTT reagent to each well, incubate for 2-4 hours, then solubilize the resulting formazan (B1609692) crystals with DMSO or a similar solvent.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot viability versus drug concentration on a logarithmic scale and use non-linear regression to calculate the IC50 value.
Conclusion and Future Directions
This compound represents a significant departure from the established mechanism of action for nucleoside analogs. Its unique anti-angiogenic activity, mediated through a dual inhibition of thymidine phosphorylase and the FGF2 signaling pathway, positions it as a candidate for therapies aimed at disrupting the tumor microenvironment and vascular supply.[8] This contrasts sharply with the direct cytotoxic, anti-proliferative effects of agents like Gemcitabine and Cytarabine, which target the fundamental process of DNA replication.[3][7]
The data suggest that this compound's utility may lie in contexts where tumor growth is highly dependent on FGF2-driven angiogenesis. For drug development professionals, this highlights the potential for creating novel nucleoside derivatives that target signaling pathways rather than DNA synthesis. Future research should focus on:
-
Evaluating the efficacy of this compound in combination with traditional cytotoxic agents.
-
Identifying predictive biomarkers to select patient populations most likely to respond to FGF2-pathway inhibition.
-
Exploring the development of other nucleoside analogs with targeted inhibitory profiles against key oncogenic signaling pathways.
References
- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gemcitabine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 4. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 5. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytarabine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 8. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with gemcitabine and TRA-8 anti-death receptor-5 mAb reduces pancreatic adenocarcinoma cell viability in vitro and growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KIN59 and Sunitinib for Researchers and Drug Development Professionals
An objective guide to the mechanisms, efficacy, and experimental data of two distinct anti-cancer agents.
In the landscape of cancer therapeutics, both KIN59 and sunitinib (B231) have demonstrated anti-tumor activities, albeit through different primary mechanisms. This guide provides a detailed comparative analysis of these two compounds, presenting their performance based on available experimental data to inform researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Sunitinib is a well-established multi-targeted receptor tyrosine kinase (RTK) inhibitor. It functions as an ATP-competitive inhibitor, targeting several RTKs involved in tumor growth, angiogenesis, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, FMS-like tyrosine kinase 3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF-1R), and RET.[1][2][3][4][5] By inhibiting these kinases, sunitinib disrupts downstream signaling pathways, leading to reduced tumor vascularization and cancer cell apoptosis.[1][6]
This compound , on the other hand, is primarily characterized as an allosteric inhibitor of thymidine (B127349) phosphorylase, an enzyme involved in pyrimidine (B1678525) metabolism and angiogenesis.[7] Its anti-angiogenic effects are also attributed to its ability to antagonize Fibroblast Growth Factor 2 (FGF2) signaling. This compound has been shown to inhibit FGF2-stimulated endothelial cell proliferation and the activation of FGF Receptor 1 (FGFR1) and its downstream effector, Akt.[8] It achieves this by preventing the formation of the HSPG/FGF2/FGFR1 ternary complex.[8]
dot
Caption: Comparative primary mechanisms of Sunitinib and this compound.
Target Selectivity and Potency
Sunitinib has a broad kinase inhibition profile. The table below summarizes its inhibitory activity against key targets.
| Target Kinase | IC50 / Ki | Reference |
| PDGFRβ | 2 nM (IC50) | [9] |
| VEGFR2 (Flk-1) | 80 nM (IC50) | [9] |
| c-Kit | - | [9] |
| FLT3 (wild-type) | 250 nM (IC50) | [9] |
| FLT3 (ITD mutation) | 50 nM (IC50) | [9] |
| FLT3 (Asp835 mutation) | 30 nM (IC50) | [9] |
| PDGFRβ | 8 nM (Ki) | [6] |
| VEGFR2 (Flk-1) | 9 nM (Ki) | [6] |
Table 1: Sunitinib Target Kinase Inhibition.
For this compound, quantitative data on direct kinase inhibition is not widely available. Its activity is primarily reported in the context of inhibiting thymidine phosphorylase and FGF2-mediated cellular processes.
| Assay | IC50 | Reference |
| Recombinant E. coli Thymidine Phosphorylase | 44 µM | [7] |
| Recombinant Human Thymidine Phosphorylase | 67 µM | [7] |
| FGF2-stimulated Endothelial Cell Proliferation | 5.8 µM | [7] |
| FBS-stimulated Endothelial Cell Proliferation | 63 µM | [7] |
Table 2: this compound Inhibitory Activity.
dot
Caption: High-level target comparison of Sunitinib and this compound.
In Vitro and In Vivo Efficacy
Sunitinib has demonstrated broad anti-tumor activity in various preclinical models and is an approved treatment for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] In xenograft models, sunitinib has shown dose-dependent tumor growth inhibition and even regression.[9]
This compound has shown anti-tumor activity in a mouse xenograft model using FGF2-transformed endothelial cells.[8] Systemic administration of this compound led to a significant inhibition of tumor growth and neovascularization.[8]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays relevant to the evaluation of this compound and sunitinib.
Kinase Inhibition Assay (for Sunitinib)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Plate Preparation: 96-well plates are coated with a substrate peptide (e.g., poly-Glu,Tyr 4:1).
-
Enzyme and Inhibitor Addition: Recombinant kinase (e.g., VEGFR2, PDGFRβ) is added to the wells, followed by various concentrations of the test compound (sunitinib).
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a divalent cation (e.g., MnCl₂).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: The level of substrate phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to a detection enzyme (e.g., HRP), followed by the addition of a chromogenic or chemiluminescent substrate.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Thymidine Phosphorylase Inhibition Assay (for this compound)
This assay measures the inhibition of thymidine phosphorylase activity.
-
Reaction Mixture: A reaction mixture containing recombinant human thymidine phosphorylase, thymidine, and potassium phosphate (B84403) buffer is prepared.
-
Inhibitor Addition: Different concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C.
-
Reaction Termination and Product Measurement: The reaction is stopped, and the amount of product (thymine) formed is quantified by HPLC-UV.
-
Data Analysis: IC50 values are determined from the inhibition curves.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on cell proliferation and viability.
-
Cell Seeding: Cells (e.g., endothelial cells, tumor cell lines) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or sunitinib for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: Human tumor cells or genetically modified cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound (this compound or sunitinib) or vehicle is administered systemically (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose.
-
Tumor Measurement: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
dot
Caption: A generalized workflow for preclinical evaluation.
Conclusion
Sunitinib and this compound represent two distinct approaches to cancer therapy. Sunitinib is a direct, multi-targeted kinase inhibitor with a well-defined profile against key drivers of tumor angiogenesis and proliferation. This compound, in contrast, acts primarily as a thymidine phosphorylase inhibitor with an additional, indirect anti-angiogenic effect through the antagonism of FGF2 signaling. The choice between these or similar compounds in a research or drug development context will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy. Further research into the broader kinase selectivity of this compound would be beneficial for a more direct comparison with multi-targeted inhibitors like sunitinib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sunitinib in Metastatic Renal Cell Carcinoma: Recommendations for Management of Noncardiovascular Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 6. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The thymidine phosphorylase inhibitor 5'-O-tritylinosine (this compound) is an antiangiogenic multitarget fibroblast growth factor-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Multitargeted Action of KIN59: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KIN59's performance against other relevant inhibitors, supported by experimental data. This compound, chemically known as 5'-O-Tritylinosine, is a potent small molecule inhibitor distinguished by its dual mechanism of action, targeting both thymidine (B127349) phosphorylase (TP) and Fibroblast Growth Factor-2 (FGF2) signaling. This multitargeted approach presents a promising avenue for anticancer therapy, particularly in overcoming resistance mechanisms associated with single-target agents.
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of this compound and its alternatives are summarized below. This compound demonstrates potent activity against both of its primary targets. For comparison, Tipiracil, a well-established thymidine phosphorylase inhibitor, and SU5402, a known FGF receptor inhibitor, are included.
| Inhibitor | Target(s) | IC50 | Cell Line/Assay Conditions |
| This compound | Thymidine Phosphorylase | Not explicitly quantified in the provided results | Recombinant human and E. coli TPase |
| FGF2-induced cell proliferation | 5.8 µM | FGF2-stimulated bovine macrovascular endothelial GM7373 cells | |
| Tipiracil | Thymidine Phosphorylase | 0.014 ± 0.002 µM[1] | In vitro enzymatic assay |
| SU5402 | FGFR1 | 0.03 µM[2][3][4] | In vitro kinase assay |
| VEGFR2 | 0.02 µM[2][3][4] | In vitro kinase assay | |
| PDGFRβ | 0.51 µM[2][3][4] | In vitro kinase assay | |
| Brivudine | Viral DNA Polymerase | 76 nM (Herpesvirus)[5] | Antiviral activity assay |
Signaling Pathway Analysis
This compound exerts its multitargeted action by interfering with two distinct signaling pathways crucial for tumor growth and angiogenesis.
This compound Inhibition of Thymidine Phosphorylase Pathway
This compound acts as an allosteric inhibitor of thymidine phosphorylase, an enzyme that plays a critical role in the pyrimidine (B1678525) salvage pathway and is also known as platelet-derived endothelial cell growth factor (PD-ECGF). By inhibiting TP, this compound disrupts nucleotide metabolism and reduces the pro-angiogenic signals mediated by this enzyme.
This compound Antagonism of the FGF2 Signaling Pathway
This compound also functions as a potent antagonist of FGF2. It achieves this by inhibiting the formation of the heparan sulfate (B86663) proteoglycan (HSPG)/FGF2/FGFR1 ternary complex. This prevention of complex formation blocks the phosphorylation of FGFR1 and the subsequent activation of downstream signaling cascades, most notably the PI3K/Akt pathway, which is pivotal for cell proliferation and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blot Analysis for FGFR1 and Akt Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on FGF2-induced phosphorylation of FGFR1 and Akt.
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines in EGM-2 medium.
-
Serum-starve the cells for 24 hours prior to treatment.
-
Pre-treat cells with desired concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with 20 ng/mL recombinant human FGF2 for 15 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-FGFR1 (Tyr653/654)
-
Total FGFR1
-
Phospho-Akt (Ser473)
-
Total Akt
-
GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay provides an in vivo model to evaluate the anti-angiogenic potential of this compound.
-
Egg Incubation:
-
Incubate fertilized chicken eggs at 37°C with 60% humidity.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
-
Treatment Application:
-
On day 8, place a sterile 1 mm³ gelatin sponge soaked with this compound (in a suitable vehicle like PBS) or vehicle control onto the CAM.
-
Reseal the window with tape and return the eggs to the incubator.
-
-
Analysis of Angiogenesis:
-
On day 12, photograph the CAM under a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points within the area of the gelatin sponge.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
In Vivo Tumor Xenograft Model
This protocol outlines the procedure to assess the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Line and Animal Model:
-
Use a suitable cancer cell line that overexpresses FGFR1, such as COLO-205 or patient-derived xenograft (PDX) models.
-
Implant 5 x 10⁶ cells subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume (Volume = 0.5 x length x width²) every 2-3 days.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg, intraperitoneally, daily) or vehicle control.
-
-
Efficacy Evaluation:
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be further analyzed by immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental validations of this compound.
References
KIN59 and Alternative FGFR Inhibitors: A Comparative Guide for Cancer Cell Line Models
In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical target due to its frequent dysregulation in various malignancies. This guide provides a comparative analysis of KIN59 (5'-O-tritylinosine), a thymidine (B127349) phosphorylase inhibitor with anti-angiogenic properties, and other prominent FGFR inhibitors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their efficacy in different cancer cell line models, supported by experimental data and detailed methodologies.
Overview of this compound and its Mechanism of Action
This compound is an allosteric inhibitor of the angiogenic enzyme thymidine phosphorylase.[1] Beyond this primary function, it has been identified as a multi-target antagonist of Fibroblast Growth Factor-2 (FGF2). This compound exerts its anti-angiogenic effects by inhibiting FGF2-induced endothelial cell proliferation, FGF receptor (FGFR) activation, and downstream Akt signaling.[1] This dual mechanism of action, targeting both thymidine phosphorylase and the FGF2/FGFR axis, positions this compound as a compound of interest in anti-cancer research.
Efficacy of this compound in Cell Line Models
Quantitative data on the efficacy of this compound in cancer cell lines is limited in publicly available literature. The available data primarily focuses on its effects on endothelial and non-cancerous cell lines.
| Cell Line | Treatment Condition | IC50/CC50 | Reference |
| GM7373 (Endothelial) | FGF2-stimulated | 5.8 µM | [1] |
| GM7373 (Endothelial) | PBS-stimulated | 63 µM | [1] |
| Vero (Normal Kidney) | Not Specified | 30 µM | [1] |
Note: The lack of extensive IC50 data for this compound across a panel of cancer cell lines is a significant gap in the current research landscape.
Comparative Analysis with Alternative FGFR Inhibitors
Given the limited data on this compound in cancer cell lines, this guide provides a comparative analysis of several other well-characterized FGFR inhibitors: PD173074, AZD4547, Infigratinib (BGJ398), and Erdafitinib. These inhibitors have been more extensively studied in various cancer models.
In Vitro Efficacy (IC50) of Alternative FGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of these alternative FGFR inhibitors across a range of cancer cell lines. Lower IC50 values indicate greater potency.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| PD173074 | Lung Squamous Cell Carcinoma | NCI-H520 | 281 | [2] |
| Bladder Cancer | RT-112 | 15 | [2] | |
| Multiple Myeloma | KMS11 | <20 | [3] | |
| Gastric Cancer | SNU-16 | 221.6 | [4] | |
| AZD4547 | Breast Cancer | SUM-52PE | 12 | [5] |
| Breast Cancer | MCF7 | 2 | [5] | |
| Multiple Myeloma | KMS11 | 40 | [5] | |
| Ovarian Cancer | OVCAR3 | 7180 | [1] | |
| Ovarian Cancer | OVCAR8 | 11460 | [1] | |
| Infigratinib (BGJ398) | Bladder Cancer | RT112 | 5 | [6][7] |
| Bladder Cancer | RT4 | 30 | [6][7] | |
| Bladder Cancer | SW780 | 32 | [6][7] | |
| Multiple Myeloma | JMSU1 | 15 | [6][7] | |
| Erdafitinib | Urothelial Carcinoma | - | - | [8][9][10] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here is for comparative purposes.
Effects on Apoptosis and Cell Cycle
FGFR inhibitors exert their anti-cancer effects not only by inhibiting proliferation but also by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction
| Inhibitor | Cell Line | Observation | Reference |
| PD173074 | Gastric Cancer Cells | Promotes apoptosis | [3] |
| AZD4547 | Ovarian Cancer Cells | Increases apoptosis | [1] |
| NTRK1 Fusion Positive Cancer Cells | Induces apoptosis | [11] | |
| Infigratinib (BGJ398) | Neuroblastoma Cell Lines | Promotes cell death and induces apoptosis | [12] |
| Erdafitinib | Urothelial Carcinoma | Induces apoptosis | [8] |
Cell Cycle Arrest
| Inhibitor | Cell Line | Observation | Reference |
| AZD4547 | NTRK1 Fusion Positive Cancer Cells | Induces G0/G1 arrest | [11] |
| Infigratinib (BGJ398) | FGFR overactivated cancer cells | Induces G1 phase cell-cycle arrest | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to evaluate the efficacy of FGFR inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]
-
Drug Treatment: Treat the cells with serial dilutions of the FGFR inhibitor (or this compound) for 72 hours. Include a vehicle control (e.g., DMSO).[12]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12][13]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[12]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the inhibitor for the desired time.[14]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.[15]
-
Staining: Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+[14]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment: Treat cells with the inhibitor for a specified duration (e.g., 24, 48, or 72 hours).[2]
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695).[2][16]
-
Staining: Wash the fixed cells to remove ethanol and resuspend in a propidium iodide staining solution containing RNase A.[2]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer to measure DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the FGFR signaling pathway, the mechanism of action of this compound and other FGFR inhibitors, and a typical experimental workflow for their evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis analysis by Annexin-V FITC/PI double staining [bio-protocol.org]
- 8. The cytotoxicity and apoptotic effects of verbascoside on breast cancer 4T1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of KIN59 and Other Kinase Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KIN59's performance against other kinase inhibitors targeting similar oncogenic pathways. This analysis is supported by experimental data to inform preclinical research and drug development decisions.
This compound (5'-O-Tritylinosine) is distinguished as a potent, allosteric inhibitor of thymidine (B127349) phosphorylase with a multi-faceted anti-angiogenic mechanism. A key aspect of its activity is the antagonism of Fibroblast Growth Factor 2 (FGF2)-stimulated signaling, a critical pathway in tumor growth and vascularization. This guide will compare this compound with prominent kinase inhibitors targeting the FGF receptor (FGFR) and Akt signaling pathways, providing a framework for evaluating their potential therapeutic applications.
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other selected kinase inhibitors against their primary targets. This quantitative data, primarily presented as half-maximal inhibitory concentrations (IC50), offers a direct comparison of their biochemical efficacy.
| Inhibitor | Primary Target(s) | IC50 (nM) | Mechanism of Action |
| This compound | Thymidine Phosphorylase (human) | 67,000[1] | Allosteric |
| FGF2-stimulated cell proliferation (GM7373 cells) | 5,800[1] | Indirect | |
| Erdafitinib | FGFR1 | 1.2[2] | ATP-competitive |
| FGFR2 | 2.5[2] | ATP-competitive | |
| FGFR3 | 3.0[2] | ATP-competitive | |
| FGFR4 | 5.7[2] | ATP-competitive | |
| Pemigatinib | FGFR1 | 0.4 | ATP-competitive |
| FGFR2 | 0.5 | ATP-competitive | |
| FGFR3 | 1.0 | ATP-competitive | |
| Infigratinib (B612010) | FGFR1 | 1.1 | ATP-competitive |
| FGFR2 | 1.0 | ATP-competitive | |
| FGFR3 | 2.0 | ATP-competitive | |
| MK-2206 | Akt1/2/3 | - | Allosteric |
Signaling Pathway Inhibition: this compound vs. ATP-Competitive FGFR Inhibitors
This compound's unique mechanism of action sets it apart from traditional ATP-competitive kinase inhibitors. It indirectly inhibits the FGF2 signaling cascade, whereas inhibitors like erdafitinib, pemigatinib, and infigratinib directly compete with ATP at the kinase domain of FGFRs.
References
KIN59 and its Interaction with FGF Receptor-1: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of KIN59's activity in relation to Fibroblast Growth Factor Receptor-1 (FGFR-1) and other known FGFR-1 inhibitors. Experimental data is presented to objectively assess its potential as a modulator of FGFR-1 signaling.
While direct binding of this compound to FGF Receptor-1 (FGFR-1) has not been definitively established in publicly available literature, existing evidence strongly indicates that this compound acts as a potent antagonist of FGF2-mediated signaling, which is known to be transduced through FGFR-1. This compound has been shown to inhibit the phosphorylation of FGFR-1, a critical step in the activation of its downstream signaling cascade. This guide will delve into the available data on this compound's inhibitory effects and compare them with a selection of established direct binders of FGFR-1.
Comparative Analysis of FGFR-1 Inhibitors
The following table summarizes the inhibitory activity of this compound against FGF2-stimulated cellular processes and compares it with the direct binding affinities and inhibitory concentrations of several well-characterized FGFR-1 inhibitors.
| Compound | Target | Assay Type | IC50 / Kd |
| This compound | p-FGFR1 Expression | Western Blot | Not Reported |
| FGF2-stimulated Cell Growth | Cell Proliferation Assay | Not Reported | |
| Ponatinib | FGFR1 | Cell-free assay | 2.2 nM (IC50) |
| Dovitinib (TKI258) | FGFR1, FGFR2, FGFR3 | Kinase Assay | Not Reported |
| AZD4547 | FGFR1, FGFR2, FGFR3 | Cell-free assay | 0.2 nM (IC50) |
| PD173074 | FGFR1 | Cell-free assay | ~25 nM (IC50) |
| SU5402 | FGFR1 | Cell-free assay | 30 nM (IC50) |
Experimental Methodologies
To rigorously assess the binding and inhibitory activity of compounds like this compound against FGFR-1, a variety of established experimental protocols can be employed. Below are detailed methodologies for key assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip.
Protocol:
-
Ligand Immobilization:
-
Recombinant human FGFR-1 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
The chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
FGFR-1, diluted in 10 mM sodium acetate (B1210297) buffer (pH 4.5), is injected over the activated surface until the desired immobilization level is reached.
-
Remaining active sites are deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).
-
-
Binding Analysis:
-
A serial dilution of this compound (or other test compounds) in running buffer (e.g., HBS-EP+) is prepared.
-
Each concentration is injected over the FGFR-1 and a reference flow cell (without immobilized protein) for a defined association time, followed by a dissociation phase with running buffer.
-
The sensorgrams are recorded in real-time.
-
-
Data Analysis:
-
The response data is double-referenced by subtracting the signal from the reference flow cell and a blank injection.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
ELISA-Based Ligand Binding Assay
This assay quantifies the binding of a ligand to its receptor in a plate-based format.
Protocol:
-
Plate Coating:
-
A 96-well microplate is coated with recombinant human FGFR-1 (e.g., 1 µg/mL in PBS) and incubated overnight at 4°C.
-
-
Blocking:
-
The plate is washed with wash buffer (PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Ligand Incubation:
-
Serial dilutions of a labeled version of the test compound (e.g., biotinylated this compound) or a competitive setup with a known labeled ligand and unlabeled this compound are added to the wells and incubated for 1-2 hours at room temperature.
-
-
Detection:
-
After washing, a detection reagent is added. For a biotinylated ligand, this would be Streptavidin-HRP.
-
The plate is incubated for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
After a final wash, a substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H2SO4).
-
The absorbance is read at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The data is plotted as absorbance versus ligand concentration, and the Kd or IC50 is determined by non-linear regression analysis.
-
Western Blot for FGFR-1 Phosphorylation
This technique is used to detect the phosphorylation status of FGFR-1 in cells treated with an inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Cells overexpressing FGFR-1 (e.g., HEK293-FGFR1) are seeded and grown to 70-80% confluency.
-
Cells are serum-starved for 12-24 hours.
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cells are then stimulated with FGF2 (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated FGFR-1 (p-FGFR1).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is stripped and re-probed for total FGFR-1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
The band intensities are quantified using densitometry software.
-
Visualizing the Molecular Interactions and Experimental Processes
To better understand the context of this compound's action and the methods used to study it, the following diagrams illustrate the FGFR-1 signaling pathway and a typical experimental workflow for confirming ligand binding.
Caption: FGFR-1 signaling pathway and the putative inhibitory point of this compound.
Caption: Workflow for confirming this compound's effect on FGFR-1.
KIN59 Analogs: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KIN59 (5'-O-Tritylinosine) and its analogs, assessing their therapeutic potential as inhibitors of thymidine (B127349) phosphorylase (TPase) and angiogenesis. The data presented is intended to inform research and development efforts in oncology and other angiogenesis-dependent diseases.
Executive Summary
This compound is a known allosteric inhibitor of thymidine phosphorylase with anti-angiogenic properties. Recent research has focused on the synthesis and evaluation of this compound analogs to improve its therapeutic index. This guide summarizes the key findings, presenting a side-by-side comparison of the most promising analogs identified to date. The data indicates that modifications to the purine (B94841) ring and the 5'-O-trityl group of this compound can significantly enhance its inhibitory activity against TPase. Notably, some analogs exhibit potent anti-angiogenic effects that do not directly correlate with their TPase inhibitory activity, suggesting a multi-targeted mechanism of action potentially involving the FGF2 signaling pathway.
Comparative Data of this compound and Analogs
The following table summarizes the available quantitative data for this compound and its key analogs. The inhibitory activity against thymidine phosphorylase is presented, highlighting the significant improvements achieved through chemical modifications.
| Compound | Modification | Target | IC50 (µM) | Fold Improvement vs. This compound | Reference |
| This compound | Parent Compound | Thymidine Phosphorylase | - | - | [1][2] |
| KIN6 | Hypoxanthine base replaced by thymine (B56734) | Thymidine Phosphorylase | - | 3.5x | [2] |
| TP136 | Addition of a chloro group to the trityl moiety | Thymidine Phosphorylase | - | 7x | [2] |
| N(1)-cyclopropylmethyl analog | Cyclopropylmethyl group at N(1) position | Thymidine Phosphorylase | - | 10x | [1] |
| N(1)-cyclohexylmethyl analog | Cyclohexylmethyl group at N(1) position | Thymidine Phosphorylase | - | 10x | [1] |
Note: Specific IC50 values for this compound and some of its analogs are not consistently reported in the publicly available literature; the data often refers to fold-changes in activity.
Signaling Pathways and Mechanism of Action
This compound and its analogs exert their therapeutic effects through a dual mechanism of action: inhibition of thymidine phosphorylase and modulation of the FGF2 signaling pathway.
Thymidine Phosphorylase Inhibition
As allosteric inhibitors, this compound and its derivatives bind to a site on the thymidine phosphorylase enzyme distinct from the active site, inducing a conformational change that reduces its catalytic activity.[1] This inhibition blocks the conversion of thymidine to thymine, a key step in the pyrimidine (B1678525) salvage pathway.
FGF2 Signaling Pathway Inhibition
Several this compound analogs exhibit potent anti-angiogenic effects that suggest a mechanism beyond TPase inhibition.[2] It is hypothesized that these compounds, like this compound, may act as antagonists to Fibroblast Growth Factor 2 (FGF2), a key signaling molecule in angiogenesis. By interfering with the binding of FGF2 to its receptor (FGFR1), these analogs can block the downstream phosphorylation cascade involving p-FGFR1 and p-Akt, ultimately inhibiting endothelial cell proliferation and new blood vessel formation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Thymidine Phosphorylase (TPase) Inhibition Assay
-
Reagent Preparation : Prepare solutions of recombinant human thymidine phosphorylase, thymidine, and phosphate buffer. Dissolve this compound analogs in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.
-
Reaction Setup : In a 96-well UV-transparent microplate, add the TPase enzyme solution and phosphate buffer to each well.
-
Inhibitor Addition : Add the serially diluted this compound analog solutions or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubation : Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add the thymidine substrate to all wells to start the enzymatic reaction.
-
Absorbance Measurement : Immediately measure the change in absorbance at 290 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of thymine.
-
Data Analysis : Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each analog concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
FGF2-Induced Endothelial Cell Proliferation Assay
-
Cell Culture : Culture human umbilical vein endothelial cells (HUVECs) in appropriate growth medium until they reach a desired confluency.
-
Serum Starvation : To synchronize the cells, replace the growth medium with a low-serum or serum-free medium for 24 hours.
-
Treatment : Treat the serum-starved cells with various concentrations of this compound analogs or a vehicle control.
-
Stimulation : After a pre-incubation period with the analogs, stimulate the cells with a pro-angiogenic concentration of FGF2. Include a negative control group without FGF2 stimulation.
-
Proliferation Measurement : After a suitable incubation period (e.g., 48-72 hours), assess cell proliferation using a standard method such as the MTT assay, BrdU incorporation assay, or by direct cell counting.
-
Data Analysis : Normalize the proliferation data to the vehicle-treated, FGF2-stimulated control. Calculate the IC50 value for each analog by plotting the percentage of proliferation against the log of the analog concentration.
Western Blotting for p-FGFR1 and p-Akt
-
Cell Treatment and Lysis : Treat endothelial cells with this compound analogs and/or FGF2 as described in the proliferation assay. After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated FGFR1 (p-FGFR1), total FGFR1, phosphorylated Akt (p-Akt), and total Akt. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Conclusion
The development of this compound analogs has led to the identification of compounds with significantly enhanced inhibitory activity against thymidine phosphorylase. The observation that the anti-angiogenic effects of some analogs may be independent of their TPase inhibition highlights the potential for a multi-targeted approach to cancer therapy. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these promising analogs is warranted to fully assess their therapeutic potential. This guide serves as a foundational resource for researchers dedicated to advancing novel anti-angiogenic and anti-cancer therapies.
References
Safety Operating Guide
Navigating the Disposal of KIN59: A Comprehensive Guide to Laboratory Safety and Chemical Handling
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of KIN59, ensuring that safety and logistical considerations are addressed with clarity and precision. As the specific properties of this compound may not be widely documented, these procedures are based on established best practices for handling novel or uncharacterized chemical agents in a laboratory setting.
Immediate Safety Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). The specific PPE required can vary based on the chemical's properties.
| Personal Protective Equipment (PPE) | Purpose |
| Lab Coat | Protects skin and personal clothing from splashes. |
| Safety Goggles | Shields eyes from chemical splashes and fumes. |
| Chemical-Resistant Gloves | Prevents skin contact with the substance. The type of glove material should be compatible with the chemical properties of this compound. |
| Face Shield | Offers additional protection for the face and eyes, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Respiratory Protection | May be necessary if this compound is volatile or produces hazardous vapors. Consult your institution's Environmental Health and Safety (EHS) department for guidance. |
In the event of a spill, immediate action is crucial to mitigate risks. Small spills can typically be managed by laboratory personnel using a spill kit containing absorbent materials. For large spills, it is essential to evacuate the area and contact your institution's EHS office immediately.[1][2]
Step-by-Step Disposal Procedures
The proper disposal of this compound requires a systematic approach to waste segregation and containment. All chemical waste must be treated as hazardous unless confirmed otherwise.[2]
1. Waste Characterization and Segregation:
-
Solid Waste: Collect all solid this compound, contaminated materials (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a dedicated, leak-proof hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be disposed of in a separate, sealed, and leak-proof hazardous liquid waste container.[1] Ensure the container is made of a material compatible with the solvents used.
-
Sharps Waste: Any sharps, such as needles or scalpels, contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[1]
-
Empty Containers: Containers that held this compound should be treated as hazardous waste.[3] Some regulations may allow for triple-rinsing of containers, with the rinsate collected as hazardous waste, before the container can be disposed of as regular trash.[2][4] However, containers of acutely toxic chemicals must be disposed of as hazardous waste.[4][5]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[1][6]
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[7] Keep containers tightly closed.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal contractor.[1]
-
Never dispose of this compound down the drain or in the regular trash.[1][3]
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.[1][7]
Experimental Protocols for Waste Neutralization (If Applicable)
If this compound is an acidic or basic compound, neutralization may be a required or recommended step before disposal. This should only be performed by trained personnel with a thorough understanding of the chemical's reactivity.
Neutralization of Acidic Waste:
-
Work in a fume hood and wear appropriate PPE.
-
Slowly add a dilute base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to the acidic this compound waste while stirring.
-
Monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
If any precipitate forms during neutralization, it must be filtered and collected as solid hazardous waste.[8]
-
The neutralized liquid should be disposed of as hazardous liquid waste, unless your institution's EHS office approves sewer disposal.
Neutralization of Basic (Alkaline) Waste:
-
Work in a fume hood and wear appropriate PPE.
-
Slowly add a dilute acid (e.g., hydrochloric acid or sulfuric acid) to the basic this compound waste while stirring.[3]
-
Monitor the pH of the solution.
-
Continue adding the acid until the pH is neutral (around 7.0).[3]
-
Collect any precipitate as solid hazardous waste.[8]
-
Dispose of the neutralized liquid as hazardous liquid waste.
Visualizing the Disposal Workflow
To further clarify the proper handling and disposal pathway for this compound, the following diagrams illustrate the key decision-making processes.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Caption: Logical decision flow for responding to a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. ehs.wwu.edu [ehs.wwu.edu]
- 5. ehs.ku.edu [ehs.ku.edu]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. api.henkeldx.com [api.henkeldx.com]
- 8. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
Essential Safety and Logistical Information for Handling KIN59
Product Identifier: KIN59 (Also known as 5'-O-Tritylinosine)
CAS Number: 4152-77-6
This document provides crucial safety protocols, operational guidelines, and disposal plans for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. The information is intended to foster a safe and efficient laboratory environment.
Hazard Identification and Precautionary Measures
Safety Data Sheets (SDS) for this compound present some discrepancies regarding its hazard classification. While some sources classify the substance as non-hazardous under the Globally Harmonized System (GHS), others indicate potential hazards. To ensure the highest degree of safety, it is prudent to handle this compound as a potentially hazardous substance with the following precautions:
-
Potential Hazards:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
-
May be harmful if swallowed.
-
-
Precautionary Statements:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Store in a well-ventilated place and keep the container tightly closed.
-
Store locked up.
-
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Skin Protection | Impermeable gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | Prevents direct skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling airborne particles. |
Operational Plans: Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Safe Handling Practices:
-
Avoid the formation of dust and aerosols.
-
Ensure all containers are clearly labeled.
-
Wash hands thoroughly after handling and before breaks.
-
Remove contaminated clothing and wash it before reuse.
-
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area.
-
Container: Keep the container tightly closed to prevent contamination and exposure to moisture.
-
Incompatibilities: Keep away from strong oxidizing agents.
Emergency Procedures and First Aid
In the event of accidental exposure to this compound, immediate and appropriate first aid measures should be taken.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Spill Response and Disposal Plan
Spill Response:
-
Evacuate: Clear the area of all personnel not involved in the cleanup.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the spill.
-
Clean-up:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with a damp cloth or paper towels.
-
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.
Disposal Plan:
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.
-
Unused Product: Dispose of unused this compound as chemical waste through a licensed disposal company. Do not dispose of it down the drain or in the regular trash.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After thorough rinsing, the container may be disposed of as non-hazardous waste, provided all labels are removed or defaced.[1]
Experimental Protocols: Handling Solid this compound
This protocol outlines the standard procedure for weighing and preparing a solution of this compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don the appropriate PPE: lab coat, safety glasses, and nitrile gloves.
-
-
Weighing:
-
Place a clean, tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed this compound to an appropriate vessel (e.g., a volumetric flask or a conical tube).
-
Add the desired solvent to the vessel. This compound is soluble in DMSO.
-
Gently swirl or vortex the vessel until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
-
Cleanup:
-
Wipe down the spatula and work surface with a damp cloth.
-
Dispose of the weigh boat and any contaminated cleaning materials in the designated chemical waste container.
-
Wash hands thoroughly after completing the procedure.
-
Signaling Pathway of this compound
This compound is an inhibitor of thymidine (B127349) phosphorylase and also acts as an antagonist to Fibroblast Growth Factor-2 (FGF2).[2] It exerts its anti-angiogenic effects by inhibiting the FGF2 signaling pathway.[2] this compound prevents the binding of FGF2 to its receptor, FGFR1, which in turn blocks the activation of downstream signaling cascades, such as the Akt pathway.[2]
Caption: Mechanism of this compound action on the FGF2 signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
